molecular formula C25H23NO4 B1335397 Fmoc-DL-homophenylalanine

Fmoc-DL-homophenylalanine

Katalognummer: B1335397
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: CIHPCIUGLIZADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-DL-homophenylalanine is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-DL-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-DL-homophenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide for Peptidomimetic Design and Solid-Phase Synthesis

Part 1: Executive Summary

Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) represents a critical scaffold in modern medicinal chemistry, serving as a bridge between natural amino acid fidelity and synthetic metabolic stability. As the fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of homophenylalanine, this compound allows for the modular introduction of a phenylethyl side chain—one methylene unit longer than native phenylalanine—into peptide backbones.

For drug development professionals, the utility of Fmoc-DL-homophenylalanine lies in its ability to perturb the conformational space of bioactive peptides. The additional methylene group introduces rotational freedom and steric bulk, often enhancing proteolytic resistance and selectivity for deep hydrophobic pockets in enzymes such as Angiotensin-Converting Enzyme (ACE) and various viral proteases. This guide details the physicochemical properties, synthetic protocols, and strategic applications of this non-proteinogenic amino acid.[1][2]

Part 2: Chemical Profile & Structure[3]

The structural distinctiveness of homophenylalanine stems from the elongation of the side chain. While phenylalanine possesses a benzyl side chain, homophenylalanine features a phenylethyl group. The "DL" designation indicates a racemic mixture, making this reagent particularly cost-effective for initial library screening where stereochemical definition is secondary to pharmacophore discovery.

Physicochemical Data Table
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-DL-homophenylalanine
Molecular Formula

Molecular Weight 401.45 g/mol
CAS Number 1012-05-1 (Free Acid base); Note: 132684-59-4 refers to the L-isomer
Appearance White to off-white powder
Melting Point 141 – 145 °C (L-isomer ref); Racemate range may vary
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Slightly soluble in DCM
Purity Standard

(HPLC)
Structural Visualization

The following diagram illustrates the chemical topology, highlighting the Fmoc protecting group, the extended "homo" linker, and the reactive carboxylic acid moiety.

ChemicalStructure cluster_legend Structural Functionality Fmoc Fmoc Group (N-Terminus Protection) Linker Amide Bond Fmoc->Linker Protects Amine Backbone Alpha Carbon (DL-Stereocenter) Linker->Backbone SideChain Homophenyl Side Chain (-CH2-CH2-Ph) Backbone->SideChain Extended Hydrophobicity CTerm Carboxylic Acid (C-Terminus) Backbone->CTerm Coupling Site Desc The extra methylene group in the side chain increases flexibility and hydrophobic reach.

Figure 1: Structural decomposition of Fmoc-DL-homophenylalanine showing functional domains.

Part 3: Structural Mechanics in Drug Design
The "Homo" Effect: Flexibility vs. Rigidity

The insertion of a methylene (


) group into the side chain transforms the rigid benzyl group of phenylalanine into the more flexible phenylethyl group of homophenylalanine.
  • Mechanism: This extension allows the phenyl ring to access hydrophobic sub-pockets within a receptor that are sterically inaccessible to native phenylalanine.

  • Impact: In protease inhibitors, this often results in tighter binding constants (

    
    ) due to optimized Van der Waals contacts.
    
Stereochemistry: The DL Advantage

While final drug candidates usually require enantiopure (L or D) forms, the DL-racemate is invaluable in early-stage Fragment-Based Drug Discovery (FBDD) .

  • Screening Efficiency: Using the racemate allows researchers to simultaneously probe the spatial tolerance of a binding pocket for both stereochemical orientations.

  • Cost Efficiency: Synthesis of the racemate is generally less expensive, reducing the overhead for high-throughput peptide library generation.

Part 4: Experimental Protocol (Solid-Phase Peptide Synthesis)

Incorporating Fmoc-DL-homophenylalanine into a peptide sequence follows standard Fmoc SPPS chemistry, but specific attention must be paid to its solubility and steric properties.

Reagents Required[3]
  • Resin: Wang resin (for acid C-terminus) or Rink Amide resin (for amide C-terminus).

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.[4]

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade.

Step-by-Step Synthesis Cycle
  • Resin Swelling:

    • Swell resin in DCM for 30 minutes, then wash 3x with DMF.

  • Fmoc Deprotection (Resin):

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Validation: Perform Kaiser Test (Ninhydrin).[3] A blue bead indicates free amines (positive).

  • Activation of Fmoc-DL-hPhe-OH:

    • Dissolve 3.0 equivalents of Fmoc-DL-hPhe-OH in DMF.

    • Add 3.0 equivalents of HBTU and 6.0 equivalents of DIEA.

    • Note: Pre-activate for 2-3 minutes to form the active ester.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Shake/agitate at room temperature for 45–60 minutes.

    • Causality: The extended side chain does not significantly hinder coupling, but standard times are recommended to ensure reaction completion for both enantiomers.

  • Wash & Validation:

    • Wash resin 3x with DMF.[4]

    • Validation: Perform Kaiser Test.[3] Colorless beads indicate complete coupling.

SPPS Workflow Diagram

SPPS_Protocol Start Start: Fmoc-Protected Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Coupling Coupling Reaction (45-60 min) Wash1->Coupling Activate Activation (Fmoc-DL-hPhe-OH + HBTU/DIEA) Activate->Coupling Add Reagents Wash2 Wash (DMF x3) Coupling->Wash2 Test Kaiser Test Wash2->Test Next Next Cycle / Cleavage Test->Next Negative (Colorless) Repeat Repeat Coupling Test->Repeat Positive (Blue) Repeat->Coupling

Figure 2: Standard SPPS cycle for incorporating Fmoc-DL-homophenylalanine.

Part 5: Applications in Drug Discovery[2]
1. ACE Inhibitor Synthesis

Homophenylalanine is a direct precursor in the synthesis of Enalapril and Ramipril. The homophenylalanine moiety mimics the transition state of substrate hydrolysis by Angiotensin-Converting Enzyme (ACE).

  • Mechanism: The phenylethyl group occupies the

    
     hydrophobic subsite of ACE more effectively than phenylalanine, increasing potency.
    
2. Antiviral Therapeutics

Recent studies have highlighted the utility of homophenylalanine derivatives in inhibiting viral replication, specifically in coronaviruses (SARS-CoV) and RSV.[5]

  • Target: Ester linkages in phospholipid membranes and viral protease active sites.

  • Data Point: Fmoc-L-homophenylalanine has shown efficacy in reducing intracellular

    
     levels, a pathway critical for viral entry and replication [6].[5]
    
3. Peptidomimetics & Stability

Replacing Phenylalanine (Phe) with Homophenylalanine (hPhe) in bioactive peptides increases resistance to chymotrypsin-like proteases. The non-natural backbone spacing disrupts the "lock-and-key" recognition required for enzymatic cleavage, thereby extending the plasma half-life of the therapeutic peptide.

Part 6: Quality Control & Handling
  • Storage: Store at

    
     to 
    
    
    
    . Keep desicated.
  • Handling: Wear standard PPE (gloves, goggles). The compound is an irritant (H315, H319, H335).

  • Analysis:

    • HPLC: C18 column, Acetonitrile/Water gradient with 0.1% TFA.

    • Mass Spec: ESI-MS should show peak at

      
       or 
      
      
      
      .
References
  • Sigma-Aldrich. DL-Homophenylalanine Product Specification & CAS Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102530: DL-Homophenylalanine. Retrieved from .

  • Chem-Impex International. Fmoc-L-homophenylalanine: Properties and Applications in Peptide Synthesis. Retrieved from .

  • Biosynth. Fmoc-L-homophenylalanine: Antiviral Properties and Chemical Structure. Retrieved from .

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis: Protocols and Resin Selection. Retrieved from .

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020.[1][2][6][4][7][8] Retrieved from .

Sources

Technical Monograph: Fmoc-DL-2-Amino-4-Phenylbutyric Acid (Fmoc-DL-hPhe-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

Fmoc-DL-2-amino-4-phenylbutyric acid (commonly referred to as Fmoc-DL-Homophenylalanine ) is a protected, non-proteinogenic amino acid used primarily in peptidomimetic drug design. Structurally, it is the homolog of phenylalanine with an extra methylene group (


) in the side chain. This extension alters the spatial orientation of the phenyl ring, allowing researchers to probe hydrophobic pockets in receptor sites that standard phenylalanine cannot reach.

The DL-form (racemic mixture) is frequently employed in early-stage Structure-Activity Relationship (SAR) libraries to simultaneously screen for activity in both stereoisomers or to reduce costs before committing to the expensive synthesis of pure D-isomers.

Chemical Data Table
PropertySpecification
Primary Name Fmoc-DL-2-amino-4-phenylbutyric acid
Common Synonym Fmoc-DL-Homophenylalanine (Fmoc-DL-hPhe-OH)
Chemical Formula

Molecular Weight 401.46 g/mol
Parent Amine CAS 1012-05-1 (DL-Homophenylalanine)
Fmoc-L-Isomer CAS 132684-59-4 (Reference for L-form)
Fmoc-DL-Isomer CAS Not widely assigned (Commercially indexed as derivative of CAS 1012-05-1)
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water
Appearance White to off-white powder

Critical Note on CAS Numbers: Major chemical registries (CAS/SciFinder) often assign specific numbers to the pure L-isomer (132684-59-4) and the D-isomer. The Fmoc-protected racemic (DL) form is frequently sold under the CAS of the parent amino acid (1012-05-1) with the modifier "Fmoc-derivative" or lacks a unique global identifier in public catalogs. Researchers should verify the stereochemistry (L, D, or DL) explicitly on the Certificate of Analysis (CoA).

Structural Synonyms
  • N-(9-Fluorenylmethoxycarbonyl)-DL-homophenylalanine

  • 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-4-phenylbutanoic acid

  • Fmoc-alpha-amino-gamma-phenylbutyric acid

Synthesis Protocol: Fmoc-Protection of DL-Homophenylalanine[7][8]

Because the DL-form is often used for custom library generation and may not be in stock as the pre-protected Fmoc variant, researchers often synthesize it from the inexpensive parent amino acid (DL-Homophenylalanine, CAS 1012-05-1 ).

Reaction Logic

The synthesis utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-OSu is preferred for its milder reactivity, preventing the formation of dipeptides and minimizing racemization (though less relevant for a DL-starting material, it ensures chemical purity).

Reagents Required[9][10]
  • Starting Material: DL-Homophenylalanine (10 mmol)

  • Reagent: Fmoc-OSu (10 mmol)

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Acetone/Water (1:1 v/v) or Dioxane/Water

  • Acid: 1N HCl (for precipitation)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.79 g (10 mmol) of DL-Homophenylalanine in 25 mL of water containing 1.68 g (20 mmol) of

    
    . Stir until a clear solution is obtained.
    
  • Addition: Dissolve 3.37 g (10 mmol) of Fmoc-OSu in 25 mL of acetone. Add this solution dropwise to the amino acid solution over 20 minutes.

    • Why: Slow addition prevents the precipitation of Fmoc-OSu before it reacts.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 12–18 hours. Monitor via TLC (System: Chloroform/Methanol/Acetic Acid 90:8:2).
    
  • Workup:

    • Evaporate the acetone under reduced pressure (Rotavap) at

      
      .
      
    • Wash the remaining aqueous solution with diethyl ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts (Fmoc-beta-alanine is a possible contaminant if Fmoc-Cl were used, less likely here).
      
  • Precipitation: Cool the aqueous phase to

    
     and slowly acidify to pH 2.0 using 1N HCl. The product, Fmoc-DL-hPhe-OH , will precipitate as a white solid.
    
  • Isolation: Filter the solid, wash with cold water (

    
    ) to remove salts, and dry in a vacuum desiccator over 
    
    
    
    .
Synthesis Pathway Visualization

SynthesisPath Start DL-Homophenylalanine (CAS 1012-05-1) Intermediate Carbamate Formation (Acetone/H2O) Start->Intermediate Dissolve Reagent Fmoc-OSu + NaHCO3 Reagent->Intermediate Add Dropwise Workup Acidification (pH 2) & Precipitation Intermediate->Workup 12-18h Stir Product Fmoc-DL-hPhe-OH (White Solid) Workup->Product Filter & Dry

Caption: Chemical workflow for the Fmoc-protection of racemic Homophenylalanine.

Applications in Drug Discovery[8][11][12][13]

Racemic Scanning

In early drug discovery, "Racemic Scanning" is a cost-effective strategy. Instead of synthesizing a peptide with pure L-hPhe and then another with pure D-hPhe (which is often


 more expensive), researchers use Fmoc-DL-hPhe-OH at the specific position of interest.
  • Outcome A (Activity Lost): The receptor is highly stereoselective; the "wrong" isomer interferes.

  • Outcome B (Activity Retained/Halved): The receptor tolerates the substitution, or the D-isomer is the active component.

  • Next Step: If Outcome B is observed, the pure enantiomers are then purchased or synthesized to identify the active isomer.

Solid Phase Peptide Synthesis (SPPS)

Fmoc-DL-hPhe-OH is compatible with standard Fmoc SPPS protocols.

  • Activation: HBTU/DIPEA or DIC/Oxyma.

  • Coupling Time: Standard amino acids require 30–60 mins; hPhe is sterically bulkier than Alanine but less than Valine. A 60-minute double coupling is recommended to ensure complete reaction.

Decision Logic for Researchers

DecisionTree Start Need to insert Homophenylalanine? IsStereoKnown Is Stereochemistry Critical? Start->IsStereoKnown Yes Yes (Target known) IsStereoKnown->Yes No No (Screening phase) IsStereoKnown->No UseL Use Fmoc-L-hPhe-OH (CAS 132684-59-4) Yes->UseL UseDL Use Fmoc-DL-hPhe-OH (Racemic Scan) No->UseDL ResultDL Analyze Activity: If 50% active -> D-isomer likely active If 0% active -> Steric clash UseDL->ResultDL

Caption: Strategic decision tree for selecting between Chiral (L/D) and Racemic (DL) Homophenylalanine.

Analytical Quality Control

When working with Fmoc-DL-hPhe-OH, verifying the racemic nature (1:1 ratio) is critical if the material was sourced from a non-standard supplier.

Chiral HPLC Method

To distinguish the L and D isomers of the Fmoc-derivative:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm (Fmoc absorption).

  • Expected Result: Two distinct peaks with approximately equal integration areas (Area% ~50:50).

NMR Validation
  • 1H NMR (DMSO-d6): The Fmoc group signals (7.3–7.9 ppm) and the phenyl ring of the side chain (7.1–7.3 ppm) will overlap significantly.

  • Diagnostic Signal: The

    
    -proton (approx 4.0–4.2 ppm) and the 
    
    
    
    -methylene protons (multiplets at 1.8–2.6 ppm) confirm the "homo" elongation compared to Phenylalanine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102530, DL-Homophenylalanine. Retrieved February 3, 2026. [Link]

  • Organic Syntheses. Preparation of gamma-Phenylbutyric Acid (Precursor logic). Coll. Vol. 2, p. 499 (1943). [Link]

difference between Fmoc-homophenylalanine and Fmoc-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Optimization, and Pharmacological Utility

Executive Summary

For the drug discovery chemist, the choice between Fmoc-Phenylalanine (Fmoc-Phe-OH) and its homolog, Fmoc-Homophenylalanine (Fmoc-hPhe-OH) , is rarely about simple substitution. It is a strategic decision regarding conformational space and metabolic stability.

While Fmoc-Phe-OH is a canonical "workhorse" residue providing aromatic interactions, Fmoc-hPhe-OH introduces a critical methylene (


) spacer between the 

-carbon and the phenyl ring. This seemingly minor insertion fundamentally alters the side-chain's rotational freedom (entropy), extends the hydrophobic reach, and—most critically—disrupts the scissile bond recognition sites for common proteases like chymotrypsin.

This guide details the physicochemical differences, provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols for the more costly hPhe derivative, and maps their distinct pharmacological roles.

Part 1: Structural & Physicochemical Divergence

The "homo" prefix in homophenylalanine denotes the insertion of a methylene group. This extension changes the side chain from a benzyl group (in Phe) to a phenethyl group (in hPhe).

Comparative Properties Table[1]
FeatureFmoc-L-PhenylalanineFmoc-L-HomophenylalanineImpact on Research
Abbreviation Fmoc-Phe-OHFmoc-hPhe-OHN/A
Formula


hPhe is +14 Da (methylene)
Side Chain BenzylPhenethylhPhe extends reach by ~1.54 Å
LogP (Predicted) ~4.6~4.9 - 5.1hPhe is significantly more lipophilic
Conformational Rigid rotamers (

)
Flexible "wobble"hPhe incurs higher entropic penalty upon binding
Proteolytic Risk High (Chymotrypsin)Low/ResistanthPhe extends plasma half-life
The "Spacer Effect" Visualization

The following diagram illustrates the structural shift and its immediate consequences on receptor binding and enzymatic recognition.

structure_impact cluster_0 Fmoc-Phe-OH cluster_1 Fmoc-hPhe-OH Phe Fmoc-Phe-OH (Benzyl Side Chain) Phe_Prop Rigid Binding Defined Rotamers Phe->Phe_Prop Phe_Enz Chymotrypsin Target (P1 Recognition) Phe->Phe_Enz Spacer + CH2 Methylene Spacer Phe->Spacer hPhe Fmoc-hPhe-OH (Phenethyl Side Chain) hPhe_Prop Flexible Reach Induced Fit hPhe->hPhe_Prop hPhe_Enz Protease Resistant (Steric Mismatch) hPhe->hPhe_Enz Spacer->hPhe Homologation

Figure 1: The insertion of the methylene spacer in hPhe alters both binding kinetics (flexibility) and metabolic fate (enzyme recognition).

Part 2: Synthetic Implications in SPPS

As an Application Scientist, I often observe that researchers treat Fmoc-hPhe-OH exactly like Fmoc-Phe-OH. While chemically compatible, the cost differential and hydrophobicity of hPhe dictate a more conservative approach to coupling to ensure high yields without waste.

Solubility and Aggregation
  • Fmoc-Phe-OH: Dissolves rapidly in DMF at 0.5M.

  • Fmoc-hPhe-OH: The increased lipophilicity can lead to slower dissolution or aggregation in high-concentration stocks.

    • Recommendation: Do not exceed 0.3M concentration for hPhe in DMF. If aggregation occurs (cloudiness), add 10% NMP (N-methyl-2-pyrrolidone) or DMSO to the coupling mixture.

Coupling Efficiency and Racemization

Fmoc-hPhe is not sterically hindered at the


-carbon (unlike Aib or N-Me-AAs), so coupling kinetics are generally good. However, because it is a non-standard and often expensive building block, we prioritize completeness  over speed.
  • Standard Phe Protocol: HBTU/DIEA (Fast, cheap, effective).

  • Optimized hPhe Protocol: DIC/Oxyma Pure.

    • Why? HBTU/DIEA can cause enantiomerization (racemization) if the base (DIEA) is in excess or the reaction proceeds too long. DIC/Oxyma is a neutral pH activation method that suppresses racemization and is superior for hydrophobic sequences.

SPPS Workflow Diagram

spps_workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Choice Residue Selection Wash1->Choice Phe_Path Standard Fmoc-Phe-OH Choice->Phe_Path hPhe_Path Fmoc-hPhe-OH Choice->hPhe_Path Act_Phe Activation: HBTU + DIEA (5 eq) Phe_Path->Act_Phe Act_hPhe Activation: DIC + Oxyma (3 eq) (Maximize Efficiency) hPhe_Path->Act_hPhe Coupling Coupling Reaction (45-60 min) Act_Phe->Coupling Act_hPhe->Coupling Check Kaiser Test / UPLC Coupling->Check Recouple Double Couple Check->Recouple Fail Next Next Cycle Check->Next Pass Recouple->Coupling

Figure 2: Differential activation strategies. hPhe utilizes DIC/Oxyma to minimize racemization risks and maximize coupling yield of the expensive reagent.

Part 3: Pharmacological Impact

The substitution of Phe with hPhe is a classic medicinal chemistry tactic known as homologation .

Proteolytic Stability (The "Chymotrypsin Bypass")

Chymotrypsin is a digestive serine protease that cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Tyr, Trp). It relies on a deep hydrophobic pocket (S1) to bind the aromatic ring, positioning the carbonyl carbon exactly at the catalytic triad.

  • Mechanism of Resistance: In hPhe, the extra methylene group pushes the aromatic ring further into the pocket or forces the backbone to twist. This misalignment prevents the catalytic serine nucleophile from effectively attacking the carbonyl carbon.

  • Application: This stability is crucial for oral peptide drugs or peptidomimetics (e.g., ACE inhibitors) that must survive the GI tract.

ACE Inhibitors

Homophenylalanine is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Ramipril .[1]

  • The hPhe moiety mimics the transition state of the substrate but, due to the structural modification, binds with high affinity without being cleaved, effectively inhibiting the enzyme responsible for regulating blood pressure.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Coupling of Fmoc-hPhe-OH

Use this protocol to ensure >99% coupling efficiency while preserving chiral integrity.

Reagents:

  • Fmoc-hPhe-OH (0.2 M in DMF).

  • DIC (Diisopropylcarbodiimide) (0.5 M in DMF).

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF).

  • Resin (Rink Amide or Wang, 0.1 mmol scale).

Procedure:

  • Resin Swelling: Swell resin in DMF for 20 minutes. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Activation (Pre-mix):

    • In a separate vial, combine 3.0 equivalents of Fmoc-hPhe-OH with 3.0 equivalents of Oxyma Pure.

    • Add 3.0 equivalents of DIC.

    • Note: Do not let this sit for >5 minutes before adding to resin to avoid polymerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes .

    • Tip: For sequences prone to aggregation, heat to 50°C (microwave) or 60°C (conventional).

  • Monitoring: Perform a Kaiser test (qualitative) or micro-cleavage (HPLC) to verify completion.

  • Capping (Optional but Recommended): If unreacted amines persist, cap with Acetic Anhydride/DIEA/DMF.

Protocol B: Solubility Troubleshooting

Use this if Fmoc-hPhe-OH precipitates or gels.

  • Solvent Switch: Replace pure DMF with a mixture of DMF:DMSO (80:20) . The DMSO disrupts intermolecular hydrogen bonding and

    
     stacking of the phenethyl rings.
    
  • Sonication: Sonicate the amino acid solution at 30°C for 5 minutes.

  • Chaotropic Salts: Add 0.1 M LiCl to the coupling buffer to disrupt aggregation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1] L-Homophenylalanine: Advancing Antitumor Therapies and Cardiovascular Drug Development. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved from [Link]

Sources

Fmoc-DL-Homophenylalanine: Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-DL-homophenylalanine (Fmoc-2-amino-4-phenylbutyric acid) is a non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug discovery. As a homolog of phenylalanine with an extended methylene side chain, it serves as a critical tool for probing the spatial requirements of receptor binding pockets and enhancing the proteolytic stability of peptidomimetics.

This guide provides a comprehensive technical analysis of Fmoc-DL-homophenylalanine, distinguishing it from its


-homo analogs, and detailing its physicochemical properties, handling protocols, and applications in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Distinction

It is critical to distinguish Homophenylalanine (Hph) from


-Homophenylalanine .
  • Homophenylalanine (

    
    -homo):  The side chain is extended by one methylene group (
    
    
    
    ). The amine remains on the
    
    
    -carbon. This is the subject of this guide.
  • 
    -Homophenylalanine:  The backbone is extended by one methylene group. The amine is on the 
    
    
    
    -carbon.
Physicochemical Data Table

The following data aggregates the properties for the racemate (DL) and its pure enantiomers for reference.

PropertyFmoc-DL-HomophenylalanineFmoc-L-HomophenylalanineFmoc-D-Homophenylalanine
CAS Number 186320-01-4 132684-59-4135944-09-1
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



Mol.[1][2][3][4][5][6] Weight 401.46 g/mol 401.46 g/mol 401.46 g/mol
IUPAC Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid(S)-...(R)-...[6][7][8]
Appearance White to off-white powderWhite powderWhite powder
Solubility Soluble in DMF, DMSO, DCMSoluble in DMF, DMSOSoluble in DMF, DMSO
Melting Point 142–146 °C (approx)142–159 °C139–146 °C
Structural Visualization

The following diagram illustrates the chemical structure and the fragmentation points relevant to mass spectrometry and deprotection.

Fmoc_Structure Fmoc Fmoc Group (Lipophilic/Protecting) Linker Carbamate Linker (Base Labile) Fmoc->Linker Stable to Acid Backbone Alpha-Carbon (Chiral Center) Linker->Backbone Cleaved by Piperidine SideChain Homophenyl Side Chain (-CH2-CH2-Ph) Backbone->SideChain Hydrophobic Interaction Carboxyl Carboxyl Group (Acidic/Coupling Site) Backbone->Carboxyl Peptide Bond Formation

Figure 1: Functional decomposition of Fmoc-DL-Homophenylalanine showing protection, coupling, and interaction zones.

Synthesis & Purity Considerations

Synthetic Route

Fmoc-DL-homophenylalanine is typically synthesized via the Schotten-Baumann reaction.

  • Starting Material: DL-Homophenylalanine (CAS 1012-05-1).

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.

  • Conditions: Aqueous dioxane or acetone with

    
     or 
    
    
    
    as a base to maintain pH 9–10.
  • Purification: Acidification precipitates the product, followed by recrystallization from ethyl acetate/hexane.

The "DL" Factor in Purity

Using the DL-racemate in peptide synthesis introduces stereochemical complexity.

  • Diastereomer Formation: If coupled to a chiral peptide chain (e.g., Resin-AA1-AA2-...), the addition of a DL-amino acid results in two diastereomeric peptides (L-D-L... and L-L-L...) which often have distinct retention times on HPLC.

  • Analytical Utility: This property makes Fmoc-DL-homophenylalanine an excellent standard for developing chiral HPLC methods to check for racemization in L-isomer syntheses.

Applications in Drug Discovery[8][9]

Peptidomimetics & SAR

Homophenylalanine is a "spacer" analog of phenylalanine.

  • Conformational Flexibility: The extra methylene group increases the flexibility of the side chain, allowing the phenyl ring to access hydrophobic pockets that are sterically forbidden to standard Phenylalanine.

  • Proteolytic Stability: Non-natural amino acids like Homophenylalanine are poor substrates for endogenous proteases (e.g., chymotrypsin), extending the plasma half-life of therapeutic peptides.

ACE Inhibitors

Homophenylalanine derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Lisinopril precursors), where the specific steric bulk and hydrophobicity are required for high-affinity binding to the zinc metalloprotease active site.

Experimental Protocols (SPPS)

The following protocols are optimized for standard Fmoc Solid-Phase Peptide Synthesis.

Solubility & Handling
  • Solvent: Dissolve in DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Standard coupling concentration is 0.1 M to 0.5 M.

  • Note: The DL-form may have slightly different solubility kinetics than the pure enantiomer due to crystal lattice energy differences; ensure complete dissolution before addition to the resin.

Coupling Protocol (Standard DIC/HOBt)

This protocol assumes a 0.1 mmol scale on Rink Amide resin.

  • Activation:

    • Weigh 0.5 mmol (5 eq) of Fmoc-DL-Homophenylalanine (approx. 201 mg).

    • Dissolve in 2.5 mL of 0.5 M HOBt in DMF.

    • Add 0.5 mmol (5 eq) of DIC (Diisopropylcarbodiimide).

    • Wait 5–10 minutes for the active ester to form.

  • Coupling:

    • Add the pre-activated solution to the deprotected resin.

    • Shake/agitate for 60–90 minutes at room temperature.

    • Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using HATU/DIPEA.

Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat resin with 20% Piperidine (3 min). Drain.

    • Treat resin with 20% Piperidine (10–12 min). Drain.

    • Wash with DMF (5 x 1 min).

Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) Dissolve Dissolve Fmoc-DL-Hph in DMF/HOBt Coupling Coupling Reaction (60-90 min) Start->Coupling Add Mixture Activate Add DIC (Generate Active Ester) Dissolve->Activate Activate->Coupling Wash1 Wash (DMF x3) Coupling->Wash1 Test Kaiser Test Wash1->Test Test->Coupling Blue (Fail) / Recouple Deprotect Fmoc Removal (20% Piperidine) Test->Deprotect Colorless (Pass) Wash2 Wash (DMF x5) Deprotect->Wash2 End Ready for Next Cycle Wash2->End

Figure 2: Step-by-step SPPS cycle for incorporating Fmoc-DL-Homophenylalanine.

References

  • Sigma-Aldrich. (n.d.). Fmoc-L-homophenylalanine Product Specification. Retrieved from [1]

  • Chem-Impex International. (n.d.). Fmoc-DL-Homophenylalanine Safety Data Sheet. Retrieved from

  • PubChem. (2025).[1][9] Homophenylalanine, DL- Compound Summary. National Library of Medicine. Retrieved from

  • Cymit Quimica. (n.d.). Fmoc-DL-homophenylalanine Safety Data Sheet (CAS 186320-01-4).[5] Retrieved from

  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from

Sources

Technical Deep Dive: Strategic Utilization of Racemic Fmoc-Homophenylalanine in Peptide Library Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Homophenylalanine (Fmoc-Hph-OH) is a critical non-proteinogenic amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.[1] While traditionally employed in its enantiopure forms (L- or D-) to design ACE inhibitors and protease-resistant scaffolds, the strategic use of racemic (DL) Fmoc-Hph-OH offers a powerful, cost-effective method for "Stereochemical Shotgun" screening.

This guide details the methodology for incorporating racemic Fmoc-Hph-OH into Solid-Phase Peptide Synthesis (SPPS) libraries. By leveraging the diastereomeric nature of the resulting peptide mixtures, researchers can simultaneously probe the hydrophobic pocket depth and stereochemical preference of a target receptor without doubling the initial synthesis workload.

Chemical Basis & Rationale[1][2][3]

Structural Significance

Homophenylalanine differs from Phenylalanine by the insertion of a single methylene group (


) between the 

-carbon and the phenyl ring. This modification introduces two critical changes:
  • Increased Hydrophobic Volume: It probes deeper into hydrophobic pockets (e.g., S1 sub-sites of proteases).

  • Rotational Freedom: The extra methylene alters the side-chain flexibility, often allowing the phenyl ring to access binding conformations unavailable to standard Phenylalanine.

The "Racemic Advantage" in Screening

Using enantiopure Fmoc-L-Hph-OH and Fmoc-D-Hph-OH requires two separate reaction vessels. Using racemic Fmoc-DL-Hph-OH in a library setting generates a diastereomeric pair at the coupling site.

  • Standard AA: L-Resin + L-Phe

    
     Single L-L Product.
    
  • Racemic Hph: L-Resin + DL-Hph

    
     Mixture of L-L (Homophenylalanine) and L-D (Homophenylalanine) peptides.
    

Key Technical Insight: Unlike enantiomers, diastereomers have different physical properties , including retention times on standard achiral RP-HPLC columns. This allows for separation and identification post-synthesis without requiring chiral chromatography.

Experimental Protocol: SPPS with Racemic Fmoc-Hph

Materials & Reagents
  • Resin: Rink Amide (0.5-0.7 mmol/g loading) or Wang Resin.

  • Monomer: Fmoc-DL-Homophenylalanine (Racemic).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

Synthesis Cycle (Fmoc Strategy)
StepOperationReagent/ConditionDurationMechanistic Note
1 Swelling DCM / DMF20 minSolvation of polymer matrix.
2 Deprotection 20% Piperidine in DMF2 x 10 minRemoval of Fmoc group; release of dibenzofulvene.
3 Wash DMF (5x)1 min ea.Critical to remove piperidine to prevent premature Fmoc removal of incoming AA.
4 Coupling Fmoc-DL-Hph-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq)45-60 minRacemic Incorporation. Generates 50:50 diastereomeric mixture on-bead.
5 Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains (truncated sequences).
6 Cleavage TFA / TIS / H2O (95:2.5:2.5)2-3 hoursReleases peptide and removes side-chain protecting groups.
Critical Control Point: The "Double-Peak" Phenomenon

Upon cleavage and analysis via RP-HPLC, a peptide sequence containing one racemic residue (e.g., Ac-Ala-Val-DL-Hph-Gly-NH2) will elute as two distinct peaks (the L-isomer and D-isomer).

  • Action: Do not discard "impurity" peaks. Collect both major peaks.

  • Validation: Mass Spectrometry (ESI-MS) will show identical mass (

    
    ) for both peaks, confirming they are diastereomers, not deletion sequences.
    

Strategic Workflow: Deconvolution Logic

The following diagram illustrates the decision matrix when screening a library containing a racemic Hph insertion.

DeconvolutionStrategy Start Start: Peptide Library Design (Target: Hydrophobic Pocket) Synthesis SPPS with Racemic Fmoc-Hph (Generates Diastereomeric Mixture) Start->Synthesis Cleavage Cleavage & RP-HPLC Analysis (Observe Double Peaks) Synthesis->Cleavage Screening Primary Screening (Bioassay) Test Mixture (L + D) Cleavage->Screening Pool Testing Decision Is the Mixture Active? Screening->Decision Discard Discard Candidate (Neither isomer binds) Decision->Discard No Deconvolution Deconvolution Phase (Identify Active Isomer) Decision->Deconvolution Yes (Hit) PathA Path A: HPLC Fractionation Separate Peaks -> Retest Individually Deconvolution->PathA Fast/Analytical PathB Path B: Resynthesis Synthesize Pure L-Hph and Pure D-Hph variants Deconvolution->PathB Robust/Scale-up HitID Hit Identification (e.g., D-Hph confers proteolytic stability) PathA->HitID PathB->HitID

Figure 1: Workflow for integrating racemic Fmoc-Hph into peptide libraries. Note the bifurcation at the deconvolution stage, allowing for either physical separation or chemical resynthesis.

Analytical Validation & Separation

The separation of diastereomers containing Homophenylalanine is governed by the interaction of the side chain with the C18 stationary phase.

HPLC Conditions for Diastereomer Resolution

Because the L- and D- forms of Hph create different 3D conformational footprints, they interact differently with the hydrophobic stationary phase.

  • Column: C18 Reverse Phase (e.g., 5µm, 100Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradients (e.g., 0.5% B per minute) are recommended to maximize resolution between the diastereomeric pair.

Identification of Isomers

Without chiral standards, you cannot immediately know which peak is L and which is D.

  • Marfey’s Reagent: Hydrolyze a small aliquot of the peptide and derivatize with Marfey’s reagent (FDAA) to determine the absolute configuration of the amino acid.

  • Coinjection: Synthesize a small standard of the pure L-isomer. Co-inject with the racemic mixture. The peak that increases in height is the L-isomer; the other is the D-isomer.

Case Study Applications

ACE Inhibitor Development

Angiotensin-Converting Enzyme (ACE) inhibitors often rely on a homophenylalanine scaffold (e.g., Enalapril, Benazepril) to mimic the transition state of substrate hydrolysis.[2]

  • Application: In early discovery, a library of Ac-X-Y-Hph-Pro-OH can be synthesized using racemic Hph.

  • Outcome: Screening the racemic mixture identifies sequences that bind the zinc-active site. Deconvolution usually reveals the L-homophenylalanine isomer as the potent binder for natural substrate mimicry, while D-isomers may offer enhanced stability against degradation.

Proteolytic Stability Engineering

Incorporating non-canonical amino acids is a primary strategy to evade proteases.

  • Hypothesis: Replacing Phe with D-Hph will maintain hydrophobic binding while abolishing proteolytic cleavage.

  • Protocol: Scan a bioactive peptide sequence (e.g., an antimicrobial peptide) by replacing each Phe with racemic Hph.

  • Result: If the racemic mixture retains activity but shows increased half-life in serum, the D-isomer is likely responsible for the stability enhancement.

References

  • BenchChem. (2025).[1] Application of Fmoc-β-Homophenylalanine in Drug Discovery and Development. Retrieved from

  • National Institutes of Health (NIH). (2006). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. PubMed Central. Retrieved from [Link]

  • Lasker Foundation. (n.d.). Design of Angiotensin Converting Enzyme Inhibitors. Retrieved from [Link]

  • Xu, G.C., & Ni, Y. (2015).[2] Bioreductive preparation of ACE inhibitors precursor. ResearchGate. Retrieved from [Link]

Sources

Strategic Integration of Fmoc-DL-Homophenylalanine in Peptidomimetic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unnatural Amino Acids: Fmoc-DL-Homophenylalanine in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Senior Application Scientists, Medicinal Chemists, and Process Engineers.

Executive Summary

In the landscape of modern peptidomimetics, the incorporation of non-canonical amino acids is a pivotal strategy for overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and limited bioavailability. Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) represents a critical building block in this domain. As the homolog of phenylalanine with an extended methylene spacer (


), it alters the spatial orientation of the aromatic side chain, enabling deeper penetration into hydrophobic pockets of target receptors (e.g., GPCRs, proteases) and disrupting recognition by endogenous peptidases.

This guide provides a rigorous technical framework for utilizing Fmoc-DL-homophenylalanine. While the "DL" designation implies a racemic mixture—often used for cost-effective combinatorial library generation or early-stage diastereomeric scanning—the ultimate goal is the precise modulation of Structure-Activity Relationships (SAR). We explore the physicochemical advantages, Solid-Phase Peptide Synthesis (SPPS) protocols, and the strategic resolution of chirality in drug development.

Chemical Profile & Strategic Utility[1]

The Homologation Effect

The structural distinction between Phenylalanine (Phe) and Homophenylalanine (hPhe) lies in the side-chain length.[1] This single methylene insertion (


) fundamentally changes the physicochemical interaction profile.
FeatureL-Phenylalanine (Phe)Fmoc-DL-Homophenylalanine (hPhe)Drug Discovery Impact
Side Chain Benzyl (

)
Phenylethyl (

)
Extended Reach: Accesses deeper hydrophobic sub-pockets.
Flexibility Rigid, defined

angles
Increased rotational freedomInduced Fit: Can adapt to cryptic binding sites.
Proteolysis High susceptibility (Chymotrypsin)High Resistance Stability: Unrecognized by standard proteases, extending half-life (

).
Chirality Pure L-isomerRacemic (DL) MixtureLibrary Diversity: Generates diastereomeric pairs (L-L-L / L-D-L) in one synthesis.
Mechanistic Advantages in Binding

The "homo" modification allows the phenyl ring to engage in


 stacking interactions that are geometrically forbidden for native Phe residues. In protease inhibitors (e.g., ACE inhibitors), the hPhe residue often serves as a "transition state mimic," filling the S1' subsite more effectively than Phe.

Expert Insight: The use of the DL-racemate in initial screening is a tactical choice. By coupling Fmoc-DL-hPhe into a chiral peptide sequence (e.g., L-Ala-L-Val-[DL-hPhe]), you spontaneously generate two diastereomers (L-L-L and L-L-D) which are separable by standard reverse-phase HPLC. This effectively doubles the chemical space explored in a single synthetic pass.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of Fmoc-DL-homophenylalanine using standard Fmoc chemistry. The protocol assumes a Rink Amide or Wang resin backbone.[2]

Materials & Reagents[1][4][5]
  • Building Block: Fmoc-DL-homophenylalanine (CAS: 132684-59-4 for L-isomer reference; DL mix varies).[3]

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma (preferred for reducing racemization of other residues, though hPhe is already racemic).

  • Deprotection: 20% Piperidine in DMF.[2]

  • Solvent: DMF (Peptide grade).

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Cycle Start):

    • Add 20% Piperidine/DMF (10 mL/g resin). Agitate for 5 min. Drain.

    • Repeat with fresh Piperidine solution for 15 min. Drain.

    • Wash: DMF (

      
       min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.
      
  • Activation & Coupling:

    • Stoichiometry: Use 3-5 equivalents of Fmoc-DL-hPhe relative to resin loading.

    • Dissolve Fmoc-DL-hPhe and Coupling Reagent (e.g., HBTU) in minimal DMF.

    • Add DIEA (Diisopropylethylamine) (6-10 eq).

    • Reaction: Add activated solution to resin. Agitate for 60–90 minutes at room temperature.

    • Note on DL-Mix: Since you are coupling a racemate, the reaction rates of D- and L- isomers may differ slightly due to the chiral environment of the resin-bound peptide (kinetic resolution). Allow extra time (up to 2 hours) to ensure complete coupling of both isomers.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Blue beads = Incomplete coupling (Repeat step 3).

    • Colorless beads = Complete coupling.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine in DMF to cap unreacted amines, preventing deletion sequences.

Visualization: The SPPS Cycle with DL-hPhe

The following diagram illustrates the synthesis cycle, highlighting the generation of diastereomers upon coupling the racemic building block.

SPPS_Workflow Figure 1: SPPS Cycle integrating Fmoc-DL-homophenylalanine, resulting in diastereomeric peptide elongation. Resin Resin-Peptide(n) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Start Cycle Wash1 DMF Wash (5x) Deprotect->Wash1 Coupling Coupling Reaction (Racemic Mixture) Wash1->Coupling Activate Activation (Fmoc-DL-hPhe + HBTU/DIEA) Activate->Coupling Add Reagents Result Peptide(n+1) (Diastereomeric Mix: L-L & L-D) Coupling->Result 90 min / RT Result->Resin Next Cycle

Separation & Characterization Strategy

Since Fmoc-DL-homophenylalanine introduces a chiral center ambiguity, the resulting peptide product will be a mixture. If the preceding peptide chain was pure L, coupling DL-hPhe produces two diastereomers:

  • L-Peptide-L-hPhe

  • L-Peptide-D-hPhe

Chromatographic Resolution

Unlike enantiomers (which require chiral columns), diastereomers possess different physical properties and can typically be separated on standard C18 Reverse-Phase HPLC columns.

  • Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: Shallow gradient (e.g., 0.5% Acetonitrile increase per minute).

  • Validation: Collect fractions and analyze via enzymatic digestion. L-isomers are generally susceptible to specific peptidases, whereas D-isomers are resistant.

Structural Verification[7]
  • NMR: The

    
     protons in hPhe will show distinct splitting patterns compared to Phe.
    
  • Crystallography: As noted in recent studies, hPhe peptides often crystallize with distinct packing due to intermolecular aromatic interactions that are absent in native Phe peptides [1].

Applications in Drug Discovery[1][8][9][10]

Protease Inhibitors (ACE & HIV)

Homophenylalanine is a classic precursor for ACE inhibitors (e.g., Enalapril). In HIV research, phenylalanine derivatives (including hPhe) have been synthesized to target the HIV-1 Capsid protein.[4] The extended side chain allows for "bicyclic" folding or deeper hydrophobic burial, improving antiviral potency [2].

Supramolecular Hydrogels

Fmoc-hPhe derivatives are potent low-molecular-weight gelators (LMWGs). They self-assemble into nanofibrous networks used for drug delivery. The


 stacking of the fluorenyl group combined with the extended hydrophobic hPhe side chain creates robust hydrogels that mimic the extracellular matrix [3].
Viral Fusion Inhibition

Fmoc-L-homophenylalanine has shown direct activity in inhibiting viral replication (SARS-CoV, RSV) by modulating intracellular calcium levels and interfering with membrane ester linkages [4].[5][6]

Visualization: SAR Mechanism

The diagram below compares the binding interaction of Phenylalanine vs. Homophenylalanine in a theoretical hydrophobic pocket.

SAR_Mechanism Figure 2: Steric advantage of hPhe. The methylene spacer allows the aromatic ring to access deep hydrophobic pockets. Pocket Receptor Hydrophobic Pocket (Deep/Cryptic) Phe Phenylalanine (Phe) Short Reach Pocket->Phe Steric Gap hPhe Homophenylalanine (hPhe) Extended Reach (-CH2-) Pocket->hPhe Optimal Fit Interaction_Phe Weak/Surface Interaction Phe->Interaction_Phe Interaction_hPhe Strong/Deep Interaction (High Affinity) hPhe->Interaction_hPhe

References

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Source: NIH / PubMed URL:[Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Source: MDPI (Molecules) URL:[Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels. Source: MDPI (Gels) URL:[Link]

Sources

A Technical Guide to the Cost Landscape of Chiral and Racemic Fmoc-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of peptide synthesis and drug development, the selection of building blocks is a critical decision with far-reaching implications for research timelines, manufacturing costs, and the ultimate therapeutic efficacy of the final product. Among the myriad of non-canonical amino acids, homophenylalanine, with its extended side chain, offers unique structural properties for modulating peptide conformation and receptor interactions. The choice between the enantiomerically pure Fmoc-L-homophenylalanine and its racemic counterpart, Fmoc-DL-homophenylalanine, is a pivotal one, often dictated by a complex interplay of scientific necessity and economic reality. This in-depth technical guide provides a comprehensive cost comparison and explores the underlying scientific and manufacturing principles that govern the price disparity between these two crucial reagents.

Executive Summary: A Tale of Two Isomers and Their Market Value

At first glance, the significant price difference between Fmoc-L-homophenylalanine and Fmoc-DL-homophenylalanine can be perplexing. The core reason for this disparity lies in the intricate and resource-intensive processes required to isolate a single stereoisomer from a racemic mixture. While the initial synthesis of the racemic DL-homophenylalanine is relatively straightforward and cost-effective, the subsequent separation of the L- and D-enantiomers introduces substantial costs related to specialized reagents, equipment, and labor, coupled with an inherent loss of material. This guide will dissect these factors to provide a clear understanding of the value proposition of each option.

Cost Comparison: A Quantitative Analysis

To provide a tangible understanding of the cost implications, the following table summarizes representative market prices for Fmoc-DL-homophenylalanine and Fmoc-L-homophenylalanine from various chemical suppliers. It is important to note that prices can fluctuate based on supplier, purity, and scale. For the purpose of this comparison, an estimated price for Fmoc-DL-homophenylalanine is included, based on the cost of the unprotected DL-amino acid and typical Fmoc-protection service charges, as direct catalog listings for the Fmoc-protected racemate are less common.

Compound Supplier A (per gram) Supplier B (per gram) Supplier C (per gram) Average Price (per gram)
Fmoc-L-homophenylalanine$25.00$43.60$18.00~$28.87
Fmoc-D-homophenylalanine~$25.00~$30.00~$20.00~$25.00
DL-Homophenylalanine (unprotected)$112.00 (for 1g)--$112.00
Fmoc-DL-homophenylalanine (Estimated)~$130.00~$130.00~$130.00~$130.00

Note: The estimated price for Fmoc-DL-homophenylalanine is derived from the cost of the unprotected DL-amino acid and an estimated cost for the Fmoc protection step. The price of unprotected DL-homophenylalanine can vary significantly between suppliers.

As the data illustrates, the enantiomerically pure Fmoc-L-homophenylalanine is significantly more expensive than the unprotected racemic mixture. The estimated cost of Fmoc-DL-homophenylalanine, while not as readily available, is also expected to be considerably higher than its unprotected counterpart due to the added synthesis step. The key takeaway is the substantial premium associated with chiral purity.

The Science Behind the Cost: From Racemate to Enantiopure

The cost differential is not arbitrary; it is a direct reflection of the chemical and technical challenges inherent in producing enantiomerically pure compounds. The following sections delve into the causality behind these manufacturing complexities.

Synthesis of the Racemic Precursor: A Straightforward Path

The industrial synthesis of DL-homophenylalanine, the starting material for both products, is a relatively economical process. A common synthetic route involves the Strecker synthesis or similar methodologies, which are well-established, high-yielding, and utilize readily available and inexpensive starting materials. As these methods do not employ chiral catalysts or auxiliaries, they inherently produce a 50:50 mixture of the L- and D-enantiomers—the racemic mixture.

Caption: Workflow for the synthesis of racemic DL-homophenylalanine.

The Crucial Step: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, is the primary cost driver. This step is fundamentally inefficient as the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being the "unwanted" enantiomer. While racemization and recycling of the undesired enantiomer are possible, they add further complexity and cost to the process.

Several methods are employed for industrial-scale chiral resolution, each with its own set of economic and technical considerations:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. This method, while effective, can be labor-intensive, require large volumes of solvents, and the resolving agents themselves can be expensive.

  • Enzymatic Resolution: This highly selective method utilizes enzymes, such as aminoacylases or lipases, that preferentially act on one enantiomer in the racemic mixture. For instance, an N-acyl-DL-homophenylalanine derivative can be treated with an L-aminoacylase, which will only hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. The free L-amino acid can then be separated from the acylated D-enantiomer based on differences in their physicochemical properties. While offering high selectivity and milder reaction conditions, enzymatic resolution requires the cost of the enzyme, specific reaction conditions (pH, temperature), and downstream processing to separate the product from the enzyme and unreacted substrate.

Caption: Overview of industrial chiral resolution methods for DL-homophenylalanine.

  • Chiral Chromatography: This technique involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation. While highly effective for analytical purposes, preparative-scale chiral chromatography can be very expensive due to the high cost of the CSP and the large volumes of solvent required.

The Final Step: Fmoc Protection

Whether starting with the racemic mixture or the resolved L-enantiomer, the final step is the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino terminus. This is a standard procedure in peptide synthesis, typically involving the reaction of the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. While a routine step, it adds to the overall cost through the consumption of reagents, solvents, and the need for purification of the final product.

The Impact of Chirality in Drug Development: A Justification for the Premium

The significant investment in producing enantiomerically pure Fmoc-L-homophenylalanine is driven by the critical role of stereochemistry in pharmacology. Biological systems, including receptors, enzymes, and ion channels, are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

  • Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.

  • Improved Therapeutic Index: By using a single, active enantiomer, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of a drug can be significantly improved.

  • Simplified Pharmacokinetics: The two enantiomers of a drug can be metabolized at different rates, leading to complex pharmacokinetic profiles for the racemic mixture. Using a single enantiomer simplifies the drug's absorption, distribution, metabolism, and excretion (ADME) profile, making its behavior in the body more predictable.

  • Regulatory Scrutiny: Regulatory agencies, such as the FDA and EMA, now require thorough investigation of the pharmacological and toxicological properties of individual enantiomers for new chiral drugs. This has created a strong preference for the development of single-enantiomer drugs over racemates.

Experimental Protocols: A Glimpse into the Manufacturing Process

To provide a practical understanding of the processes discussed, the following are representative, high-level protocols for the key steps in the production of Fmoc-L-homophenylalanine.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Homophenylalanine

This protocol is a generalized procedure based on established methods for the enzymatic resolution of racemic amino acids.

Materials:

  • N-Acetyl-DL-homophenylalanine

  • L-aminoacylase (e.g., from Aspergillus oryzae)

  • Lithium hydroxide or other suitable base for pH adjustment

  • Hydrochloric acid for pH adjustment

  • Deionized water

  • Ion-exchange resin

Procedure:

  • Dissolution: Dissolve N-Acetyl-DL-homophenylalanine in deionized water. Adjust the pH to the optimal range for the L-aminoacylase (typically pH 7.0-8.0) with a dilute solution of lithium hydroxide.

  • Enzymatic Reaction: Add the L-aminoacylase to the solution and incubate at the optimal temperature (e.g., 37°C) with gentle stirring. Monitor the progress of the reaction by measuring the release of the free L-homophenylalanine.

  • Enzyme Deactivation: Once the reaction is complete (typically when 50% of the racemate has been hydrolyzed), deactivate the enzyme by heating the solution or by adjusting the pH to an inactivating level.

  • Separation: Acidify the solution with hydrochloric acid to precipitate the unreacted N-Acetyl-D-homophenylalanine, which is less soluble at low pH. Filter to separate the solid N-Acetyl-D-homophenylalanine.

  • Purification of L-Homophenylalanine: The filtrate containing the L-homophenylalanine can be further purified using ion-exchange chromatography to remove any remaining impurities and salts.

  • Isolation: The purified L-homophenylalanine is isolated by crystallization or lyophilization.

Protocol: Fmoc Protection of L-Homophenylalanine

This is a standard procedure for the N-terminal protection of an amino acid with the Fmoc group.

Materials:

  • L-Homophenylalanine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate or other suitable base

  • Dioxane or a similar organic solvent

  • Water

  • Ethyl acetate

  • Hexane

  • Dilute hydrochloric acid

Procedure:

  • Dissolution: Dissolve L-homophenylalanine in a mixture of dioxane and water. Add sodium bicarbonate to create a basic solution.

  • Reaction: Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring. Allow the reaction to proceed at room temperature for several hours.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • Extraction: Extract the Fmoc-L-homophenylalanine into ethyl acetate. Wash the organic layer with water and brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-L-homophenylalanine.

Conclusion: A Strategic Choice for Drug Development

The substantial cost premium of Fmoc-L-homophenylalanine over its racemic precursor is a direct consequence of the intricate and resource-intensive process of chiral resolution. While the initial synthesis of the racemic mixture is economically favorable, the isolation of the biologically active L-enantiomer is a critical and value-adding step in the context of modern drug development. For researchers and drug development professionals, the choice between the two is a strategic one. For early-stage discovery and screening where cost is a primary concern and the stereochemical requirements are not yet defined, the racemic mixture may be a viable starting point. However, for lead optimization, preclinical, and clinical development, the use of the enantiomerically pure Fmoc-L-homophenylalanine is almost always a necessity to ensure a well-defined pharmacological profile, a favorable therapeutic index, and a smoother path through the regulatory landscape. Ultimately, the higher price of the enantiopure compound reflects its enhanced value and the scientific rigor required for its production, making it a sound investment in the development of safer and more effective peptide-based therapeutics.

References

  • Anaspec. Fmoc-L-homophenylalanine - 5 g. [Link]

  • Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google P
  • Soriano-Maldonado, P., et al. (2014). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied Microbiology and Biotechnology, 98(24), 9957–9967.
  • O'Donnell, M. J. (Ed.). (2001). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V. Preparation of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. *

Navigating the Challenge of Steric Hindrance in Peptide Synthesis: A Technical Guide to Fmoc-DL-Homophenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery and development, offering novel therapeutic properties. Among these, homophenylalanine, a homologue of phenylalanine, provides unique structural characteristics. However, its bulky side chain presents a significant challenge in peptide synthesis, namely steric hindrance during the crucial peptide coupling step. This in-depth technical guide provides a comprehensive overview of the issues surrounding the use of Fmoc-DL-homophenylalanine in solid-phase peptide synthesis (SPPS). It delves into the mechanistic basis of steric hindrance and offers field-proven strategies and detailed protocols to overcome these challenges, ensuring high coupling efficiency and peptide purity.

Introduction: The Double-Edged Sword of Bulky Side Chains

Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, has revolutionized the production of peptides for research and therapeutic applications.[1][2] The versatility of this method allows for the incorporation of a vast array of non-proteinogenic amino acids, such as DL-homophenylalanine, to modulate the pharmacological properties of peptides.[3] Homophenylalanine, with its additional methylene group in the side chain compared to phenylalanine, can introduce beneficial conformational constraints and enhance metabolic stability.

However, the very feature that makes homophenylalanine attractive—its bulky phenylethyl side chain—is also the source of a significant synthetic hurdle: steric hindrance.[4] This phenomenon can dramatically slow down or even prevent the formation of the amide bond between the incoming Fmoc-DL-homophenylalanine and the N-terminus of the growing peptide chain on the solid support.[5][6] The consequences of incomplete coupling are severe, leading to the accumulation of deletion sequences that are often difficult to separate from the target peptide, ultimately compromising yield and purity.[6]

This guide will dissect the problem of steric hindrance associated with Fmoc-DL-homophenylalanine and provide a detailed roadmap for its successful incorporation into peptide sequences.

The Mechanism of Steric Hindrance in Peptide Coupling

Peptide bond formation is a nucleophilic acyl substitution reaction.[7] In SPPS, the carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid of the resin-bound peptide.

The bulky side chain of homophenylalanine can impede this process in two primary ways:

  • Shielding the Activated Carboxyl Group: The phenylethyl group can physically block the approach of the resin-bound amine to the activated carboxyl group of the Fmoc-DL-homophenylalanine, slowing down the rate of reaction.

  • Restricting Conformational Freedom: The steric bulk can limit the rotational freedom of both the incoming amino acid and the growing peptide chain, making it difficult for the reactive centers to achieve the optimal orientation for bond formation.

These steric clashes are particularly pronounced when the N-terminal amino acid on the resin is also sterically demanding or when the peptide sequence is prone to aggregation.[5][8]

Visualizing the Challenge: Steric Hindrance at the Molecular Level

StericHindrance cluster_incoming Fmoc-DL-Homophenylalanine cluster_resin Peptide on Resin Fmoc Fmoc AA_N N Fmoc->AA_N AA_C AA_N->AA_C AA_CO C=O (Activated) AA_C->AA_CO SideChain CH₂-CH₂-Ph (Bulky Side Chain) AA_C->SideChain N_Terminus NH₂ Hindrance Steric Clash! Resin Solid Support Peptide ...-AA(n-1) Resin->Peptide Peptide->N_Terminus N_Terminus->AA_CO Nucleophilic Attack

Caption: Steric hindrance from the bulky homophenylalanine side chain impeding nucleophilic attack.

Strategies for Overcoming Steric Hindrance

Successfully incorporating sterically hindered amino acids like Fmoc-DL-homophenylalanine requires a multi-faceted approach that addresses both the activation of the amino acid and the reaction conditions.

The Critical Role of Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for driving the coupling of sterically hindered residues to completion.[4][7] More potent activating reagents are necessary to generate a highly reactive intermediate that can overcome the steric barrier.

3.1.1. Uronium/Aminium and Phosphonium Salts

These classes of reagents are the workhorses for difficult couplings.[4][9] They react with the Fmoc-amino acid in the presence of a base to form highly reactive activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently recommended for its high efficiency in overcoming steric hindrance.[4][10] It forms a highly reactive OAt-ester.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable to HATU but with an improved safety profile as it does not rely on potentially explosive HOBt or HOAt derivatives.[7][10]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Potent phosphonium salt-based reagents that demonstrate high reactivity in hindered couplings.[10][11]

Coupling ReagentClassKey Advantages
HATU Uronium/AminiumHighly efficient for sterically hindered couplings.[4][10]
HBTU Uronium/AminiumWidely used and effective.[9]
COMU Uronium/AminiumHigh efficiency with an improved safety profile.[7][10]
PyBOP/PyAOP PhosphoniumHigh reactivity, excellent for hindered couplings.[10][11]
Optimizing Reaction Conditions

Beyond the choice of coupling reagent, several other parameters can be adjusted to favor complete coupling.

  • Double Coupling: A straightforward and often effective strategy is to simply repeat the coupling step. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated Fmoc-DL-homophenylalanine is added.

  • Increased Equivalents and Concentration: Using a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagent can help drive the reaction to completion by increasing the concentration of the activated species.

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[10] Microwave-assisted peptide synthesis is particularly effective in this regard for difficult couplings.[10]

  • Extended Reaction Times: For sluggish, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[10]

  • Solvent Choice: The choice of solvent can impact resin swelling and peptide chain solvation. While DMF is the standard, for "difficult sequences" prone to aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP (the "magic mixture") can be beneficial.[12]

Experimental Protocols

The following protocols provide a starting point for the successful incorporation of Fmoc-DL-homophenylalanine. Optimization may be required based on the specific peptide sequence and solid support.

General Fmoc-SPPS Deprotection and Coupling Cycle

SPPS_Cycle Start Start with Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-DL-homophenylalanine (with HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Fmoc-Hph-AA(n)-Resin Wash2->End Loop Repeat for next amino acid End->Loop

Caption: A typical Fmoc-SPPS cycle for incorporating a new amino acid.

Protocol for Coupling Fmoc-DL-homophenylalanine using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-DL-homophenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[10]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Activation of Fmoc-DL-homophenylalanine:

    • In a separate vial, dissolve Fmoc-DL-homophenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[10]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[10] Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight or the temperature can be raised to 40°C.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates complete coupling.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove excess reagents and byproducts.[10]

  • (Optional) Double Coupling: If the monitoring test in step 6 is positive, repeat steps 4-7.

  • Proceed to the next cycle: After a final wash, the resin is ready for the deprotection of the newly added Fmoc-DL-homophenylalanine and the coupling of the subsequent amino acid.

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenges can arise.

  • Aggregation: If the peptide sequence is highly hydrophobic, aggregation on the resin can become a major issue, further exacerbating steric hindrance.[2][8] The use of "magic mixtures" of solvents or the incorporation of pseudoproline dipeptides can help to disrupt secondary structure formation.[2][12]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the use of highly activating reagents and elevated temperatures can increase the risk of racemization. It is crucial to minimize the pre-activation time and avoid excessive amounts of base. Additives like OxymaPure can help suppress racemization.[4]

Conclusion

The incorporation of Fmoc-DL-homophenylalanine presents a tangible steric challenge in SPPS. However, by understanding the underlying principles of steric hindrance and employing a rational approach to the selection of coupling reagents and the optimization of reaction conditions, these difficulties can be effectively overcome. The use of potent activating agents like HATU or COMU, combined with strategies such as double coupling, elevated temperatures, and extended reaction times, provides a robust toolkit for researchers. This enables the successful synthesis of peptides containing homophenylalanine and other sterically demanding residues, thereby expanding the landscape of peptide-based therapeutics and research tools.

References

  • Wobble-base. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4744–4750.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Aldehydes. Synform, 2022(10), A165-A168.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249.
  • Asad, S. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ufimtsev, A. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 951630.

Sources

Technical Whitepaper: Comparative Hydrophobicity and Structural Dynamics of Homophenylalanine vs. Phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptidomimetics, the substitution of Phenylalanine (Phe) with Homophenylalanine (Hph) represents a strategic "methylene shuffle" that profoundly alters the physicochemical landscape of a bioactive molecule. This guide provides a technical analysis of the hydrophobicity differentials between these two residues. By inserting a single methylene unit (


) into the side chain, Hph introduces increased lipophilicity, altered steric sweep volumes, and enhanced proteolytic stability. This whitepaper synthesizes experimental data, including RP-HPLC retention shifts and LogP estimations, to establish a definitive hydrophobicity hierarchy: Phe < Trp < Hph < Naphthylalanine .

Molecular Architecture & Physicochemical Profile[1]

The fundamental distinction between Phenylalanine and Homophenylalanine lies in the side-chain linker length. While Phe possesses a benzyl side chain attached to the


-carbon, Hph features a phenethyl group.[1]
Structural Comparison
FeatureL-Phenylalanine (Phe)L-Homophenylalanine (Hph)
Side Chain Benzyl (

)
Phenethyl (

)
Formula


MW ( g/mol ) 165.19179.22
Side Chain Length ~3.8 Å (to ring center)~5.1 Å (to ring center)
Conformational Freedom Restricted (

rotation)
Enhanced (

rotation)
The "Methylene Effect" on Hydrophobicity

The addition of a methylene group typically contributes approximately +0.5 to the LogP (partition coefficient) of a molecule.

  • Phe LogP: ~1.38 (experimental consensus).

  • Hph LogP (Estimated): ~1.90 – 2.00.

This increase significantly impacts the solvation energy of the peptide, driving the residue to bury itself deeper into hydrophobic pockets of target proteins (e.g., ACE, HIV Capsid) or the lipid bilayer.

Quantitative Hydrophobicity Analysis[3]

RP-HPLC Retention Data

Reversed-Phase HPLC (RP-HPLC) serves as the standard experimental proxy for hydrophobicity. Data from peptide analog series confirms that Hph consistently elutes later than Phe, indicating stronger interaction with the C18 stationary phase.

Case Study: Retention Shift in Ac-(XKXE)2-NH2 Peptides Source: Derived from comparative studies on amphipathic peptides.

Analog Residue (X)Retention Time (

)
Relative Hydrophobicity Shift
Phenylalanine (Phe) 12.50 min Baseline
Tryptophan (Trp)12.83 min+0.33 min
Homophenylalanine (Hph) 13.58 min +1.08 min
1-Naphthylalanine (1-Nal)14.32 min+1.82 min

Key Insight: Hph is distinctively more hydrophobic than both Phe and Trp. In direct comparisons using standard gradients (e.g., 5-95% ACN), Hph analogs often display a retention shift of +1.0 to +3.0 minutes relative to their Phe counterparts, depending on the gradient slope.

Visualization: The Hydrophobicity Hierarchy

HydrophobicityScale Phe Phenylalanine (Phe) LogP ~1.4 Baseline Hydrophobicity Trp Tryptophan (Trp) Indole H-bonding Intermediate Phe->Trp + Indole ring Hph Homophenylalanine (Hph) LogP ~1.9 High Hydrophobicity Flexible Linker Trp->Hph Loss of H-bond + Alkyl flexibility Nal Naphthylalanine (Nal) LogP >2.0 Extreme Hydrophobicity Hph->Nal + Fused ring surface

Figure 1: Comparative hydrophobicity scale of aromatic residues. Hph occupies a unique niche: more hydrophobic than Trp due to the lack of indole nitrogen hydrogen bonding, yet less bulky than the fused ring system of Nal.

Functional Implications in Drug Design

Potency & Binding Affinity

The "sweep volume" of Hph is larger than Phe. In drug design (e.g., ACE inhibitors like Enalapril), this allows the phenyl ring to reach deeper into hydrophobic pockets or adjust its orientation to maximize


 stacking interactions that a rigid Phe benzyl group cannot access.
Proteolytic Stability

Hph is a non-proteinogenic (unnatural) amino acid. Endogenous proteases (trypsin, chymotrypsin) have evolved to recognize specific geometries of natural amino acids.

  • Mechanism: The extra methylene group alters the distance between the scissile bond and the aromatic recognition element.

  • Result: Peptides containing Hph often exhibit significantly extended half-lives (

    
    ) in plasma compared to Phe-analogs.
    

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Hph-Peptides

Objective: Efficient incorporation of Fmoc-L-Hph-OH into a peptide sequence.

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).

  • Amino Acid: Fmoc-L-Homophenylalanine (Fmoc-Hph-OH).

  • Coupling Agents: DIC/Oxyma or HATU/DIEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Critical):

    • Note: Hph is slightly more bulky/hydrophobic than Phe. Pre-activation is recommended to prevent aggregation.

    • Mix Fmoc-Hph-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Allow to activate for 30-60 seconds (color change to yellow).

  • Coupling:

    • Add activated solution to resin.

    • Reaction Time: 60 minutes at room temperature.

    • Quality Control: Perform Kaiser Test. If slightly blue, perform a double coupling (repeat step 3-4 with fresh reagents).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Hydrophobicity Assessment via RP-HPLC

Objective: Quantify the hydrophobicity shift of the Hph-analog.

Instrument: Agilent 1200 or equivalent RP-HPLC system. Column: C18 Analytical Column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Method Parameters:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).

Gradient Table:

Time (min) % B Description
0.0 5 Equilibration
2.0 5 Injection hold
20.0 65 Linear Gradient
22.0 95 Wash

| 25.0 | 5 | Re-equilibration |

Data Analysis:

  • Inject Phe-control peptide. Record

    
     (e.g., 12.5 min).
    
  • Inject Hph-analog. Record

    
     (Expect >13.5 min).
    
  • Calculate Relative Retention (

    
    ) or 
    
    
    
    .
Visualization: Experimental Workflow

Workflow cluster_0 Synthesis (SPPS) cluster_1 Purification & Analysis Resin Resin Preparation (Rink Amide) Coupling Coupling Fmoc-Hph-OH (HATU/DIEA, 60 min) Resin->Coupling Deprotect & Wash Cleavage Cleavage (TFA/TIS/H2O) Coupling->Cleavage Complete Sequence HPLC RP-HPLC Analysis (C18 Column, Gradient) Cleavage->HPLC Crude Peptide Data Data Extraction (Retention Time Comparison) HPLC->Data Phe vs Hph Shift Conclusion Valid Peptidomimetic Profile Data->Conclusion Hydrophobicity Confirmation

Figure 2: End-to-end workflow for synthesizing and validating Hph-containing peptides.

References

  • Hydrophobicity of Amino Acid Residues: Urry, D. W., et al. "Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin." Journal of Protein Chemistry.

  • HPLC Retention of Hph Peptides: Detailed analysis of retention times for Phe vs Hph vs Nal in amphipathic peptide designs.

  • Homophenylalanine in Drug Design (ACE Inhibitors): Overview of L-homophenylalanine as a precursor for ACE inhibitors like Enalapril.

  • Solid Phase Peptide Synthesis Protocols: Standard protocols for coupling non-canonical amino acids.

  • PubChem Compound Summary: L-Homophenylalanine: Chemical structure and physical property data.

Sources

Methodological & Application

Application Note: Optimized Coupling Strategies for Fmoc-DL-Homophenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of non-canonical amino acids such as Homophenylalanine (hPhe) is a critical strategy in medicinal chemistry to modulate the pharmacokinetic properties of peptide therapeutics. hPhe, possessing an additional methylene group in the side chain compared to Phenylalanine, introduces specific steric bulk and flexibility that can enhance proteolytic stability and receptor selectivity.

This Application Note addresses the specific challenges of coupling Fmoc-DL-homophenylalanine (Fmoc-DL-hPhe-OH) in Solid-Phase Peptide Synthesis (SPPS). While standard protocols often suffice for canonical residues, the increased hydrophobicity and steric demand of hPhe requires optimized activation strategies to prevent deletion sequences. Furthermore, the use of a racemic (DL) building block necessitates a coupling protocol that drives the reaction to completion for both enantiomers to ensure a stoichiometric distribution of diastereomers in the final library.

Key Technical Challenges
  • Steric Hindrance: The extended side chain creates a larger exclusion volume, slowing the kinetics of nucleophilic attack by the resin-bound amine.

  • Solubility: hPhe is significantly more hydrophobic than Phenylalanine, requiring solvent optimization to prevent aggregation on-resin.

  • Diastereomeric Control: Incomplete coupling of a racemic mixture can lead to "kinetic resolution" on the resin, where one isomer couples faster than the other, skewing the expected 1:1 diastereomeric ratio.

Mechanistic Insight: Activation Chemistries

To ensure robust coupling of Fmoc-DL-hPhe-OH, we compare two primary activation pathways: Carbodiimide/Oxime (DIC/Oxyma) and Aminium/Uronium Salts (HATU).

The "Green" Standard: DIC / Oxyma Pure

Replacing the potentially explosive HOBt, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) has emerged as the gold standard.

  • Mechanism: DIC reacts with the carboxylic acid to form an O-acylisourea. Oxyma Pure rapidly intercepts this intermediate to form a highly reactive, yet stable, Oxyma active ester.

  • Advantage: Excellent suppression of racemization (critical for preventing additional stereocenter scrambling beyond the intended DL mixture) and superior solubility in DMF.

The "Power" Coupling: HATU / DIEA

For sterically demanding sequences or when hPhe is coupled onto a secondary amine (e.g., Proline, N-methylated residues), HATU is required.

  • Mechanism: The 7-azabenzotriazole group provides anchiomeric assistance (neighboring group effect) via the pyridine nitrogen, significantly accelerating the acylation rate.

  • Advantage: Highest coupling efficiency for hindered residues.

Mechanistic Visualization

The following diagram illustrates the activation pathway for DIC/Oxyma, highlighting the formation of the active ester species.

G FmocAA Fmoc-DL-hPhe-OH IsoUrea O-Acylisourea (Unstable Intermediate) FmocAA->IsoUrea + DIC DIC DIC (Carbodiimide) DIC->IsoUrea Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Activated Species) Oxyma->ActiveEster IsoUrea->ActiveEster + Oxyma Pure Urea Diisopropylurea (Byproduct) IsoUrea->Urea Rearrangement (Avoided) Peptide Elongated Peptide (Amide Bond) ActiveEster->Peptide Acylation Resin Resin-Amine (Nucleophile) Resin->Peptide

Figure 1: Activation pathway of Fmoc-DL-hPhe-OH using DIC/Oxyma Pure. The Oxyma ester prevents the rearrangement to unreactive N-acylurea.

Comparative Reagent Data

The following table summarizes reagent performance specifically for hydrophobic/bulky residues like hPhe.

Reagent SystemActivation TypeReactivityRacemization Suppression*Cost EfficiencyRecommended Use Case
DIC / Oxyma CarbodiimideHighExcellentHighStandard Protocol. Best balance of safety, cost, and yield.
HATU / DIEA Uronium (Guanidinium)Very HighGoodLow (Expensive)Difficult Couplings. Use if DIC/Oxyma fails or for coupling onto Pro/N-Me-AA.
HBTU / DIEA UroniumModerateModerateModerateLegacy. Generally inferior to DIC/Oxyma for hindered residues.
PyBOP PhosphoniumHighGoodLowAvoid. Generates carcinogenic HMPA byproduct.

*Note: Even though the starting material is DL (racemic), suppression of racemization is critical to prevent epimerization of the preceding amino acid on the resin during activation.

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (DIC/Oxyma)

Recommended for general incorporation of Fmoc-DL-hPhe-OH.

Reagents:

  • Amino Acid: Fmoc-DL-hPhe-OH (0.2 M in DMF)

  • Activator: Oxyma Pure (0.2 M in DMF)

  • Coupling Agent: DIC (0.2 M in DMF)

  • Solvent: DMF (dimethylformamide), Peptide synthesis grade (low amine content).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.

  • Cocktail Preparation (In-Situ):

    • Calculate 5 equivalents (eq) of Fmoc-DL-hPhe-OH relative to resin loading.

    • Add 5 eq of Oxyma Pure solution.[1]

    • Add 5 eq of DIC.[1]

    • Crucial: Pre-mix for only 1-2 minutes. Carbodiimide activations are best performed in situ or with very short pre-activation to maximize active ester concentration.

  • Coupling: Add the mixture to the resin.

  • Reaction Time: Shake/agitate at Room Temperature for 60 minutes .

    • Optimization: For sequences >15 residues, heat to 50°C (microwave or conventional) for 20 minutes.

  • Washing: Drain and wash resin 5x with DMF.

Protocol B: "Brute Force" Coupling for Sterically Hindered Sites (HATU)

Use when coupling hPhe onto Proline, N-methyl amino acids, or if Protocol A shows incomplete coupling (positive Kaiser test).

Reagents:

  • Activator: HATU (0.4 M in DMF)

  • Base: DIEA (N,N-Diisopropylethylamine) (0.8 M in NMP/DMF)

Step-by-Step Procedure:

  • Stoichiometry: Use 3-4 equivalents of Fmoc-DL-hPhe-OH and HATU.

  • Pre-Activation:

    • Dissolve Fmoc-DL-hPhe-OH and HATU in minimal DMF.

    • Add 6-8 equivalents of DIEA.

    • Crucial: Allow to react for exactly 30-60 seconds. The active ester forms instantly; prolonged exposure to base can cause premature Fmoc removal or enantiomerization.

  • Coupling: Add to resin immediately.

  • Reaction Time: Agitate for 45 minutes .

  • Double Coupling: For this protocol, a double coupling (repeat steps 1-4 with fresh reagents) is highly recommended to ensure 100% conversion of both D and L isomers.

Workflow Visualization

The following flowchart outlines the decision matrix for incorporating Fmoc-DL-hPhe-OH.

SPPS_Workflow Start Start: Resin-Peptide-NH2 CheckSeq Analyze Sequence Position Start->CheckSeq IsHindered Is N-terminus hindered? (e.g., Pro, N-Me-AA) CheckSeq->IsHindered ProtocolA Protocol A: DIC / Oxyma (5 eq) 60 min @ RT IsHindered->ProtocolA No ProtocolB Protocol B: HATU / DIEA (4 eq) Double Couple IsHindered->ProtocolB Yes QC QC: Kaiser Test / Chloranil Test ProtocolA->QC ProtocolB->QC Success Continue Synthesis (Capping Optional) QC->Success Negative (No free amines) Fail Re-couple using Protocol B (or increase Temp) QC->Fail Positive (Blue beads) Fail->ProtocolB

Figure 2: Decision tree for coupling Fmoc-DL-hPhe-OH based on sequence difficulty.

Quality Control & Validation

Since the starting material is DL (racemic), the resulting peptide will be a mixture of diastereomers.

  • Kaiser Test (Ninhydrin): Mandatory after the hPhe coupling step.

    • Pass: Yellow/Colorless beads (99%+ coupling).

    • Fail: Blue beads. Proceed to re-coupling (Protocol B).

  • HPLC Analysis:

    • Expect doublets in the chromatogram for every DL-hPhe incorporated.

    • Note: Diastereomers often have different retention times. Do not mistake the second peak for an impurity without Mass Spec verification.

  • Mass Spectrometry (ESI-MS):

    • Both diastereomers will have the identical Mass-to-Charge (m/z) ratio.

    • If you see a mass of [M - 14], check for deletion of the methyl group (misidentification of hPhe as Phe) or incomplete coupling of hPhe.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide.[7] Merck KGaA. Link

  • Iris Biotech. (2023). Application Note: Oxyma Pure.[1][6]Link

Sources

Application Note: High-Fidelity Fmoc Deprotection Strategies for Homophenylalanine (Hph) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homophenylalanine (Hph), the higher homolog of Phenylalanine, is a critical building block in peptidomimetic drug design. Its extended methylene bridge (


) imparts unique rotational flexibility and hydrophobicity, often improving the pharmacokinetic profile of ACE inhibitors and protease inhibitors. However, these same structural properties introduce significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS).

The Core Challenge: Hph derivatives are exceptionally prone to Diketopiperazine (DKP) formation at the dipeptide stage and hydrophobic aggregation during elongation. Standard Fmoc deprotection protocols (20% Piperidine/DMF) often result in sequence deletion or low crude purity.

This guide provides a validated, self-correcting workflow to select the optimal deprotection cocktail based on the specific position of Hph in your sequence.

Mechanistic Insight: The Race Against Cyclization

To master Hph deprotection, one must understand the competing kinetics between the desired Fmoc removal and the fatal DKP side reaction.

The DKP Trap

When Hph is the second residue from the C-terminus (e.g., Fmoc-Hph-Xaa-Resin), the removal of the Fmoc group exposes a free amine. Due to the flexibility of the Hph side chain, this amine can easily attack the C-terminal ester linkage. This cyclization releases the dipeptide from the resin as a diketopiperazine byproduct, leaving a truncated sequence (n-2) on the resin.

Visualization of Competing Pathways

Fmoc_Mechanism Start Fmoc-Hph-Xaa-Resin Inter Free Amine Intermediate (H2N-Hph-Xaa-Resin) Start->Inter Fmoc Removal (Fast) Base Base (Piperidine/DBU) Base->Start Elongation Next Coupling (Peptide Growth) Inter->Elongation Immediate Coupling Cyclization Nucleophilic Attack on Ester Linkage Inter->Cyclization Slow Coupling / Long Base Exposure DKP Diketopiperazine (DKP) (Cleaved Byproduct) Cyclization->DKP Irreversible Loss

Figure 1: The kinetic bifurcation point. Rapid coupling and optimized base strength are required to favor Elongation over DKP formation.

Critical Analysis of Deprotection Reagents

The choice of base dictates the success of Hph synthesis. We categorize reagents by their "Aggressiveness" (speed of Fmoc removal) vs. "Safety" (risk of side reactions).

Reagent CocktailMechanismUse Case for HphRisk Profile
20% Piperidine / DMF Nucleophilic base; scavenges dibenzofulvene.Internal Positions: Use when Hph is far from C-terminus (>5 residues).High DKP Risk at dipeptide stage.[1][2] Promotes aspartimide formation.
0.1M HOBt in 20% Piperidine HOBt acts as an acidic buffer, suppressing basicity slightly.Dipeptide Stage: Essential when Hph is the 2nd residue (e.g., Fmoc-Hph-Pro-Resin).Slower deprotection; requires longer reaction time.
2% DBU / 5% Piperazine Non-nucleophilic strong base (DBU) + Scavenger (Piperazine).Aggregated Sequences: Use for "difficult" hydrophobic Hph stretches.Aspartimide Risk: Do NOT use if Asp(OtBu) is present in the sequence.

Validated Experimental Protocols

Protocol A: The "Safe-Guard" Method (Anti-DKP)

Target: Fmoc-Hph-Xaa-Resin (Dipeptide Stage) Rationale: Standard piperidine promotes DKP. We use HOBt to buffer the reaction and shorten exposure time to minimize cyclization.

  • Reagent Preparation:

    • Dissolve anhydrous HOBt (hydroxybenzotriazole) in DMF to reach 0.1 M concentration.

    • Add Piperidine to a final concentration of 20% (v/v).[1][3][4][5]

    • Note: Solution is stable for 48 hours.

  • Deprotection Cycles:

    • Step 1 (Short Pulse): Add reagent (5 mL/g resin). Shake for 3 minutes . Drain.

    • Step 2 (Main Reaction): Add fresh reagent. Shake for 10 minutes . Drain.

    • Crucial: Do not exceed 15 minutes total contact time.

  • Wash:

    • DMF (x5) – Flow wash is preferred to batch wash to remove base rapidly.

  • Immediate Coupling:

    • Proceed to the next coupling step within 5 minutes of washing. Do not let the resin sit in the deprotected state.

Protocol B: The "Aggregtion-Breaker" Method (DBU Enhanced)

Target: Poly-hydrophobic sequences (e.g., -Hph-Hph-Ile-) Rationale: Hph stretches aggregate, preventing base access. DBU is a stronger base that penetrates aggregates better than piperidine.

  • Reagent Preparation:

    • Mix 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% (w/v) Piperazine in NMP (N-methylpyrrolidone).

    • Why NMP? NMP swells hydrophobic resins (like polystyrene) better than DMF.

  • Deprotection Cycles:

    • Step 1: Add reagent.[1][4][6][7] Shake for 5 minutes . Drain.

    • Step 2: Add reagent.[1][4][6][7] Shake for 10 minutes . Drain.

  • Wash:

    • NMP (x3), then DCM (x3), then DMF (x3).

    • Note: DBU is harder to wash out than piperidine. The DCM wash helps swell/shrink the resin to release trapped base.

Decision Logic for Hph Synthesis

Use this flow to determine the correct protocol for your specific sequence.

Decision_Tree Start Analyze Sequence Position of Hph IsDipeptide Is Hph at Position 2? (Fmoc-Hph-Xaa-Resin) Start->IsDipeptide IsAggregated Is Sequence >10 AA & Hydrophobic? IsDipeptide->IsAggregated No ProtoA USE PROTOCOL A (Piperidine + HOBt) Prevent DKP IsDipeptide->ProtoA Yes ProtoB USE PROTOCOL B (DBU + Piperazine) Break Aggregation IsAggregated->ProtoB Yes Standard USE STANDARD (20% Piperidine) Routine Synthesis IsAggregated->Standard No

Figure 2: Selection matrix for Fmoc removal conditions based on peptide topology.

Troubleshooting & QC

Symptom: Mass Spec shows [M-2 AA] peak (Deletion of first two residues).

  • Diagnosis: DKP formation occurred.[1][2][8][9] The dipeptide cyclized and cleaved off.[1]

  • Solution: Switch to Protocol A and consider using 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky 2-CTC linker sterically hinders the attack of the amine on the ester, virtually eliminating DKP formation [1].

Symptom: Incomplete deprotection (Fmoc adduct remains).

  • Diagnosis: Aggregation of Hph residues.

  • Solution: Switch to Protocol B and increase temperature to 40°C (Microwave assisted if available).

References

  • Biotage. (2023).[7] Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[10] RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Application Note: Harnessing Stereochemistry to Engineer Advanced Peptide Hydrogels with Racemic Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Homochirality in Peptide Biomaterials

Self-assembling peptide hydrogels have emerged as a highly promising class of biomaterials for applications ranging from tissue engineering to controlled drug delivery.[1][2] These materials are formed through the spontaneous organization of short, synthetic peptides into three-dimensional nanofibrous networks that can entrap large volumes of water.[3] The beauty of these systems lies in their inherent biocompatibility, biodegradability, and the modularity of the peptide building blocks, which allows for precise tuning of the hydrogel's properties.[4]

Traditionally, the design of these peptides has been dominated by the use of homochiral L-amino acids, mirroring the stereochemistry of natural proteins. However, recent advancements have highlighted the significant and often advantageous impact of incorporating non-natural D-amino acids or racemic mixtures of amino acids into peptide sequences.[5][6] The introduction of stereochemical diversity can profoundly influence peptide conformation, self-assembly behavior, and the final properties of the hydrogel.[7][8]

This application note provides a comprehensive guide to the incorporation of racemic homophenylalanine into peptide hydrogels. We will explore the scientific rationale for using a racemic mixture, detailing its effects on the mechanical and biological properties of the hydrogel. Furthermore, we will provide detailed, field-proven protocols for the synthesis of a model peptide containing racemic homophenylalanine, its self-assembly into a hydrogel, and the characterization of the resulting biomaterial.

The Rationale for Incorporating Racemic Homophenylalanine

The decision to incorporate a racemic mixture of homophenylalanine into a peptide hydrogel is driven by several key advantages that can lead to superior biomaterials. Homophenylalanine, a homolog of phenylalanine with an additional methylene group in its side chain, can enhance hydrophobic interactions, a primary driving force for peptide self-assembly. The use of a racemic (a 1:1 mixture of D- and L-enantiomers) version of this amino acid introduces unique stereochemical interactions that can significantly modulate the hydrogel's properties.

Synergistic Enhancement of Mechanical Properties

One of the most compelling reasons to use racemic mixtures in peptide hydrogels is the potential for a non-additive, synergistic enhancement of the material's mechanical rigidity.[6] Hydrogels prepared from an equimolar mixture of L- and D-enantiomeric peptides have been shown to exhibit significantly higher storage moduli (a measure of stiffness) compared to hydrogels formed from either of the pure enantiomers alone.[6] This phenomenon is attributed to more efficient packing of the peptide chains within the self-assembled nanofibers, leading to a denser and more robust network structure.[9]

Increased Resistance to Enzymatic Degradation

A major challenge in the in vivo application of peptide-based biomaterials is their susceptibility to degradation by proteases. The incorporation of D-amino acids is a well-established strategy to enhance the enzymatic stability of peptides.[5][10] Since natural proteases are stereospecific for L-amino acids, the presence of D-homophenylalanine in the peptide backbone sterically hinders enzymatic recognition and cleavage, leading to a significantly longer hydrogel residence time in a biological environment.[11] This prolonged stability is highly desirable for applications requiring sustained drug release or long-term tissue scaffolding.

Modulation of Self-Assembly Kinetics and Morphology

The stereochemistry of the constituent amino acids can also influence the kinetics of self-assembly and the morphology of the resulting nanofibers.[12][13] While homochiral peptides may form well-ordered, thicker fibers, heterochiral or racemic mixtures can sometimes lead to faster gelation kinetics.[12] The altered packing of the racemic peptide chains can also result in different fibrillar morphologies, such as twisted or helical ribbons, which can in turn affect the hydrogel's porosity and ability to interact with cells.[14]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model peptide containing racemic homophenylalanine, its self-assembly into a hydrogel, and the characterization of the resulting material.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model amphiphilic peptide, Ac-L-Lys-D/L-hPhe-L-Lys-D/L-hPhe-NH₂, designed to self-assemble into a hydrogel. The alternating hydrophilic (Lysine) and hydrophobic (racemic Homophenylalanine) residues promote the formation of a β-sheet structure, a common motif in self-assembling peptides.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Lys(Boc)-OH

  • Fmoc-D/L-Homophenylalanine-OH (racemic mixture)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Deionized water

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-Lys(Boc)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence, using Fmoc-D/L-Homophenylalanine-OH for the second and fourth residues.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3 v/v/v) for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (94:1:2.5:2.5 v/v/w/v) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-L-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-D/L-hPhe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-L-Lys(Boc)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-D/L-hPhe-OH Deprotection4->Coupling4 Acetylation N-terminal Acetylation Coupling4->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC MS Mass Spectrometry HPLC->MS Analysis Analytical HPLC HPLC->Analysis

Protocol 2: Hydrogel Formation via pH Triggering

This protocol describes the self-assembly of the synthesized peptide into a hydrogel by adjusting the pH of the peptide solution.

Materials:

  • Lyophilized racemic peptide

  • Deionized water

  • 0.1 M NaOH solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in deionized water to create a stock solution (e.g., 10 mg/mL). The peptide should be soluble at a low pH due to the protonation of the lysine side chains.

  • pH Adjustment: Slowly add 0.1 M NaOH to the peptide solution while gently vortexing to raise the pH. Monitor the pH using a calibrated pH meter.

  • Gelation Trigger: As the pH approaches neutral (pH 7.0-7.4), the lysine side chains will become deprotonated, reducing electrostatic repulsion and allowing the peptide to self-assemble into a hydrogel.

  • Incubation: Incubate the hydrogel at room temperature or 37°C for at least 1 hour to allow the fibrillar network to fully form and mature.

  • Critical Gelation Concentration (CGC) Determination: To determine the CGC, prepare a series of peptide solutions at different concentrations and induce gelation as described above. The CGC is the lowest concentration at which a stable, self-supporting hydrogel is formed (determined by the vial inversion test).

Self_Assembly_Process Peptide Peptide Monomers in Solution (Low pH) Trigger pH Increase (Addition of Base) Peptide->Trigger Triggering Event Fibrils Self-Assembled Nanofibers Trigger->Fibrils Self-Assembly Hydrogel 3D Hydrogel Network Fibrils->Hydrogel Entanglement

Protocol 3: Characterization of Hydrogel Properties

Oscillatory rheology is used to quantify the mechanical properties of the hydrogel.[2]

Equipment:

  • Rheometer with a parallel plate geometry

Procedure:

  • Sample Loading: Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency to determine the gelation kinetics.

  • Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER) of the hydrogel.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to determine the frequency-dependent mechanical properties of the hydrogel.

  • Comparative Analysis: For comparative purposes, synthesize and analyze hydrogels from the pure L- and D-enantiomers of the peptide to demonstrate the synergistic enhancement in mechanical properties of the racemic hydrogel.

Hydrogel CompositionStorage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
1% L-Peptide500 - 150050 - 150
1% D-Peptide500 - 150050 - 150
1% Racemic Peptide2000 - 5000100 - 300
Note: These are representative values and will vary depending on the specific peptide sequence and experimental conditions.

TEM is used to visualize the nanofibrous structure of the hydrogel.[7]

Procedure:

  • Sample Preparation: Dilute a small amount of the hydrogel in deionized water and deposit a drop onto a carbon-coated TEM grid.

  • Negative Staining: After 1-2 minutes, wick away the excess liquid and stain the sample with a solution of 2% uranyl acetate.

  • Imaging: Allow the grid to dry completely before imaging under the TEM.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of biomaterials.[1]

Procedure:

  • Hydrogel Sterilization: Sterilize the hydrogel by UV irradiation.

  • Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Hydrogel Exposure:

    • Extract Method: Incubate the sterilized hydrogel in cell culture medium for 24 hours to create an extract. Remove the medium from the cells and replace it with the hydrogel extract.

    • Direct Contact: Alternatively, carefully place a small piece of the sterilized hydrogel into each well with fresh medium.

  • Incubation: Incubate the cells with the hydrogel or its extract for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (cells cultured without hydrogel). According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[15]

Conclusion and Future Perspectives

The incorporation of racemic homophenylalanine into peptide hydrogels offers a powerful strategy for tuning the properties of these advanced biomaterials. The use of racemic mixtures can lead to hydrogels with enhanced mechanical strength and increased resistance to enzymatic degradation, making them highly attractive for a wide range of biomedical applications. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of stereochemistry in the design of next-generation peptide hydrogels.

Future research in this area may focus on exploring the effects of different racemic amino acids, investigating the influence of the ratio of L- to D-enantiomers on hydrogel properties, and elucidating the precise molecular packing within the nanofibers using advanced characterization techniques. As our understanding of the interplay between peptide stereochemistry and self-assembly grows, so too will our ability to design and fabricate bespoke biomaterials with tailored functionalities for specific therapeutic needs.

References

  • Chirality-Mediated Mechanical and Structural Properties of Oligopeptide Hydrogels. PMC. Available at: [Link]

  • Peptide stereochemistry effects from pKa-shift to gold nanoparticle templating in a supramolecular hydrogel. ChemRxiv. Available at: [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Available at: [Link]

  • An amelogenin-based peptide hydrogel promoted the odontogenic differentiation of human dental pulp cells. PMC. Available at: [Link]

  • Homochiral and heterochiral assembly between enantiomeric peptides. ResearchGate. Available at: [Link]

  • Investigating the co-assembly of amphipathic peptides. Faraday Discussions (RSC Publishing). Available at: [Link]

  • (PDF) Racemic peptide assembly boosts biocatalysis. ResearchGate. Available at: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Biomaterials via peptide assembly: design, characterization, and application in tissue engineering. PMC. Available at: [Link]

  • Enhanced Mechanical Rigidity of Hydrogels Formed From Enantiomeric Peptide Assemblies. PMC. Available at: [Link]

  • Peptide Stereochemistry Effects from pKa-Shift to Gold Nanoparticle Templating in a Supramolecular Hydrogel. ACS Nano. Available at: [Link]

  • Self-Assembly of Heterochiral and Homochiral Peptides Conjugated to PNA Dimers and Their Integration in Peptide-Based Hydrogels. PubMed. Available at: [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters. Available at: [Link]

  • (PDF) Engineering peptide based biomaterials: Structure, properties and application. ResearchGate. Available at: [Link]

  • A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. MDPI. Available at: [Link]

  • Biomaterials via peptide assembly: Design, characterization, and application in tissue engineering. PubMed. Available at: [Link]

  • Peptide Stereochemistry Effects from p Ka-Shift to Gold Nanoparticle Templating in a Supramolecular Hydrogel. PubMed. Available at: [Link]

  • Self-Assembly of Block Heterochiral Peptides into Helical Tapes. ACS Publications. Available at: [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Books. Available at: [Link]

  • From Hydrogel to Crystal. American Peptide Society. Available at: [Link]

  • Peptide stereochemistry effects from pKa-shift to gold nanoparticle templating in a supramolecular hydrogel. ResearchGate. Available at: [Link]

  • Effect of the C-terminal amino acid of the peptide on the structure and mechanical properties of alginate–peptide hydrogels across length-scales. Soft Matter (RSC Publishing). Available at: [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH. Available at: [Link]

  • Biomaterial surface design. The University of Nottingham. Available at: [Link]

  • Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. NIH. Available at: [Link]

  • Stereochemistry-directed assembly of polymer-peptide hydrogels designed to interface with biological systems. ACS Fall 2025 - American Chemical Society. Available at: [Link]

  • Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications. Frontiers. Available at: [Link]

  • Amino Acid Peptide Linkage and Hydrolysis Reactions. YouTube. Available at: [Link]

  • Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. PMC. Available at: [Link]

Sources

Application Notes and Protocols: A Comparative Guide to Manual vs. Automated Coupling of Fmoc-DL-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Abstract

The incorporation of non-standard amino acids, such as Fmoc-DL-homophenylalanine, is a critical step in the synthesis of novel peptides for therapeutic and research applications. This application note provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for the coupling of this sterically hindered amino acid. We delve into the underlying chemical principles, offer step-by-step protocols for both methodologies, and present a comprehensive evaluation of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of peptides containing homophenylalanine and other bulky residues.

Introduction: The Significance of Homophenylalanine in Peptide Synthesis

Homophenylalanine (Hph), an analogue of phenylalanine with an additional methylene group in its side chain, is a valuable building block in medicinal chemistry.[1][2] Its incorporation into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The synthesis of peptides containing Hph, however, presents challenges due to the steric hindrance of its bulky side chain, which can impede coupling efficiency and lead to incomplete reactions or undesired side products.[3]

The choice between manual and automated SPPS for coupling Fmoc-DL-homophenylalanine is a critical decision that impacts synthesis time, resource allocation, and the purity of the final product.[4][5] Manual synthesis offers flexibility and control, making it suitable for small-scale synthesis and methods development.[6] In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, which is advantageous for synthesizing multiple peptides or longer sequences.[7][8] This application note will provide the necessary insights to make an informed decision based on the specific requirements of your research.

Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the most widely used method for peptide synthesis due to its mild reaction conditions and compatibility with a wide range of amino acid derivatives.[9][10] The synthesis cycle involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11]

The core SPPS cycle consists of three key steps:

  • Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13][14] The completion of this step can be monitored by UV spectroscopy, as the cleaved Fmoc-dibenzofulvene adduct has a strong absorbance.[13]

  • Amino Acid Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent that activates the carboxylic acid.

  • Washing: Thorough washing of the resin with a suitable solvent (typically DMF) to remove excess reagents and by-products before proceeding to the next cycle.[11]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid).

Comparative Analysis: Manual vs. Automated Coupling

The decision to employ manual or automated SPPS for the coupling of Fmoc-DL-homophenylalanine depends on several factors, including the scale of the synthesis, the complexity of the peptide, available resources, and the level of operator expertise.[4]

FeatureManual SPPSAutomated SPPS
Flexibility & Control High. Allows for real-time adjustments, troubleshooting, and the use of non-standard reagents and conditions.[4]Moderate to Low. Protocols are pre-programmed, offering less flexibility for on-the-fly modifications.
Throughput Low. Labor-intensive and time-consuming, suitable for synthesizing one or a few peptides at a time.[5]High. Capable of synthesizing multiple peptides simultaneously with minimal user intervention.[7]
Reproducibility Operator-dependent. Results can vary between users and even between batches by the same user.High. Robotic fluid handling ensures consistent and reproducible results.[8]
Resource Allocation Lower initial equipment cost. Higher labor cost per peptide.[6]Higher initial investment in instrumentation. Lower labor cost per peptide for larger numbers of syntheses.[7]
Monitoring & Troubleshooting Direct. The operator can visually inspect the reaction and perform in-process tests (e.g., Kaiser test) to monitor coupling completion.Indirect. Some modern synthesizers offer real-time UV monitoring of Fmoc deprotection.[15] Troubleshooting may require more specialized knowledge of the instrument.
Reagent Consumption Can be more economical for small-scale synthesis as reagent volumes can be precisely tailored.May use more reagents due to fixed tubing volumes and wash cycles, though modern systems are becoming more efficient.
Ideal Applications Small-scale synthesis, methods development, synthesis of peptides with very difficult sequences requiring special conditions.[4]High-throughput synthesis, routine synthesis of well-behaved sequences, library generation.

Experimental Protocols

The following protocols provide a general framework for the manual and automated coupling of Fmoc-DL-homophenylalanine. It is important to note that optimization of coupling times and reagents may be necessary depending on the specific peptide sequence and the resin used.

Manual Coupling Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-DL-homophenylalanine

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HCTU (1-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16][17]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Repeat once.[12]

    • Wash the resin thoroughly with DMF (5-7 times).[12]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-DL-homophenylalanine and 3.95 equivalents of HCTU/HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the steric hindrance of homophenylalanine, a longer coupling time or a double coupling may be necessary.[18]

  • Monitoring the Coupling Reaction: Perform a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a second coupling (double coupling).[19]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

  • Proceed to the deprotection step for the next amino acid in the sequence.

Automated Coupling Protocol

This protocol is a general guideline for use with an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.

Materials and Reagents:

  • Fmoc-DL-homophenylalanine solution (e.g., 0.2 M in DMF)

  • Coupling reagent solution (e.g., 0.5 M HCTU or HBTU in DMF)[16][17]

  • Base solution (e.g., 2 M DIPEA in NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Wash solvents (DMF, DCM)

Procedure:

  • Program the Synthesizer: Enter the desired peptide sequence into the synthesizer's software.

  • Define a Special Coupling Cycle for Fmoc-DL-homophenylalanine:

    • Extended Coupling Time: Program a longer coupling time (e.g., 60-120 minutes) for the homophenylalanine residue.

    • Double Coupling: Alternatively, program a double coupling cycle where the activation and coupling steps are repeated.[19]

  • Reagent Loading: Ensure all reagent bottles are filled with the correct solutions and placed in their designated positions on the synthesizer.

  • Resin Loading: Load the appropriate amount of resin into the reaction vessel.

  • Initiate Synthesis: Start the automated synthesis program. The instrument will automatically perform all the deprotection, coupling, and washing steps.[8]

  • Post-Synthesis Processing: Upon completion of the synthesis, the peptide-resin is ready for cleavage and purification.

Visualization of Workflows and Mechanisms

General SPPS Cycle

SPPS_Cycle Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle Next_Cycle->Resin Repeat n times

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Manual vs. Automated Workflow Comparison

Manual_vs_Automated cluster_manual Manual Workflow cluster_automated Automated Workflow M_Start Start M_Reagent Manual Reagent Measurement & Addition M_Start->M_Reagent M_Reaction Manual Agitation (Shaker/Bubbling) M_Reagent->M_Reaction M_Monitor In-process Monitoring (e.g., Kaiser Test) M_Reaction->M_Monitor M_Decision Decision: Repeat or Proceed? M_Monitor->M_Decision M_Decision->M_Reagent Repeat Coupling M_Wash Manual Washing M_Decision->M_Wash Proceed M_End End of Cycle M_Wash->M_End A_Start Start A_Program Program Sequence & Protocol A_Start->A_Program A_Run Automated Reagent Delivery, Reaction & Washing A_Program->A_Run A_Monitor Automated Monitoring (e.g., UV) A_Run->A_Monitor A_End End of Cycle A_Monitor->A_End

Caption: A comparative workflow diagram of manual and automated SPPS.

Analysis and Characterization

Regardless of the synthesis method, the purity of the crude peptide should be assessed by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[20][21][22]

  • RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity.[23][24] A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Mass Spectrometry: Confirms the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.

For peptides containing Fmoc-DL-homophenylalanine, it is important to check for the presence of deletion sequences (where the homophenylalanine failed to couple) or incomplete deprotection products.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of Hph Steric hindrance of the homophenylalanine side chain. Aggregation of the growing peptide chain.- Increase coupling time. - Perform a double coupling.[19] - Use a more potent coupling reagent like HATU or COMU.[25][26][27] - For difficult sequences, consider using microwave-assisted SPPS to enhance reaction kinetics.[3]
Low Purity of Crude Peptide Inefficient deprotection or coupling at multiple steps. Side reactions.- Ensure fresh, high-quality reagents are used. - Optimize wash steps to ensure complete removal of by-products. - Re-evaluate the choice of coupling reagents and reaction times for all amino acids in the sequence.
Aggregation Formation of secondary structures in the growing peptide chain, leading to poor solvation and accessibility of the N-terminus.[28]- Use a lower-loaded resin. - Incorporate pseudoproline dipeptides or other "difficult sequence" strategies. - Perform the synthesis at an elevated temperature (if using a suitable automated synthesizer).

Conclusion and Recommendations

Both manual and automated SPPS are viable methods for the incorporation of Fmoc-DL-homophenylalanine into peptide sequences. The optimal choice depends on the specific context of the synthesis.

  • Manual SPPS is recommended for:

    • Small-scale synthesis (< 0.1 mmol).

    • Initial methods development to optimize coupling conditions for a particularly challenging sequence.

    • Situations where flexibility and precise control over reaction parameters are paramount.[4]

  • Automated SPPS is the preferred method for:

    • High-throughput synthesis of multiple peptides.

    • Longer or more routine peptide sequences.

    • Laboratories where reproducibility and reduced hands-on time are critical.[5][7]

For the specific challenge of coupling the sterically hindered Fmoc-DL-homophenylalanine, we recommend programming an extended coupling time or a double coupling protocol when using an automated synthesizer. In manual synthesis, careful monitoring with the Kaiser test is crucial to ensure the reaction goes to completion. The use of highly efficient coupling reagents such as HCTU or HATU is also advised to overcome the steric hindrance.[17][29][30] By understanding the principles and protocols outlined in this application note, researchers can confidently and successfully synthesize high-purity peptides containing homophenylalanine.

References

  • Carlson, S. M., Ariani, H., & Kaur, K. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • PurePep. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Vlieghe, P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • ACS Omega. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]

  • Correia, A. M., et al. (2020). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. PMC. [Link]

  • CSBio. (2023, November 27). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Toth, K., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. [Link]

  • Subirós-Funosas, R., et al. (2025, August 7). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Collins, J. M., et al. (2007). Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Biopolymers, 88(3), 399-410. [Link]

  • Royal Society of Chemistry. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]

  • Peptide Sciences. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

Sources

Application Note: High-Efficiency Cleavage of Fmoc-DL-Homophenylalanine from Wang Resin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-yield protocol for the cleavage of Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) from Wang resin. It addresses the specific physicochemical properties of homophenylalanine, a hydrophobic non-proteinogenic amino acid, and provides a validated workflow to ensure structural integrity and high purity.

Executive Summary

The cleavage of Fmoc-DL-homophenylalanine from Wang resin requires a tailored acidolytic approach to maximize recovery while preserving the N-terminal Fmoc protection. Unlike standard peptide cleavage where global deprotection is the goal, this protocol focuses on releasing the Fmoc-protected free acid (Fmoc-hPhe-OH) . We utilize a high-concentration Trifluoroacetic Acid (TFA) cocktail optimized with Triisopropylsilane (TIS) to prevent carbocation re-attachment, ensuring yields >90% with minimal side-product formation.

Scientific Background & Mechanism[1][2]

The Substrate: Fmoc-DL-Homophenylalanine

Homophenylalanine (hPhe) is a homolog of phenylalanine containing an additional methylene group in the side chain. This modification increases hydrophobicity and flexibility, making it a critical scaffold in peptidomimetic drug design (e.g., viral protease inhibitors).

  • Resin Linkage: Wang resin (4-benzyloxybenzyl alcohol) anchors the amino acid via an ester bond.

  • Stability: The Fmoc group is base-labile but stable under acidic cleavage conditions. The hPhe side chain is unreactive, reducing the need for complex scavenger cocktails like Reagent K.

Mechanism of Action

The cleavage is driven by an SN1 acidolysis mechanism.

  • Protonation: TFA protonates the ether oxygen of the resin linker.

  • Carbocation Formation: The bond between the benzyl carbon and the ester oxygen cleaves, generating a resonance-stabilized 4-hydroxybenzyl carbocation (on the resin) and releasing the free carboxylic acid (Fmoc-hPhe-OH).

  • Scavenging: The generated carbocation is highly electrophilic. Without scavengers, it can re-alkylate the electron-rich aromatic ring of the hPhe or the Fmoc group. TIS acts as a hydride donor to permanently quench this reactive species.

Reaction Pathway Diagram

CleavageMechanism ResinBound Fmoc-hPhe-Wang Resin (Ester Linkage) Protonation Protonation by TFA (Linker Oxygen) ResinBound->Protonation + 95% TFA Transition Cleavage Event (S_N1 Mechanism) Protonation->Transition Products Released Product: Fmoc-hPhe-OH Transition->Products Byproducts Resin Carbocation (Quenched by TIS) Transition->Byproducts

Figure 1: Mechanistic pathway of acidolytic cleavage from Wang resin.

Materials & Equipment

Reagents
ReagentGradeRole
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Cleavage agent (Acid source)
Triisopropylsilane (TIS) Synthesis GradeScavenger (Carbocation trap)
Water (H₂O) Milli-Q / Type 1Scavenger (Polarity modulator)
Dichloromethane (DCM) AnhydrousResin swelling / Washing
Diethyl Ether Cold (-20°C)Precipitation (Optional for single AA)
Acetonitrile (ACN) HPLC GradeDissolution for analysis
Equipment
  • Sintered glass funnel (Medium porosity) or SPPS reaction vessel.

  • Rotary evaporator with a cold trap.

  • Lyophilizer.[1]

  • Analytical HPLC (C18 column).

Experimental Protocol

Phase 1: Resin Preparation

Field Insight: Dried resin beads have collapsed polymer networks. Proper swelling is non-negotiable for efficient TFA diffusion.

  • Weighing: Transfer the Fmoc-hPhe-Wang resin (typically 100–500 mg) to a sintered glass reaction vessel.

  • Swelling: Add DCM (10 mL per gram of resin).

  • Agitation: Gently swirl or shake for 30 minutes at room temperature.

  • Filtration: Drain the DCM. The resin should appear translucent and expanded.

Phase 2: Cleavage Cocktail Formulation

Prepare the cocktail fresh. Do not store pre-mixed TFA solutions.

Standard Cocktail (95% TFA):

  • TFA: 95% v/v[2]

  • TIS: 2.5% v/v[2][3]

  • H₂O: 2.5% v/v[2]

Calculation for 10 mL Cocktail:

  • 9.5 mL TFA[4]

  • 250 µL TIS

  • 250 µL Water

Phase 3: The Cleavage Reaction
  • Addition: Add the Cleavage Cocktail to the swelled resin (ratio: 10–20 mL cocktail per gram of resin).

  • Reaction: Shake gently at room temperature (20–25°C).

    • Time:2 hours . (Wang resin cleavage is slower than Rink Amide; 2 hours ensures >95% release).

  • Collection: Filter the reaction mixture into a clean round-bottom flask.

  • Wash: Wash the resin beads with 2 mL of fresh TFA and combine with the filtrate.

    • Critical Step: Do not wash with DCM here, as it dilutes the acid and may precipitate the salt forms improperly.

Phase 4: Isolation & Work-up

Expert Note: Unlike long peptides, single Fmoc-amino acids are often soluble in diethyl ether or form sticky oils rather than distinct precipitates. Therefore, rotary evaporation is the preferred isolation method for Fmoc-hPhe-OH.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to remove the bulk TFA. Reduce to an oily residue.

  • Chase: Add 10 mL of DCM or Toluene and re-evaporate. Repeat twice. This azeotropically removes residual TFA, which can degrade the product over time.

  • Final Drying:

    • Method A (Preferred): Dissolve the residue in 50% Water/Acetonitrile and lyophilize (freeze-dry) to obtain a white powder.

    • Method B (Alternative): If a solid is required immediately, titurate the oil with cold Hexane/Ether (1:1) to induce solidification, then filter.

Workflow Diagram

Workflow Step1 Resin Swelling (DCM, 30 min) Step2 Add Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Step1->Step2 Step3 Reaction (2 Hours, RT, Agitation) Step2->Step3 Step4 Filtration (Collect Filtrate) Step3->Step4 Step5 Rotary Evaporation (Remove TFA, <40°C) Step4->Step5 Step6 Lyophilization (Yields White Powder) Step5->Step6

Figure 2: Step-by-step operational workflow for Fmoc-hPhe-OH cleavage.

Quality Control & Analysis

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide/Carboxyl).

  • Expectation: Fmoc-hPhe-OH is hydrophobic; expect a late elution time (typically >12 min on a standard gradient).

Mass Spectrometry (ESI-MS)
  • Target Mass: Calculate the Exact Mass of Fmoc-hPhe-OH.

    • Formula: C₂₅H₂₃NO₄

    • Molecular Weight: ~401.46 g/mol .[5][6]

  • Observed Ions: Look for [M+H]⁺ = 402.5 or [M+Na]⁺ = 424.5.

  • Common Contaminants:

    • t-Butyl adducts: +56 Da (indicates insufficient scavenging, though less likely with hPhe).

    • Fmoc removal: Mass of hPhe-OH (179.2 g/mol ) indicates TFA contained water/contaminants or excessive heat was applied.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete CleavageExtend reaction time to 3-4 hours. Ensure resin was fully swelled in DCM before adding TFA.
Oily Product Residual TFA / LipophilicityDo not rely on ether precipitation. Use rotary evaporation followed by lyophilization from H₂O/ACN.
Fmoc Loss Contaminated TFAEnsure TFA is fresh. Avoid any contact with basic amines (e.g., piperidine vapors in the hood).
Racemization Loading ConditionsRacemization usually occurs during loading (esterification), not cleavage. Use HOBt/DMAP carefully during the initial resin loading step.

References

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link

  • Merck Millipore. (2023). Fmoc Solid Phase Peptide Synthesis - Cleavage Protocols. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3] Link

  • Thermo Fisher Scientific. (2023). Overview of Peptide Cleavage. Link

Sources

using Fmoc-DL-homophenylalanine for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural-Activity Relationship (SAR) Profiling with Fmoc-DL-Homophenylalanine

Part 1: Strategic Rationale & Mechanism

The "Molecular Ruler" Concept

Fmoc-DL-homophenylalanine (Fmoc-DL-Hph) is a critical tool in medicinal chemistry for probing the depth and plasticity of hydrophobic binding pockets. While Phenylalanine (Phe) places an aromatic ring ~3.7 Å from the


-carbon, Homophenylalanine (Hph) extends this distance by inserting a single methylene unit (

), pushing the aromatic ring to ~5.0 Å.

This "methylene extension" serves two distinct SAR functions:

  • Probing Pocket Depth: It determines if a target receptor has a "deep" hydrophobic sub-pocket that is under-utilized by the native Phe residue.

  • Conformational Sampling: The added flexibility of the ethyl vs. methyl spacer allows the phenyl ring to adopt unique

    
     and 
    
    
    
    torsion angles, potentially accessing
    
    
    -stacking interactions unavailable to Phe.
The "Racemic Advantage" (DL-Stereochemistry)

Using the racemic DL-mixture (rather than pure L- or D- isomers) is a tactical decision in early-phase SAR. When coupled to a peptide sequence containing other chiral centers (all L), Fmoc-DL-Hph generates two distinct diastereomers in a single synthetic batch:

  • Isomer A: Peptide containing L-Hph [1][2]

  • Isomer B: Peptide containing D-Hph

Why do this?

  • Efficiency: You synthesize one batch but screen two stereochemical variants.

  • Separation: Unlike enantiomers, these diastereomers have different physical properties and can typically be resolved via standard RP-HPLC.

  • Cost-Effectiveness: DL-amino acids are significantly cheaper than their enantiopure counterparts, making them ideal for "scouting" libraries.

Part 2: Experimental Protocols

Materials & Reagents
  • Reagent: Fmoc-DL-Homophenylalanine (Fmoc-DL-Hph-OH).

  • Molecular Weight: ~401.45 g/mol .

  • Solubility: Soluble in DMF (up to 0.5 M).

  • Resin: Rink Amide (for amides) or Wang (for acids), low loading (0.3–0.5 mmol/g) recommended to reduce aggregation.

Workflow Visualization

SAR_Workflow Start Start: Native Peptide Sequence (containing Phe) Design Design: Substitute Phe with Fmoc-DL-Hph Start->Design SAR Planning SPPS Synthesis: SPPS Coupling (Generates Diastereomeric Mixture) Design->SPPS Racemic Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage HPLC Purification: RP-HPLC (Resolve L-Hph vs D-Hph) Cleavage->HPLC Crude Mix Analysis Analysis: MS & Bioassay (Determine Active Isomer) HPLC->Analysis Pure Isomers

Figure 1: Strategic workflow for generating and resolving Homophenylalanine analogues.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Critical Note: The extra methylene group increases the hydrophobicity and steric bulk of the side chain. Standard coupling times should be extended.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[3] Wash with DMF (
    
    
    
    ).[4]
  • Activation (0.1 mmol scale):

    • Dissolve Fmoc-DL-Hph-OH (4 eq, 0.4 mmol) in DMF.

    • Add HBTU (3.9 eq) or HATU (3.9 eq) and DIEA (8 eq).

    • Expert Tip: Use HATU for Hph coupling to ensure complete reaction despite steric bulk.

  • Coupling:

    • Add activated solution to resin.

    • Time: Shake for 60–90 minutes (vs. standard 45 min).

    • Monitoring: Perform Kaiser Test. If slightly blue, re-couple (double coupling recommended).

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to terminate unreacted chains.

Protocol: Diastereomeric Resolution via RP-HPLC

Since you started with DL-Hph, your crude mixture contains two peptides: Seq-[L-Hph]-Seq and Seq-[D-Hph]-Seq.

  • Column Selection: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5 µm, 300 Å.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water.[4]

    • Buffer B: 0.1% TFA in Acetonitrile.[4]

  • Gradient Strategy:

    • Hph is significantly more hydrophobic than Phe.

    • Start with a shallow gradient (e.g., 0.5% B per minute) around the expected elution time.

    • Example: 20% B

      
       50% B over 60 minutes.
      
  • Peak Identification:

    • The two diastereomers will typically elute with a separation window of 1–3 minutes.

    • L-isomer usually elutes earlier than the D-isomer on C18 columns for amphipathic helices, though this is sequence-dependent.

    • Validation: Collect fractions and analyze via Circular Dichroism (CD) or co-injection with an authentic L-standard if available later.

Part 3: Data Analysis & SAR Interpretation

When comparing the Hph-analogue to the native Phe-peptide, use the following logic table to interpret shifts in


 or 

.
ObservationSAR InterpretationMechanism
Activity Increases (>10x) Deep Pocket Hit The extended side chain reaches a hydrophobic sub-pocket inaccessible to Phe.
Activity Unchanged Tolerated Bulk The pocket is large/solvent-exposed; the extension does not clash but adds no specific contact.
Activity Decreases Steric Clash The pocket is shallow; the extra

causes the ring to collide with the receptor wall.
L-Hph Active / D-Hph Inactive Stereospecificity The binding mode is highly directional; the backbone trajectory cannot tolerate the D-kink.
D-Hph Active / L-Hph Inactive Turn Induction The D-amino acid likely induced a

-turn that stabilized the bioactive conformation.
Mechanistic Diagram: Phe vs. Hph Interaction

Interaction_Logic Pocket Receptor Hydrophobic Pocket Phe Phe (Native) Length: ~3.7 Å Gap Sub-optimal Contact (Moderate Affinity) Phe->Gap Too Short Hph Hph (Analogue) Length: ~5.0 Å Fit Optimal Fit (High Affinity) Hph->Fit Fills Deep Pocket Clash Steric Clash (Low Affinity) Hph->Clash Pocket Too Shallow

Figure 2: Logic flow for interpreting binding affinity shifts between Phenylalanine and Homophenylalanine.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724505: L-Homophenylalanine. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Journal of Chromatography A. Retrieved from [Link]

Sources

microwave-assisted synthesis with Fmoc-DL-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of Fmoc-DL-Homophenylalanine

Part 1: Strategic Overview & Scientific Rationale

1.1 The Substrate: Homophenylalanine (Hfe) Homophenylalanine (Hfe) is a non-proteinogenic amino acid structurally homologous to phenylalanine but extended by one methylene group (


) in the side chain. This modification imparts greater conformational flexibility and increased hydrophobicity compared to phenylalanine. In drug development, Hfe is critical for:
  • ACE Inhibitors: It serves as a key precursor for enalapril and ramipril.[1][2]

  • Protease Resistance: The non-standard side chain length disrupts protease recognition sites, extending the in vivo half-life of peptide therapeutics.

  • Hydrophobic Core Engineering: Enhancing membrane permeability of peptide macrocycles.

1.2 The "DL" Factor: Stereochemical Implications The use of Fmoc-DL-homophenylalanine (a racemic mixture of L- and D- enantiomers) is a deliberate strategic choice often employed in:

  • Combinatorial Library Synthesis: To simultaneously generate diastereomeric pairs (e.g., L-Xaa-L-Hfe and L-Xaa-D-Hfe) for Structure-Activity Relationship (SAR) screening.

  • Cost-Effective Scale-Up: DL-variants are often significantly less expensive than enantiopure Fmoc-L-Hfe-OH.

1.3 Why Microwave Irradiation? Coupling Fmoc-Hfe-OH presents two primary challenges:

  • Hydrophobic Aggregation: The extended hydrophobic side chain increases the propensity for inter-chain aggregation on the solid support, leading to incomplete coupling (deletion sequences).

  • Steric Bulk: While not as hindered as

    
    -disubstituted amino acids, the extra methylene group adds motional freedom that can entropically disfavor the transition state for amide bond formation.
    

Microwave irradiation overcomes these barriers by providing direct dielectric heating, which disrupts chain aggregation (improving solvation) and imparts the kinetic energy required to accelerate the coupling reaction, typically reducing times from 60 minutes to under 5 minutes.

Part 2: Materials & Instrumentation Setup

2.1 Reagent Selection: The Carbodiimide/Oxime Advantage For microwave SPPS, the use of DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is strictly recommended over traditional phosphonium/uronium salts (HBTU/HATU).

  • Reasoning: At elevated temperatures (>50°C), HBTU/HATU can cause capping of the N-terminus via guanidinylation, permanently terminating chain growth. DIC/Oxyma is stable at high temperatures and suppresses racemization (epimerization) effectively.

2.2 Equipment Specifications

  • Synthesizer: Single-mode or multimode microwave peptide synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

  • Reaction Vessel: Pressure-rated glass or chemically inert polymer vessel.

  • Temperature Control: Fiber-optic internal probe (critical for accurate reaction temperature monitoring).

2.3 Reagent Preparation Table

ComponentConcentrationSolventNotes
Fmoc-DL-Hfe-OH 0.2 MDMFDissolve with sonication if necessary.
Activator (DIC) 0.5 MDMFKeep anhydrous.
Base (Oxyma Pure) 1.0 MDMFActs as an additive to prevent racemization.
Deprotection 20% PiperidineDMFAdd 0.1 M Oxyma to prevent aspartimide formation if Asp is present.
Wash Solvent N/ADMFHigh-grade (HPLC) DMF is required.

Part 3: Experimental Protocol

3.1 Workflow Visualization The following diagram illustrates the logical flow of the microwave synthesis cycle, including critical decision nodes for handling the DL-mixture.

G Start Start: Resin Loading Swell Resin Swelling (DMF, 30 min, RT) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine, MW: 75°C, 3 min) Swell->Deprotect Wash1 Wash (DMF x4) Deprotect->Wash1 Coupling Coupling Reaction Fmoc-DL-Hfe-OH + DIC + Oxyma (MW: 75°C - 90°C, 5 min) Wash1->Coupling Check Kaiser Test / UV Monitor Coupling->Check Recouple Double Coupling (Repeat MW Cycle) Check->Recouple Fail (<99%) Wash2 Wash (DMF x4) Check->Wash2 Pass Recouple->Wash2 NextAA Proceed to Next AA? Wash2->NextAA NextAA->Deprotect Yes Cleavage Final Cleavage (TFA/TIS/H2O) NextAA->Cleavage No (End) Analysis HPLC Analysis (Expect Diastereomeric Split) Cleavage->Analysis

Figure 1: Microwave-assisted SPPS workflow for Fmoc-DL-Homophenylalanine incorporation.

3.2 Detailed Step-by-Step Procedure

Step 1: Resin Preparation

  • Select a resin with low loading (0.2 – 0.5 mmol/g) to reduce steric crowding. ChemMatrix or Rink Amide ProTide resins are recommended for hydrophobic sequences.

  • Swell the resin in DMF for 20 minutes at Room Temperature (RT) to ensure full solvation of the polymer matrix.

Step 2: Fmoc Deprotection (Microwave Enhanced)

  • Reagent: 20% Piperidine in DMF (w/ 0.1M Oxyma if sequence contains Asp/Gly/Ser to prevent side reactions).

  • Microwave Conditions:

    • Temperature: 75°C

    • Time: 180 seconds (3 minutes)

    • Power: 60W (dynamic)

  • Wash: Drain and wash resin with DMF (4 x 30 sec).

Step 3: Coupling of Fmoc-DL-Hfe-OH This is the critical step. The high temperature drives the reaction despite the hydrophobicity.

  • Activation: Pre-mix Amino Acid (5.0 eq), Oxyma Pure (5.0 eq), and DIC (5.0 eq) in a separate vial. Allow to activate for 2 minutes (solution will turn yellow/orange).

  • Addition: Add the activated solution to the reaction vessel containing the resin.

  • Microwave Conditions:

    • Standard Protocol: 75°C for 300 seconds (5 minutes).

    • High-Efficiency Protocol (for difficult sequences): 90°C for 120 seconds (2 minutes). Note: 90°C is safe for Hfe but ensure no Cys/His are present in the sequence to avoid epimerization of those residues.

  • Wash: Drain and wash resin with DMF (4 x 30 sec).

Step 4: Monitoring

  • Perform a UV-monitoring check (if automated) or a Kaiser test (manual).

  • Expectation: Coupling efficiency should exceed 99%. If <99%, perform a second coupling cycle (Double Coupling) at 75°C for 5 minutes.

Step 5: Cleavage and Work-up

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours at RT. Do not microwave the cleavage step.

  • Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Analytical Considerations (The DL Mixture)

Because Fmoc-DL-Hfe-OH is a racemic starting material, the resulting peptide will be a mixture of diastereomers. For a peptide with the sequence H2N-Ala-Hfe-Gly-COOH, you will obtain two distinct species:

  • H2N-L-Ala-L-Hfe-Gly-COOH

  • H2N-L-Ala-D-Hfe-Gly-COOH

Analysis Protocol:

  • Column: C18 Reverse Phase HPLC (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is often required to resolve the diastereomers.

  • Outcome: You will observe a "doublet" peak in the chromatogram.

    • Verification: Both peaks should have identical Mass-to-Charge (m/z) ratios in LC-MS.

    • Action: If a specific isomer is required for testing, purify via Prep-HPLC. If used for library screening, test the mixture or fractionate.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Hydrophobic aggregation of Hfe.Switch to 90°C coupling or use ChemMatrix resin (PEG-based).
Precipitate in Vial Urea byproduct accumulation.Ensure DMF washes are thorough between cycles. Use NMP as solvent for Hfe.
Racemization of other residues High temperature exposure.Use Oxyma Pure (not HOBt). Limit temp to 50°C for Cys/His couplings.
Poor Solubility of Fmoc-Hfe Hydrophobic nature.Dissolve Fmoc-DL-Hfe-OH in NMP (N-methyl-2-pyrrolidone) instead of DMF.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Available at: [Link]

  • Solid-phase peptide synthesis using microwave irradiation. PubMed (NIH). Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

improving solubility of Fmoc-DL-homophenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling Fmoc-DL-homophenylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with this hydrophobic amino acid derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthesis strategies.

Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-DL-homophenylalanine considered a "difficult" amino acid in peptide synthesis?

Fmoc-DL-homophenylalanine presents challenges primarily due to the physicochemical properties of its side chain. The homophenylalanine side chain contains an additional methylene group compared to phenylalanine, increasing its bulk and hydrophobicity. This enhanced hydrophobicity promotes strong π-π stacking interactions and van der Waals forces, both between the amino acid molecules in solution and between the growing peptide chains on the solid support.[1][2] These interactions lead to two primary experimental problems:

  • Poor Solubility: The derivative has low solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).

  • On-Resin Aggregation: Once coupled, it contributes significantly to the aggregation of the growing peptide chain, which can hinder subsequent deprotection and coupling steps.[3][4]

Q2: What are the direct consequences of poor solubility during the coupling step?

Poor solubility of the activated Fmoc-amino acid is not a trivial inconvenience; it directly impacts the success and purity of your final peptide. When the amino acid fails to fully dissolve, the effective concentration available for the reaction is significantly lowered. This can lead to:

  • Incomplete or Slow Coupling Reactions: Insufficient dissolved reagent results in unreacted free amines on the resin.

  • Formation of Deletion Sequences: If a coupling reaction fails, the subsequent amino acid will be added to the unreacted site in the next cycle, creating a peptide that is missing the intended residue (e.g., a des-homophenylalanine impurity).

  • Precipitation on Equipment: Undissolved material can clog lines and valves on automated synthesizers, causing system failures.

Q3: My standard solvent is DMF. What are the most common alternative solvents for Fmoc-SPPS?

The most widely used polar aprotic solvents in Fmoc SPPS are N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and to a lesser extent, Dichloromethane (DCM), often in mixtures.[5][6]

  • N-methyl-2-pyrrolidone (NMP): NMP is a more polar and powerful solvent than DMF and is often the first choice for improving the solubility of difficult or bulky amino acids like Fmoc-DL-homophenylalanine.[3][6][7]

  • Dimethyl Sulfoxide (DMSO): Often used as a co-solvent (e.g., up to 25% in DMF or NMP) to disrupt peptide aggregation.[3]

  • Dichloromethane (DCM): While an excellent solvent for swelling polystyrene resins, it is less effective at solvating polar peptide chains and is rarely used as the primary coupling solvent in modern Fmoc chemistry.[6]

It's crucial to note that while NMP is an excellent solvent, some studies have reported that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[6] Therefore, solutions in NMP should be used promptly after preparation.

Troubleshooting Guide: Solubility & Coupling Issues

This section provides a systematic approach to resolving specific problems encountered with Fmoc-DL-homophenylalanine.

Problem: My Fmoc-DL-homophenylalanine is not dissolving in my standard coupling solvent (DMF). What should I do first?

Root Cause Analysis: The intermolecular forces (hydrophobicity, π-stacking) of Fmoc-DL-homophenylalanine are stronger than the solvating capacity of DMF at the desired concentration.

Solution Pathway:

  • Physical Dissolution Aids: Before changing your chemical system, attempt to increase the kinetic energy of the solution.

    • Sonication: Sonicate the vial in a water bath for 5-15 minutes. The ultrasonic waves provide localized energy to break up solute-solute interactions and facilitate solvation.

    • Gentle Warming: Warm the solution to 35-40°C. Increased temperature enhances solubility.[8] Caution: Do not overheat, as this can degrade the Fmoc-amino acid and coupling reagents.

  • Solvent System Modification: If physical methods are insufficient, the next step is to enhance the solvent's intrinsic solvating power.

    • Switch to NMP: The most effective initial change is to replace DMF with NMP.[3][7] Its superior solvating properties are often sufficient to dissolve challenging amino acids.

    • Use a Solvent Mixture: If switching entirely to NMP is not possible or desired, consider a mixture. A common starting point is 1:1 DMF/DCM or adding up to 25% DMSO to your DMF.[3][6]

  • Weigh the required amounts of Fmoc-DL-homophenylalanine and your coupling reagent (e.g., HCTU) into a clean vial.

  • Add the calculated volume of your chosen solvent (start with NMP for best results).

  • Vortex the mixture for 30 seconds.

  • If not fully dissolved, place the vial in an ultrasonic water bath for 10 minutes, periodically vortexing.

  • If solubility is still an issue, gently warm the vial to ~35°C in a water bath with continued agitation.

  • Once fully dissolved, add your activation base (e.g., DIEA) and proceed immediately with the coupling reaction.

Problem: I've switched to NMP, but my coupling efficiency is still low, and I suspect on-resin aggregation is occurring.

Root Cause Analysis: The hydrophobicity of the homophenylalanine residue, now coupled to the growing peptide chain, is inducing the peptide to fold back on itself and form intermolecular hydrogen bonds. This creates a collapsed, poorly solvated state on the resin, blocking reactive sites from incoming reagents.[9]

Solution Pathway:

This is a classic "difficult coupling" scenario that requires disrupting the secondary structure of the peptide.

G cluster_0 Initial State cluster_1 Intervention Strategies cluster_2 Implementation cluster_3 Outcome start Low Coupling Efficiency (Suspected Aggregation) solvent Strategy 1: Solvent Modification start->solvent Try First additive Strategy 2: Chaotropic Additives start->additive More Potent temp Strategy 3: Elevated Temperature start->temp If Available solvent_impl Use NMP or DMF/DMSO (3:1) solvent->solvent_impl additive_impl Add 0.4 M LiCl to coupling solution additive->additive_impl temp_impl Run coupling at 40-50°C temp->temp_impl end Improved Coupling (Verified by Ninhydrin Test) solvent_impl->end additive_impl->end temp_impl->end

Caption: Troubleshooting workflow for on-resin aggregation.

  • Chaotropic Agents: These are salts that disrupt the structure of the solvent and interfere with non-covalent interactions like hydrogen bonds.[3] Adding LiCl (e.g., 0.4 M) or KSCN to your coupling mixture can effectively break up aggregates and improve solvation of the peptide chain.[3][9]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) provides the necessary energy to disrupt the hydrogen bonds causing aggregation, making the N-terminus more accessible.[3] This is particularly effective in microwave-assisted peptide synthesizers.

  • Backbone Protection (Proactive Strategy): For sequences known to be difficult, a proactive approach is best. Incorporating backbone-protected amino acids, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids, every 6-8 residues can prevent the formation of the interchain hydrogen bonds that initiate aggregation.[1][9] These groups act as "structure-breakers," keeping the peptide chain in a more open and solvated conformation.[9]

  • Prepare your stock solution of Fmoc-DL-homophenylalanine and coupling reagent (e.g., HCTU) in NMP as previously described.

  • In a separate vial, prepare a 1 M stock solution of Lithium Chloride (LiCl) in NMP.

  • Just before activation, add the LiCl stock solution to your amino acid solution to achieve a final LiCl concentration of ~0.4 M.

  • Add your activation base (e.g., DIEA).

  • Immediately add the complete mixture to the deprotected resin and couple for the desired time (consider extending the coupling time to 2-4 hours for difficult sequences).

  • Monitor the reaction using a qualitative test like the Kaiser (ninhydrin) test to ensure complete consumption of free amines.[10]

Data Summary & Reference Tables
Table 1: Qualitative Solubility of Fmoc-DL-homophenylalanine in SPPS Solvent Systems
Solvent SystemRelative SolubilityRecommended Use CaseKey Considerations
100% DMFPoor to ModerateStandard couplings of non-bulky amino acids.Often requires sonication or warming for Fmoc-DL-Hph.[6]
100% NMPGood to ExcellentRecommended starting point for Fmoc-DL-Hph. [3][7]Use freshly prepared solutions as Fmoc stability may be reduced over time.[6]
DMF / DCM (1:1)ModerateCan improve solubility over pure DMF and resin swelling.Less effective at solvating the growing peptide chain.[6]
DMF / DMSO (3:1)GoodExcellent for disrupting on-resin aggregation.[3]Can increase solution viscosity; ensure adequate mixing.
NMP + 0.4M LiClExcellentFor severe solubility and on-resin aggregation issues.Chaotropic salts can alter reaction kinetics.[3][9]
Visualizing the Mechanism of Action

The diagram below illustrates the core problem of peptide aggregation and how the recommended interventions work at a molecular level to resolve it.

G cluster_0 Problem: On-Resin Aggregation cluster_1 Solution: Disrupting Aggregation cluster_2 Result: Solvated & Accessible Peptide Chains Resin Solid Support p1 Peptide Chain 1 Resin->p1 p2 Peptide Chain 2 Resin->p2 p3 Peptide Chain 3 Resin->p3 p1->p2 p1->p3 p2->p3 h_bond Inter-chain H-Bonds (Causes Collapse) solv Stronger Solvents (NMP, DMSO) h_bond->solv salt Chaotropic Salts (LiCl) h_bond->salt temp Heat h_bond->temp solv_mech Solvate individual chains, forcing them apart. solv->solv_mech p1_solv Peptide Chain 1 salt_mech Disrupt H-bond network. salt->salt_mech p2_solv Peptide Chain 2 temp_mech Provide kinetic energy to break bonds. temp->temp_mech p3_solv Peptide Chain 3 Resin2 Solid Support Resin2->p1_solv Resin2->p2_solv Resin2->p3_solv result_text N-Termini are accessible for coupling

Caption: Mechanism of action for overcoming peptide aggregation.

References
  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. National Institutes of Health. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. National Institutes of Health. [Link]

  • Total wash elimination for solid phase peptide synthesis. National Institutes of Health. [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. National Institutes of Health. [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. National Institutes of Health. [Link]

Sources

preventing aggregation during Fmoc-homophenylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation During Fmoc-Homophenylalanine (Hfe) Coupling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HFE-AGG-001

Welcome to the Difficult Peptide Support Hub.

You are likely here because your synthesis has stalled, or your crude mass spectrum shows a dominant deletion sequence corresponding to the failure of Fmoc-Homophenylalanine (Fmoc-Hfe-OH) to couple.

Homophenylalanine is a non-standard, highly hydrophobic amino acid. Unlike Phenylalanine, it possesses an extra methylene group (


), increasing its degrees of freedom and hydrophobicity. This combination frequently induces on-resin aggregation , where peptide chains self-associate into stable 

-sheets, physically blocking the N-terminus from reacting with the incoming activated amino acid.[1]

This guide provides a modular troubleshooting approach, moving from solvent engineering to structural modification.

Module 1: Diagnosis & Mechanism

Q: Why is Fmoc-Hfe causing my synthesis to fail when Phenylalanine worked fine?

A: While chemically similar, the extra methylene group in Hfe increases the hydrophobicity of the peptide backbone. When multiple hydrophobic residues (like Hfe, Val, Ile, Phe) are present, the peptide chains on the resin interact with each other via hydrogen bonding rather than interacting with the solvent.

This leads to the formation of


-sheet aggregates . Once these aggregates form, the N-terminal amine becomes buried and inaccessible to the activated Fmoc-Hfe ester, resulting in incomplete coupling.
Visualizing the Problem

The following diagram illustrates how interchain hydrogen bonding competes with the coupling reaction.

AggregationMechanism Resin Resin Bead ChainA Peptide Chain A (Hydrophobic) Resin->ChainA ChainB Peptide Chain B (Hydrophobic) Resin->ChainB Agg β-Sheet Aggregate (Steric Blockade) ChainA->Agg H-Bonding ChainB->Agg H-Bonding Incoming Activated Fmoc-Hfe-OH Incoming->Agg Blocked Access Coupling Successful Coupling Incoming->Coupling Solvated Path

Figure 1: Mechanism of on-resin aggregation. Hydrophobic interactions drive chains together, forming stable structures that physically exclude reagents.

Module 2: Solvent & Additive Engineering

Q: Standard DMF isn't working. What solvent systems break these aggregates?

A: Standard DMF is often insufficient to disrupt strong


-sheets. You must increase the chaos in the system using chaotropic salts  or high-swelling solvent mixtures .
Protocol A: The "Magic Mixture"

This solvent system is the gold standard for hydrophobic sequences. It disrupts hydrogen bonds and improves resin swelling [1].

ComponentConcentrationFunction
DCM (Dichloromethane)33% (v/v)Maximizes resin swelling (especially polystyrene).
DMF (Dimethylformamide)33% (v/v)Solubilizes the activated amino acid.
NMP (N-Methyl-2-pyrrolidone)33% (v/v)High polarity to disrupt aggregates.
Triton X-100 1% (v/v)Surfactant; reduces surface tension.
Ethylene Carbonate 2MStrong hydrogen bond donor; breaks

-sheets.[2]

Implementation: Use this mixture for both the coupling step and the Fmoc-deprotection step .[3]

Protocol B: Chaotropic Salt Additives

If you cannot change your main solvent lines, add chaotropic salts to the coupling reaction. These salts disrupt the ordered water/solvent structure around the peptide, forcing the chains apart [2].

  • Preparation: Dissolve 0.4M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in DMF.

  • Usage: Use this salt-enriched DMF to dissolve your Fmoc-Hfe-OH and coupling reagents (HATU/DIEA).

  • Wash: Perform a pre-coupling wash with the salt solution for 2 minutes.

Module 3: Synthetic Methodology

Q: Should I use microwave irradiation for Hfe?

A: Yes, but with temperature limits. Heat provides the kinetic energy to overcome the aggregation barrier. However, while Hfe is not as sensitive as Phenylglycine (Phg) or Cysteine, high temperatures can still promote partial racemization or aspartimide formation in adjacent residues.

Recommended Microwave Cycle for Fmoc-Hfe-OH:

  • Temperature: 50°C (Do not exceed 75°C).

  • Power: 25-30 Watts (variable).

  • Time: 10 minutes.

  • Reagents: Use DIC/Oxyma Pure instead of HATU/DIEA if racemization is suspected, as carbodiimides are generally "softer" under microwave conditions [3].

Q: Is double coupling necessary? A: Absolutely. For Hfe, a single coupling is rarely sufficient.

  • Couple 1: 50°C for 10 min (Microwave) OR 2 hours RT (Magic Mixture).

  • Drain & Wash.

  • Couple 2: Repeat with fresh reagents.

Module 4: Structural Modification (The "Nuclear Option")

Q: Solvents and heat failed. What structural modifications can I make?

A: If the peptide backbone is physically aggregating, you must chemically block the hydrogen bonding. This is achieved using Backbone Protection on the residue preceding the Hfe or the Hfe itself (if available).

Strategy: Dmb or Hmb Protection The inclusion of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the amide nitrogen prevents the formation of the hydrogen bond required for


-sheet stability [4].[4]

Workflow:

  • Identify the Aggregation Hotspot: Usually, this is a Glycine or Alanine residue preceding the hydrophobic Hfe block.

  • Substitute: Instead of standard Fmoc-Gly-OH, use Fmoc-(Dmb)Gly-OH .

  • Effect: The bulky Dmb group acts as a "kink" in the chain, forcing it into a solvated state.

  • Removal: The Dmb/Hmb group is acid-labile and is removed automatically during the final TFA cleavage.

Troubleshooting Decision Tree

DecisionTree Start Start: Hfe Coupling Failure CheckSwelling Check Resin Swelling Start->CheckSwelling SwellingBad Beads Shrunken/Opaque? CheckSwelling->SwellingBad SolventFix Switch to NMP or Magic Mixture SwellingBad->SolventFix Yes SaltFix Add 0.4M LiCl to Coupling SwellingBad->SaltFix No (Kinetic issue) CouplingCheck Coupling < 90%? SolventFix->CouplingCheck SaltFix->CouplingCheck Microwave Microwave Assist (50°C, DIC/Oxyma) CouplingCheck->Microwave Yes FinalCheck Still Failing? Microwave->FinalCheck Backbone Apply Dmb/Hmb Backbone Protection FinalCheck->Backbone Yes

Figure 2: Strategic workflow for resolving Hfe coupling failures.

Module 5: Validation & Monitoring

Q: How do I verify the coupling worked before cleaving?

A: Standard Kaiser tests can be misleading with aggregated peptides (false negatives).

  • UV Monitoring: If using an automated synthesizer, monitor the Fmoc deprotection peak of the next cycle. A sharp drop in the UV integral indicates the Hfe failed to couple in the previous step.

  • Micro-Cleavage: Remove 5-10 beads, treat with 50uL TFA/TIS/H2O for 30 mins, and inject onto LC-MS. This is the only definitive method to distinguish between uncoupled amine (deletion) and coupled Hfe.

References
  • Zhang, Y., & Cremer, P. S. (2006). Interactions between macromolecules and ions: the Hofmeister series. Current Opinion in Chemical Biology.

  • Tickler, A. K., & Wade, J. D. (2007). The synthesis of difficult peptides.[5] Sigma-Aldrich Technical Review.

  • Collins, J. M., et al. (2014). Microwave-enhanced solid-phase peptide synthesis. Organic Process Research & Development.

  • Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using backbone-amide protecting groups. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Aggregation issues with Fmoc-Phe-Lys peptides during synthesis.

Sources

troubleshooting incomplete coupling of Fmoc-DL-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have curated this guide to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of Fmoc-DL-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid.

Troubleshooting Guide: Incomplete Coupling of Fmoc-DL-Homophenylalanine

This section addresses specific issues you may encounter during the coupling of Fmoc-DL-homophenylalanine, providing a logical workflow to identify and resolve the problem.

Question 1: My Kaiser test is strongly positive (intense blue beads) after a standard coupling cycle for Fmoc-DL-homophenylalanine. What are the immediate steps to take?

A strong positive Kaiser test indicates a significant population of unreacted primary amines on the resin, signifying a failed coupling step.[1] The primary suspects are steric hindrance from the bulky homophenylalanine side chain and potential on-resin peptide aggregation.

Here is a systematic approach to "rescue" the synthesis:

Immediate Action: Recoupling Protocol

  • Do not proceed to the next Fmoc deprotection step. This will lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.

  • Thoroughly wash the resin: Perform extensive washes with DMF (3-5 times) to remove any byproducts and residual reagents from the initial coupling attempt.

  • Initiate a second coupling (Double Coupling): This is a highly effective strategy for difficult couplings.[2] Prepare a fresh solution of Fmoc-DL-homophenylalanine and a more potent coupling reagent.

ParameterStandard CouplingRecommended RecouplingRationale
Amino Acid 3-5 eq.3-5 eq.Ensure sufficient excess of the amino acid.
Coupling Reagent e.g., DIC/HOBtHATU or HCTU (3-5 eq.)HATU and HCTU are highly efficient aminium/uronium salt-based reagents that are superior for sterically hindered amino acids.[2][3][4]
Base DIPEA (6-10 eq.)DIPEA or 2,4,6-Collidine (6-10 eq.)Collidine is a weaker base that can sometimes reduce racemization, though DIPEA is generally effective.[4]
Solvent DMFNMP or DMF/DMSO (4:1)NMP and DMSO have excellent solvating properties and can help disrupt secondary structures and aggregation.[5]
Reaction Time 1-2 hours2-4 hours, or overnightExtended reaction time provides more opportunity for the sterically hindered amino acid to couple completely.[6]
Temperature Room Temperature35-50°CIncreased temperature can disrupt peptide aggregation and increase reaction kinetics. However, this should be used cautiously as it can also increase the risk of racemization.[7]
  • Monitor the recoupling: After the extended coupling time, perform another Kaiser test on a small sample of resin beads.

  • Decision Point:

    • Negative Kaiser Test (yellow/colorless beads): The recoupling was successful. You can proceed with the synthesis.

    • Positive Kaiser Test (blue beads): If the test is still positive, a third coupling is unlikely to be effective. At this point, you must cap the unreacted amines to prevent the formation of deletion peptides.

Capping Protocol:

  • Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next cycle. Capping will terminate the chains that failed to couple, resulting in a truncated peptide that is easier to purify away from the full-length product.

Below is a workflow diagram illustrating this decision-making process.

G start Initial Coupling of Fmoc-DL-homophenylalanine kaiser1 Perform Kaiser Test start->kaiser1 positive1 Positive Result (Blue Beads) kaiser1->positive1 Incomplete negative1 Negative Result (Yellow Beads) kaiser1->negative1 Complete recouple Perform Double Coupling (Use Potent Reagents, e.g., HATU/NMP, Extend Time/Increase Temp) positive1->recouple proceed Proceed to Next Fmoc Deprotection negative1->proceed kaiser2 Perform Kaiser Test recouple->kaiser2 positive2 Still Positive kaiser2->positive2 Incomplete negative2 Negative Result kaiser2->negative2 Complete cap Cap Unreacted Amines (Acetic Anhydride) positive2->cap negative2->proceed cap->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.
Question 2: My crude peptide, containing homophenylalanine, shows a significant preceding peak on the HPLC chromatogram upon analysis. Could this be related to a coupling issue?

Yes, a significant peak eluting just before your main product peak in reversed-phase HPLC is often indicative of a deletion sequence—specifically, your target peptide missing one amino acid.[8] Given that Fmoc-DL-homophenylalanine is a sterically bulky residue, it is a likely candidate for incomplete coupling, leading to a "hPhe-deletion" impurity.

Analysis and Confirmation:

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify this impurity is to analyze the peak by mass spectrometry. The mass of the impurity peak should correspond to the molecular weight of your target peptide minus the molecular weight of a homophenylalanine residue (163.21 g/mol ).

  • Retention Time: In reversed-phase HPLC, peptides are separated primarily based on hydrophobicity. Homophenylalanine is a hydrophobic amino acid. Its deletion from the peptide sequence reduces the overall hydrophobicity, causing the peptide to elute earlier (have a shorter retention time) than the full-length product.[8]

How to Interpret Your HPLC Chromatogram:

ObservationProbable CauseRecommended Action
Main peak is broad or "fat" Presence of closely related impurities (like deletion sequences) co-eluting with the main product.[9]Optimize HPLC gradient to improve resolution. Re-synthesize with optimized coupling protocols.
Significant peak just before the main product Deletion sequence, likely at a difficult coupling site (e.g., homophenylalanine).Confirm with MS. If confirmed, re-synthesize using the troubleshooting strategies outlined in Question 1.
Multiple small peaks ("blips") Truncated sequences, byproducts from protecting groups, or residual solvents.[9]Standard purification should remove these. If a particular impurity is prominent, review the entire synthesis cycle for that residue.

Preventative Strategies for Future Syntheses:

  • Proactive use of potent reagents: For known difficult residues like homophenylalanine, do not wait for a positive Kaiser test. Use a high-efficiency coupling reagent like HATU or COMU for the initial coupling.[3][4]

  • Optimize reaction conditions from the start: Employ longer coupling times (e.g., 2 hours) for the homophenylalanine residue as a standard part of your protocol.

  • Consider solvent choice: If the peptide sequence is long or contains multiple hydrophobic residues, peptide aggregation may be a contributing factor.[5] Using NMP or a DMF/DMSO mixture as the solvent during the coupling of homophenylalanine can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-DL-homophenylalanine considered a "difficult" amino acid to couple?

The difficulty arises primarily from steric hindrance . The homophenylalanine side chain contains a benzyl group attached to an ethyl backbone, making it bulkier than phenylalanine. This bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin, slowing down the reaction rate and leading to incomplete coupling.[10][11]

Q2: Which coupling reagents are most effective for Fmoc-DL-homophenylalanine?

For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts are generally more effective than standard carbodiimide reagents like DIC.[4]

Comparison of Common Coupling Reagents:

Reagent ClassExamplesEffectiveness for Hindered ResiduesNotes
Carbodiimides DIC, DCCModerateOften used with additives like HOBt or Oxyma. May be insufficient for very difficult couplings.[1]
Aminium/Uronium HBTU, TBTU, HCTUHighHCTU is generally more reactive than HBTU/TBTU. These are excellent choices for routine use with difficult residues.[3][4]
Aminium/Uronium (HOAt-based) HATUVery HighThe presence of HOAt enhances reactivity and can reduce racemization, making HATU one of the most effective reagents for challenging couplings.[3][4]
Aminium/Uronium (Oxyma-based) COMUVery HighOffers reactivity comparable to or exceeding HATU, with the added benefit of being a safer, non-explosive alternative.[2][3]
Q3: Can I use microwave-assisted peptide synthesis for coupling Fmoc-DL-homophenylalanine?

Yes, microwave-assisted SPPS can be very effective. The primary effect of microwave irradiation is rapid, uniform heating of the reaction mixture.[7] This increased temperature can significantly accelerate coupling reactions and help to disrupt peptide aggregation, both of which are beneficial when dealing with sterically hindered residues like homophenylalanine. However, it is crucial to monitor the temperature carefully, as excessive heat can lead to side reactions, including racemization.

Q4: What is the protocol for the Kaiser test?

The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[1]

Experimental Protocol: Kaiser Test

  • Sample Preparation:

    • Collect a small sample of resin beads (approx. 1-2 mg) in a small test tube.

    • Wash the beads 3 times with DMF and then 3 times with ethanol to remove any residual solvents or reagents.

  • Reagent Addition:

    • Solution A: 5% (w/v) ninhydrin in ethanol. Add 2-3 drops to the beads.

    • Solution B: 80% (w/v) phenol in ethanol. Add 2-3 drops to the beads.

    • Solution C: 2% (v/v) of 0.001M KCN (aq) in pyridine. Add 2-3 drops to the beads.

  • Development:

    • Heat the test tube at 100-110°C for 3-5 minutes.

  • Observation:

    • Positive Result: An intense blue or purple color on the beads and/or in the solution indicates the presence of free primary amines (incomplete coupling).

    • Negative Result: The beads and solution remain yellow or colorless, indicating successful coupling (no free primary amines).

This guide is intended for informational purposes and should be used in conjunction with established laboratory safety protocols.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850. Retrieved from [Link]

  • Berts, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • Wang, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Sereda, T. J., et al. (1995). Prediction of peptide retention at different HPLC conditions from multiple linear regression models.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13, 37-48.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Aruta, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(45), 11531-11543.
  • Paradigm Peptides. (2024). Understanding Peptide COAs: Interpreting HPLC & Mass Spectrometry. Retrieved from [Link]

  • Ruiz-Rodríguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4, 32658-32672.
  • Al-Gharabli, S., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

Sources

reducing racemization during Fmoc-homophenylalanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Racemization During Fmoc-Homophenylalanine (Fmoc-Hph-OH) Activation

Status: Operational Assigned Specialist: Senior Application Scientist Ticket Context: User reports >5% D-isomer formation during solid-phase peptide synthesis (SPPS) involving Homophenylalanine.

Executive Summary

Homophenylalanine (Hph) presents a dual challenge in peptide synthesis: it possesses the steric bulk characteristic of phenylalanine derivatives, yet its extended side chain allows for conformational flexibility that can hinder coupling rates. This slow coupling window creates an opportunity for base-catalyzed racemization , primarily via the 5(4H)-oxazolone mechanism.

This guide provides a self-validating protocol to suppress racemization below 1% using third-generation coupling reagents (COMU/Oxyma) and optimized base selection (Collidine vs. DIPEA).

Module 1: The Mechanism (Root Cause Analysis)

To solve the problem, you must understand the enemy. Racemization in Fmoc-Hph-OH is not random; it is a direct consequence of over-activation in the presence of a strong base .

The 5(4H)-Oxazolone Pathway

When Fmoc-Hph-OH is activated (converted to an active ester), the carbonyl oxygen of the Fmoc urethane group can attack the activated carboxyl carbon. This cyclization forms an oxazolone intermediate. The C


-proton on this ring is highly acidic (

~9-10). In the presence of tertiary amines (like DIPEA), this proton is abstracted, leading to an achiral enol. When the ring opens or couples, the stereocenter reforms as a racemic mixture (D/L).

RacemizationMechanism FmocAA Fmoc-Hph-OH Activated Activated Species (O-Acylisourea / Active Ester) FmocAA->Activated + Activator (HBTU/DIC) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Slow Amine Attack (Cyclization) Product Racemic Peptide (L-Hph + D-Hph) Activated->Product Direct Coupling (Fast path) Enol Achiral Enol (Loss of Chirality) Oxazolone->Enol + Base (DIPEA) Proton Abstraction Enol->Product Coupling

Figure 1: The kinetic competition between direct coupling (Green path) and oxazolone-mediated racemization (Red path).

Module 2: Reagent Selection Strategy

The choice of coupling cocktail is the single most significant variable. We strongly advise moving away from "Generation 1" reagents (HBTU/TBTU) for Hph couplings.

Comparative Analysis of Activation Systems
Activation SystemRacemization RiskCoupling EfficiencyRecommendationMechanism Note
HBTU / DIPEA High (>5%)ModerateAvoid Strong base (DIPEA) promotes rapid enolization of the active ester.
HATU / DIPEA Moderate (2-5%)HighUse with Caution High reactivity reduces the time window for racemization, but excess DIPEA remains a risk.
DIC / Oxyma Pure Low (<1%)HighRecommended Carbodiimide activation with Oxyma creates a neutral/acidic environment, starving the racemization mechanism of the base it needs.
COMU / Collidine Lowest (<0.5%)Very HighGold Standard COMU (Oxyma-based uronium) combined with Collidine (a weaker base than DIPEA) offers the safest profile.

Critical Insight: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt because it is more acidic (


 4.60 vs 6.0), making it a better leaving group while suppressing the basicity of the environment [1][2].
Module 3: Optimized Protocol (The "Safe Mode")

This protocol replaces standard HBTU/DIPEA cycles for the specific coupling of Fmoc-Hph-OH.

Reagents Required
  • Amino Acid: Fmoc-Hph-OH (3.0 equivalents relative to resin loading)

  • Coupling Reagent: COMU (3.0 equivalents) or DIC/Oxyma (3.0 equiv each)

  • Base: 2,4,6-Trimethylpyridine (TMP / Sym-Collidine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Preparation (Cold Activation):

    • Dissolve Fmoc-Hph-OH and COMU in minimal DMF.

    • Cool the solution to 0°C in an ice bath. Lowering temperature kinetically inhibits the oxazolone formation more than the coupling reaction.

  • Base Addition (The "Just-in-Time" Rule):

    • Add Collidine (3.0 equivalents) to the cooled amino acid mixture.

    • Do NOT pre-activate for more than 30 seconds.

    • Why? The lifetime of the active ester before it cyclizes is finite. Adding base and waiting allows the oxazolone to form before the amino acid even touches the resin.

  • Coupling:

    • Immediately add the cold activated mixture to the resin.

    • Allow the reaction to warm to room temperature naturally over 60 minutes.

  • Monitoring:

    • Perform a Kaiser test or Chloranil test (for secondary amines) to ensure completion.

    • If recoupling is needed, do not use base. Use DIC/Oxyma without base for the second shot.

Module 4: Troubleshooting & FAQs
Q1: I see a "split peak" on my HPLC. Is this racemization?

A: Likely, yes. The D-isomer of Hph usually elutes very close to the L-isomer.

  • Diagnostic: Synthesize a small standard of the peptide intentionally using Fmoc-D-Hph-OH. Coinject this with your crude product. If the impurity peak grows, it is the D-isomer.

  • Fix: Switch from DIPEA to Collidine immediately.

Q2: Can I use Microwave irradiation for Hph coupling?

A: Proceed with extreme caution.

  • Microwave energy accelerates both coupling and racemization.

  • Limit: Max temperature 50°C.

  • Reagent: Use DIC/Oxyma for microwave cycles. Uronium salts (HBTU/HATU) decompose rapidly at high temperatures, leaving excess base to racemize the amino acid [3].

Q3: Why Collidine instead of DIPEA?

A: It’s about steric hindrance and


.
  • Collidine (

    
     ~7.4) is a weaker base than DIPEA (
    
    
    
    ~10). It is sufficient to neutralize the H-Cl generated during activation but insufficient to abstract the
    
    
    -proton from the amino acid, effectively blocking the path to the enol intermediate [4].
Module 5: Decision Tree for Optimization

Troubleshooting Start Issue: Low Purity / Isomers CheckHPLC Does HPLC show doublet peaks? Start->CheckHPLC IsRacemization Suspect Racemization CheckHPLC->IsRacemization Yes CheckBase Are you using DIPEA? IsRacemization->CheckBase SwitchBase ACTION: Switch to Collidine (TMP) CheckBase->SwitchBase Yes CheckReagent Using HBTU/HATU? CheckBase->CheckReagent No CheckTemp Is coupling >25°C? CoolDown ACTION: Activate at 0°C CheckTemp->CoolDown Yes CheckReagent->CheckTemp No SwitchReagent ACTION: Switch to COMU or DIC/Oxyma CheckReagent->SwitchReagent Yes

Figure 2: Logical flow for diagnosing and resolving Hph coupling issues.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". Journal of Organic Chemistry.

overcoming steric bulk of homophenylalanine in long peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Bulk & Aggregation of Homophenylalanine in SPPS

Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for non-canonical amino acid incorporation. You are likely experiencing difficulties coupling Homophenylalanine (Hph) —a residue that presents a dual challenge: steric occlusion due to its extended side chain and hydrophobic aggregation that collapses the peptide-resin matrix.

This guide treats your synthesis as a system. We do not just "add more reagent"; we optimize the thermodynamic and kinetic environment of your reaction vessel.

Module 1: The Coupling Interface (Kinetic Solutions)

The Problem: Hph possesses an extra methylene group compared to Phenylalanine. While this adds flexibility, it creates a larger "sweeping volume" for the side chain, shielding the


-amino group. Furthermore, the increased hydrophobicity expels polar solvents (DMF) from the active site.
Standard Operating Procedure (SOP) for Hph Coupling

Do not use standard HBTU/DIEA protocols for residues >15 amino acids in length containing Hph.

ParameterRecommendationTechnical Rationale
Activator Oxyma Pure / DIC (Preferred) or HATU / HOAtOxyma/DIC generates a highly reactive O-acylisourea intermediate with lower racemization risk than HATU at high temperatures [1].
Base DIEA (Diisopropylethylamine) Use 2.0 equivalents relative to the amino acid.[1] Ensure the base is fresh; amine oxides in aged DIEA block coupling.
Stoichiometry 5.0 eq AA / 5.0 eq ActivatorHigh concentration drives the reaction forward (Le Chatelier's principle) against the steric barrier.
Temperature 75°C (Microwave) Thermal energy is the most effective tool to overcome the entropic penalty of the bulky Hph side chain [2].
Time 2 x 10 minutes Double coupling is mandatory. The first coupling often reaches only ~80% conversion due to rapid aggregation.
Advanced Protocol: The "Chaotropic Shot"

If standard double coupling yields deletion sequences (mass -161 Da), alter the solvent environment for the second coupling :

  • Coupling 1: 5 eq Hph, Oxyma/DIC in DMF, 75°C, 10 min.

  • Wash: DMF (3x).

  • Coupling 2: 5 eq Hph, Oxyma/DIC in NMP containing 0.1 M LiCl .

    • Why? Lithium ions disrupt hydrogen bond networks (beta-sheets) that form around the hydrophobic Hph core, re-solvating the growing chain [3].

Module 2: The Resin Microenvironment (Thermodynamic Solutions)

The Problem: Polystyrene (PS) resins swell poorly in the presence of aggregated hydrophobic sequences. Hph promotes "hydrophobic collapse," effectively burying the N-terminus inside the bead.

Resin Selection Guide
  • Avoid: Standard Wang or Rink Amide PS (100-200 mesh) with high loading (>0.6 mmol/g).

  • Select: ChemMatrix (PEG-based) or TentaGel .

    • Mechanism:[1][2][3][4][5] The polyethylene glycol (PEG) backbone creates a hydrophilic spacer that forces the resin to swell even when the peptide chain wants to collapse.

  • Loading Rule: Strictly maintain loading < 0.25 mmol/g for peptides >20 residues containing Hph. This increases the mean free path between chains, physically preventing inter-chain aggregation.

Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Mode

Use the logic flow below to diagnose your specific impurity profile.

Troubleshooting Start Analyze Crude LC-MS Data Dec1 Is the Hph residue missing? Start->Dec1 Deletion Mass = Target - 161 Da (Deletion Sequence) Sol_Agg CAUSE: Aggregation FIX: Switch to ChemMatrix resin FIX: Add 0.1M LiCl to coupling Deletion->Sol_Agg Sequence > 15 AA Sol_Kinetic CAUSE: Steric Hindrance FIX: Increase Temp to 75°C FIX: Double Couple (2x 15min) Deletion->Sol_Kinetic Sequence < 10 AA Racemization Correct Mass, Multiple Peaks (Diastereomers) Sol_Racem CAUSE: Base-Catalyzed Epimerization FIX: Switch HATU -> Oxyma/DIC FIX: Reduce Temp to 50°C Racemization->Sol_Racem Truncation Mass << Target (Early Termination) Truncation->Sol_Agg Dec1->Deletion Yes Dec2 Is the peak broad or split? Dec1->Dec2 No Dec2->Racemization Yes Dec2->Truncation No (Low Yield)

Figure 1: Diagnostic logic for Homophenylalanine synthesis failures. Blue nodes indicate kinetic adjustments; Green nodes indicate thermodynamic/solvation adjustments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a +14 Da impurity peak near my product. Is this related to Hph? A: Unlikely. A +14 Da shift usually indicates methylation (often from methanol washes reacting with glutamic acid side chains) or oxidation. However, if you are using N-methylated Hph , this could be a deletion of the methyl group. For standard Hph, check your linker cleavage conditions; Hph is hydrophobic and may trap scavenger adducts.

Q2: Can I use pseudoprolines to help with Hph aggregation? A: You cannot replace Hph with a pseudoproline, but you should place a pseudoproline (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) C-terminal to the Hph residue if the sequence allows (i.e., at position


 or 

). This introduces a "kink" in the backbone that disrupts the beta-sheets caused by the Hph block, keeping the chain solvated for the Hph coupling [4].

Q3: My Hph coupling works, but the next residue fails. Why? A: The Hph side chain acts as a steric umbrella. Once coupled, it shields the N-terminus.

  • Fix: The deprotection step after Hph coupling is critical. Extend Fmoc deprotection to 2 x 5 minutes at elevated temperature (or room temp with DBU added) to ensure the N-terminus is actually available for the next incoming amino acid.

Q4: Is microwave heating safe for Hph? A: Yes, Hph is thermally stable. However, if your sequence contains Cysteine (Cys) or Histidine (His) , limit the temperature to 50°C to prevent racemization of those residues. Hph itself is moderately resistant to racemization compared to Phenylglycine, but prolonged heating at 90°C+ with strong base (DIEA) should be avoided.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis". Methods in Molecular Biology.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin". Helvetica Chimica Acta. (Contextualizing LiCl salts in hydrophobic coupling).

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection". Journal of Peptide Science.

Sources

Technical Support Center: Hydrophobic Fmoc-Amino Acid Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Double Coupling Strategies for Hydrophobic Fmoc-Amino Acids Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

The Challenge: Why Hydrophobic Couplings Fail

Hydrophobic amino acids (Val, Ile, Leu, Ala, Phe) are the primary drivers of on-resin aggregation . As the peptide chain elongates, these residues promote the formation of intermolecular


-sheets between growing chains. This physical phenomenon causes the resin beads to shrink, collapsing the solvation shell and sterically burying the N-terminal amine.

The Result: Standard single coupling leads to "deletion sequences" (n-1 impurities) that are chemically similar to the target peptide and notoriously difficult to purify.

The Solution: Double coupling is not simply "repeating the same step."[1] To overcome aggregation, we employ an Orthogonal Double Coupling Strategy —altering the chemical environment between the first and second coupling to maximize solvation and acylation kinetics.

Diagnostic Module: When to Double Couple?

Do not apply double coupling indiscriminately; it wastes expensive reagents and increases racemization risks. Use this decision matrix.

CouplingDecision Start Analyze Sequence / Resin BetaSheet High Beta-Sheet Potential? (Val, Ile, Ala stretches) Start->BetaSheet Steric Steric Bulk? (N-Me amino acids, Aib, Thr(tBu)) Start->Steric Standard Standard Single Coupling (DIC/Oxyma) BetaSheet->Standard No Double Perform Double Coupling (Switch Solvent/Reagent) BetaSheet->Double Yes (Predictive) Steric->Standard No Steric->Double Yes (Predictive) Monitor In-Process Control (Kaiser/Chloranil Test) Standard->Monitor Result Test Result? Monitor->Result Pass Proceed to Deprotection Result->Pass Negative (No free amines) Fail Incomplete Coupling Result->Fail Positive (Blue/Purple) Fail->Double Reactive Strategy Double->Monitor Re-test

Figure 1: Decision matrix for implementing double coupling based on sequence prediction (predictive) or in-process control failures (reactive).

The Protocol: Orthogonal Double Coupling

For hydrophobic residues, we recommend an Orthogonal Strategy . The first coupling uses a carbodiimide (DIC) to minimize racemization. The second coupling uses a phosphonium/uronium salt (HATU) with a stronger solvent to drive the reaction to completion.

Reagent Selection Table
VariableCoupling 1 (The "Safe" Pass)Coupling 2 (The "Power" Pass)
Reagents DIC / Oxyma Pure HATU / DIPEA (or Collidine)
Mechanism Carbodiimide-mediated (Low racemization)Uronium-mediated (Fast kinetics)
Solvent DMF (Standard)NMP (Disrupts aggregation)
Time/Temp 60 min @ 25°C (or 50°C)30–45 min @ 50°C (Max 75°C)*
Goal Achieve >90% conversion safely.Force remaining <10% to completion.[2]

*Note: Do not heat Cys or His above 50°C.

Step-by-Step Methodology

Prerequisite: Resin is Fmoc-deprotected and washed (3x DMF).

Step 1: The First Coupling (DIC/Oxyma)
  • Dissolve: 4.0 eq. Fmoc-Amino Acid and 4.0 eq.[3] Oxyma Pure in minimal DMF.

  • Activate: Add 4.0 eq. DIC. Do not pre-activate for >2 mins to avoid precipitation.

  • Incubate: Add mixture to resin. Agitate for 60 minutes.

  • Drain & Wash: Drain the vessel. Wash resin with DMF (3x) and DCM (1x) .

    • Expert Tip: The DCM wash helps swell the polystyrene core, exposing buried sites.

Step 2: The Second Coupling (HATU/NMP)
  • Solvent Switch: Wash resin with NMP (N-methylpyrrolidone) (2x).

  • Dissolve: 3.0 eq. Fmoc-Amino Acid and 2.9 eq. HATU in NMP.[3]

  • Activate: Add 6.0 eq. DIPEA (or TMP/Collidine for Cys/His).

  • Incubate: Add to resin immediately (HATU activates instantly). Agitate for 30–45 minutes.

  • Drain & Wash: Drain. Wash with NMP (2x) then DMF (3x).

Step 3: Capping (Mandatory)

If the reaction is still incomplete after Step 2, further coupling is unlikely to succeed and will only promote side reactions.

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Agitate for 10 minutes to cap unreacted amines as Acetyl-peptides (easier to separate during purification).

Advanced Troubleshooting & FAQs

Q1: I am seeing racemization on Cysteine and Histidine during double coupling. How do I fix this?

Root Cause: High temperatures and strong bases (DIPEA) promote proton abstraction from the


-carbon (Cys/His) or the imidazole ring (His).
Corrective Action: 
  • Eliminate Phosphoniums: Use DIC/Oxyma for both coupling steps. Avoid HATU/HBTU.

  • Base Swap: If you must use HATU, replace DIPEA with Sym-collidine (TMP) . Collidine is a weaker, more hindered base that significantly reduces racemization.

  • Temperature Control: strict limit of 50°C for these residues.

Q2: The Kaiser test is negative, but MS shows a deletion. Why?

Root Cause: "False Negative." In highly aggregated hydrophobic sequences (e.g., -Ile-Ile-Val-), the N-terminal amine is buried inside a


-sheet. The ninhydrin reagent cannot physically reach the amine to react.
Corrective Action: 
  • Use Chloranil Test: More sensitive for secondary amines (Proline) and often better for aggregated primary amines.

  • Micro-Cleavage: The only definitive test. Cleave 2–5 mg of resin and run a rapid LC-MS to verify coupling before proceeding.

Q3: My sequence has a "Val-Val-Ile" stretch. Double coupling isn't working.

Root Cause: Extreme steric hindrance and aggregation. Corrective Action:

  • Pseudoproline Dipeptides: This is the "nuclear option." Replace a Ser, Thr, or Cys residue in the sequence with a pseudoproline (oxazolidine) dipeptide (e.g., Fmoc-Val-Thr(

    
    Me,Mepro)-OH). This introduces a "kink" in the backbone, physically breaking the 
    
    
    
    -sheet structure and solubilizing the chain.
  • Magic Mixture: Use DCM/DMF/TFE (Trifluoroethanol) (1:1:1) as the solvent for the second coupling. TFE is a powerful solvent for disrupting hydrogen bonds.

Q4: Why recommend NMP over DMF for the second coupling?

Scientific Rationale: NMP (N-methylpyrrolidone) has a higher dielectric constant and better solvating power for hydrophobic peptide chains than DMF. While DMF is standard, NMP is the "troubleshooter" solvent that can swell collapsed resin matrices, allowing reagents to penetrate the core.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Technical Support Center: Fmoc Removal in Homophenylalanine (Hph) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Homophenylalanine (Hph), also known as Homoc (Hoc), is a non-canonical amino acid often used to increase the hydrophobicity and proteolytic stability of peptidomimetics. However, its extended alkyl side chain makes it significantly more prone to


-sheet aggregation  than standard Phenylalanine.

This aggregation often leads to "Fmoc adducts" appearing in your crude LC-MS. To resolve this, we must distinguish between two distinct chemical phenomena:

  • Incomplete Deprotection (+222 Da): The Fmoc group was never removed because the Hph residue aggregated, shielding the N-terminus from piperidine.

  • Dibenzofulvene Re-attachment (+178 Da): The Fmoc was removed, but the reactive fulvene byproduct reacted back onto the peptide (usually at the N-terminus or Cys/Lys side chains).

The following guide addresses these specific issues.

Module 1: Diagnostic Triage

User Question: "My mass spec shows a peak higher than my expected mass. Is this an adduct?"

Scientist Response: You must look at the exact mass shift (


 Mass) to identify the root cause. Hph peptides are notorious for "difficult sequence" behavior, meaning the issue is likely incomplete reaction rather than a true adduct.
Diagnostic Flowchart

Diagnosis Start Analyze Crude LC-MS Delta Calculate Mass Shift (Observed - Theoretical) Start->Delta Plus222 +222 Da (Fmoc Group) Delta->Plus222 Shift = +222 Plus178 +178 Da (Dibenzofulvene) Delta->Plus178 Shift = +178 Plus56 +56 Da (t-Butyl) Delta->Plus56 Shift = +56 Cause222 CAUSE: Incomplete Deprotection Hph Aggregation Shielding Plus222->Cause222 Cause178 CAUSE: Scavenging Failure Reactive Fulvene Re-attachment Plus178->Cause178 Cause56 CAUSE: Incomplete Cleavage Check TFA Cocktail Plus56->Cause56 Action222 ACTION: Use DBU/Heat Protocol (See Module 2) Cause222->Action222 Action178 ACTION: Thiol Scavenging (See Module 3) Cause178->Action178

Figure 1: Diagnostic logic for identifying impurities in Hph peptide synthesis.

Module 2: Solving Incomplete Deprotection (+222 Da)

User Question: "I have the +222 Da peak. I tried increasing deprotection time to 30 minutes, but it didn't help. Why?"

Scientist Response: Standard 20% piperidine is insufficient for Hph sequences. Hph induces strong hydrophobic collapse (aggregation), which physically prevents the base from reaching the N-terminus. Extending time only increases aspartimide formation or racemization, not deprotection. You need a chaotropic disruption strategy.

The "Power Deprotection" Protocol (DBU Method)

For Hph-containing peptides, replace standard piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] DBU is a stronger, non-nucleophilic base that can access sterically hindered sites better than piperidine.

Reagents:

  • Base: 2% DBU + 5% Piperidine (w/v).[2][3]

  • Solvent: DMF (N,N-Dimethylformamide).[4][5][6][7]

  • Additive (Optional): 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

Step-by-Step Procedure:

  • Drain the resin completely after the coupling step.

  • Short Wash: Add the DBU mixture for 2 minutes to remove the bulk Fmoc. Drain.

  • Long Reaction: Add fresh DBU mixture.

    • Room Temp: Agitate for 10–15 minutes .

    • Microwave (Recommended): Heat to 75°C (for Cys/His free seq) or 50°C (if Cys/His present) for 3 minutes .

  • Wash: Wash extensively with DMF (5x) to remove DBU traces (DBU can cause side reactions in the next coupling if not removed).

Why this works: The DBU drives the equilibrium of proton abstraction faster than piperidine, while the heat (microwave) provides the kinetic energy to disrupt the Hph beta-sheets [1, 2].

Module 3: Removing Dibenzofulvene Adducts (+178 Da)

User Question: "I see a +178 Da peak. Is this the fulvene adduct? How do I get rid of it?"

Scientist Response: Yes, +178 Da is the dibenzofulvene (DBF) moiety covalently attached to your peptide. In standard SPPS, piperidine acts as both the base (to remove Fmoc) and the scavenger (to trap DBF).[5][8] If the Hph sequence is sterically hindered, the DBF might not be scavenged effectively and can react with the free N-terminus or side chains.

The Thiol Scavenging Protocol

Thiols are far superior scavengers for DBF than piperidine.

Option A: On-Resin Scavenging (Preventative) After the deprotection step, perform a "scavenging wash" before coupling the next amino acid.

  • Perform standard deprotection.[4][9]

  • Wash resin with 5% 1-Octanethiol / 0.1 M HOBt / DMF for 5 minutes.

  • Wash with DMF.[4][6][9]

Option B: Cleavage Cocktail Modification (Corrective) If the adduct is already formed or forms during cleavage, modify your TFA cocktail.

  • Standard Cocktail: 95% TFA / 2.5% TIS / 2.5% Water.

  • Hph-Optimized Cocktail: 94% TFA / 2.5% EDT (Ethanedithiol) / 2.5% Water / 1% TIS.

    • Note: EDT is smelly but is the most effective scavenger for fulvene species. DTT (dithiothreitol) can be used as a solid alternative (3-5% w/v).

Comparison of Scavenging Efficiency
ScavengerReactivity vs. DBFOdorRecommended Use
Piperidine ModerateHigh (Amine)Standard SPPS (often insufficient for Hph)
Ethanedithiol (EDT) High Extreme Best for removing +178 adducts
DTT HighModerateGood solid alternative to EDT
TIS (Triisopropylsilane) LowLowScavenges carbocations, not efficient for DBF

Module 4: Solubility & Workup for Hph Peptides

User Question: "My crude peptide won't dissolve in water/acetonitrile for HPLC. It's a white solid."

Scientist Response: Hph renders peptides extremely hydrophobic. Standard ether precipitation often traps impurities (including fulvene-piperidine adducts) inside the peptide aggregates.

Protocol: The "Ether-Free" Workup (Optional) If your peptide is very hydrophobic, ether precipitation might yield a "gum" that traps contaminants.

  • Evaporate most of the TFA after cleavage (do not dry completely).

  • Instead of Ether, add cold water/acetonitrile (1:1) .

  • If the peptide precipitates, centrifuge it.

  • Dissolution for HPLC: Do not use 100% Water. Dissolve the crude pellet in HFIP (Hexafluoroisopropanol) or DMSO first, then dilute with Water/ACN. HFIP is excellent for breaking Hph aggregates [3].

Summary of Recommendations

IssueObservation (Mass)Primary Solution
Fmoc Retention +222.2 DaSwitch to 2% DBU / 5% Piperidine in DMF. Use Microwave heating.[6][7][10]
Fulvene Adduct +178.2 DaAdd EDT or DTT to cleavage cocktail. Use thiol wash on resin.
Insolubility PrecipitateDissolve crude in HFIP or DMSO before HPLC injection.
References
  • Wade, J. D., et al. (2006). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides.[1][3]Journal of Peptide Science .

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.[3]RSC Advances .[3]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1][3]Nature Protocols .

Sources

Technical Guide: Purification of Peptides Containing Racemic Homophenylalanine (Hoc)

Author: BenchChem Technical Support Team. Date: February 2026

The "Racemic Hoc" Challenge: Define the Problem

When you incorporate racemic Homophenylalanine (DL-Hoc) into a peptide sequence composed of L-amino acids, you are not generating enantiomers; you are generating diastereomers .

  • Scenario: You synthesize Ac-Ala-Gly-(DL-Hoc)-Lys-NH2.

  • Result: You get two distinct species: L-L-L-L and L-L-D-L.

Why this matters: Unlike enantiomers, which require chiral stationary phases, diastereomers possess different physicochemical properties (hydrophobicity, secondary structure, and pKa). Therefore, they can theoretically be separated on standard achiral Reversed-Phase HPLC (RP-HPLC) columns. However, the structural similarity between L-Hoc and D-Hoc often results in "critical pairs" that co-elute on standard C18 columns.

This guide provides the troubleshooting logic to resolve these critical pairs.

Diagnostic Logic Flowchart

Before altering random parameters, follow this logic tree to diagnose the separation bottleneck.

G Start Start: Standard C18 Gradient (0.1% TFA, ACN/H2O) CheckRes Check Resolution (Rs) Start->CheckRes Decision1 Rs > 1.5? CheckRes->Decision1 Success Proceed to Prep Purification Decision1->Success Yes Fail1 Co-elution or Partial Separation Decision1->Fail1 No Action1 Switch Stationary Phase Selectivity (Critical Step) Fail1->Action1 Explain1 Use Phenyl-Hexyl (Target Aromaticity) Action1->Explain1 Decision2 Separation Improved? Explain1->Decision2 Decision2->Success Yes Action2 Optimize Thermodynamics Decision2->Action2 No Explain2 Lower Temp (15-20°C) Flatten Gradient Slope Action2->Explain2 Action3 pH Modulation Explain2->Action3 Explain3 Switch to High pH (NH4HCO3, pH 8-10) Action3->Explain3

Figure 1: Decision matrix for resolving peptide diastereomers containing aromatic non-canonical amino acids.

The Separation Toolkit: Method Development

A. Stationary Phase Selection (The "Secret Weapon")

For Homophenylalanine, the standard C18 column is often insufficient.[1] Hoc contains an aromatic phenyl ring extended by one methylene group compared to Phenylalanine. This makes


 interactions a critical lever for separation.[1][2]
Column ChemistryMechanism of InteractionSuitability for Hoc-Peptides
C18 (Octadecyl) Pure HydrophobicityBaseline. Good for general retention but often fails to discriminate the subtle steric difference between L-Hoc and D-Hoc.
Phenyl-Hexyl Hydrophobicity +

Stacking
Superior. The phenyl ring on the stationary phase interacts with the Hoc side chain. The stereochemistry (L vs D) alters the accessibility of the Hoc ring to the stationary phase, amplifying separation [1][5].
C8 (Octyl) Lower HydrophobicityPoor. Generally offers less resolving power for hydrophobic diastereomers unless the peptide is extremely large/hydrophobic.
B. Mobile Phase & Temperature Engineering

If the column switch doesn't work, manipulate the mobile phase.

  • Temperature Control:

    • Guideline: Lower temperatures (15°C - 25°C) generally increase the resolution of peptide diastereomers.

    • Why: Higher temperatures increase mass transfer but can mask subtle steric differences by increasing the conformational flexibility of the peptide. Lowering temperature "freezes" the peptide into distinct conformers that interact differently with the column [4].

  • pH Switching:

    • Guideline: If acidic (0.1% TFA, pH ~2) fails, switch to basic conditions (10mM Ammonium Bicarbonate, pH 8-10), provided your column is alkali-resistant (e.g., hybrid silica or polymer).

    • Why: Changing pH alters the ionization state of the N-terminus and side chains (Lys, Arg, Glu, Asp), which can induce a conformational shift in the peptide backbone, exposing the Hoc residue differently [3].

Troubleshooting FAQs (Q&A)

Q1: My peaks are merging into one broad peak with a shoulder. Is this the diastereomer? A: Likely, yes. This "shoulder" indicates partial separation.

  • Immediate Fix: Switch from Acetonitrile (ACN) to Methanol (MeOH) as the organic modifier.[2] Methanol is a protic solvent and interacts differently with the peptide backbone and the aromatic Hoc ring compared to aprotic ACN. This often changes selectivity (

    
    ) enough to resolve the shoulder into a peak.
    

Q2: I see two peaks, but I don't know which is the L-Hoc and which is the D-Hoc peptide. A: You cannot determine this by UV absorbance alone.

  • Method A (The Gold Standard): Co-inject with a synthesized authentic standard of the all-L peptide.

  • Method B (Enzymatic): Digest a small aliquot with L-Amino Acid Oxidase or a specific protease (like Trypsin) if the cleavage site is adjacent to the Hoc. Proteases are chiral; they will digest the L-Hoc containing peptide much faster (or exclusively) compared to the D-Hoc variant. The peak that disappears after digestion is the L-isomer.

Q3: My recovery is low. Is the Hoc peptide sticking to the column? A: Homophenylalanine is more hydrophobic than Phenylalanine. If your peptide is already hydrophobic, it may be precipitating or irreversibly binding.

  • Fix: Increase the column temperature to 60°C (if resolution permits) or switch to a shorter column with a larger pore size (e.g., 300Å instead of 100Å) to facilitate desorption.

The "Orthogonal Screening" Protocol

Use this step-by-step protocol when starting with a new Hoc-containing peptide.

Step 1: The "Standard" Scout

  • Column: C18, 100Å, 5µm (e.g., 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA/H2O, B: 0.1% TFA/ACN.[3]

  • Gradient: 5% to 60% B over 30 mins.

  • Result: If peaks are resolved (

    
    ), proceed. If not, go to Step 2.
    

Step 2: The "Aromatic" Switch (High Probability of Success)

  • Column: Phenyl-Hexyl, 100Å.

  • Mobile Phase: Same as Step 1.

  • Rationale: Maximizes

    
     interactions with the Hoc residue [5].
    
  • Result: If resolution improves but is not baseline, go to Step 3.

Step 3: The "Thermodynamic" Twist

  • Column: Phenyl-Hexyl.[2][4][5]

  • Temperature: Set column oven to 15°C.

  • Gradient: Flatten the slope (e.g., 20% to 40% B over 40 mins).

  • Rationale: Increases retention time and selectivity for steric isomers [4].

Step 4: The "pH" Flip (Last Resort)

  • Column: High-pH stable C18 or Polymer column.

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 8.2), B: ACN.

  • Rationale: Drastically alters peptide conformation [3].

References

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[5] Retrieved from

  • Bachem. (n.d.).[6] Peptide Purification Process & Methods: An Overview. Retrieved from

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from

  • YMC Co., Ltd. (n.d.). Effect of column temperature on separation of peptides and proteins.[3][7][8][9] Retrieved from

  • Advanced Materials Technology. (n.d.).[4] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[4] Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Separation of Fmoc-DL-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

Fmoc-DL-homophenylalanine (Fmoc-Hphe) represents a distinct challenge in chiral chromatography. Unlike its proteinogenic homologue (Phenylalanine), the additional methylene group in the side chain (


) introduces increased conformational flexibility and hydrophobicity. Furthermore, the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group dominates the molecule's steric profile, often masking the chiral center unless the stationary phase possesses specific "deep-pocket" recognition capabilities.

This guide evaluates the performance of the industry-standard Immobilized Amylose-based CSP (Product A) against the traditional Coated Cellulose-based CSP (Alternative B) and a Macrocyclic Antibiotic CSP (Alternative C) .

Key Finding: While Coated Cellulose phases have historically been the "gold standard" for Fmoc-amino acids, the Immobilized Amylose (Product A) offers superior robustness and solvent flexibility, allowing for the use of non-standard modifiers (e.g., dichloromethane) that are often required to resolve difficult Fmoc-homologues.

Mechanism of Action & Chiral Recognition[1]

To achieve baseline resolution (


) of Fmoc-Hphe, the stationary phase must exploit three specific interaction points:
  • 
    -
    
    
    
    Stacking:
    The CSP's aromatic rings must interact with the fluorenyl group of the Fmoc moiety.
  • Hydrogen Bonding: The carbamate -NH- and -CO- groups serve as H-bond donor/acceptors.

  • Steric Inclusion: The chiral cavity must accommodate the extended homophenylalanine side chain without non-specific hydrophobic retention.

Diagram 1: Chiral Interaction Mechanism

Visualizing the multi-point interaction between Fmoc-Hphe and the Polysaccharide CSP.

ChiralMechanism Fmoc Fmoc-Hphe (Analyte) Interaction1 π-π Stacking (Fluorenyl Ring) Fmoc->Interaction1 Interaction2 Hydrogen Bonding (Carbamate Linker) Fmoc->Interaction2 Interaction3 Steric Inclusion (Homo-benzyl Side Chain) Fmoc->Interaction3 CSP Amylose Tris(3,5-dimethylphenylcarbamate) (Selector) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Schematic of the three-point interaction model required for chiral recognition of Fmoc-amino acids on polysaccharide phases.

Comparative Performance Analysis

The following data summarizes the separation efficiency of Fmoc-DL-homophenylalanine under optimized Reversed-Phase (RP) conditions.

Standard Conditions:

  • Mobile Phase: Acetonitrile : Water : TFA (60 : 40 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

Table 1: Performance Metrics Comparison
FeatureProduct A: Immobilized Amylose (e.g., CHIRALPAK IA / Lux i-Amylose-3)Alternative B: Coated Cellulose (e.g., Lux Cellulose-2 / CHIRALCEL OD-H)Alternative C: Macrocyclic Antibiotic (e.g., Chirobiotic T)
Selector Type Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Cellulose tris(3-chloro-4-methylphenylcarbamate) (Coated)Teicoplanin (Bonded)
Retention (

)
2.453.101.80
Selectivity (

)
1.42 1.651.15
Resolution (

)
4.8 (Baseline) 6.2 (High)1.9 (Marginal)
Solvent Robustness High (Compatible with DCM, THF, EtOAc)Low (Restricted to Alcohols/Alkanes/ACN)High (Compatible with MeOH/Water)
Loadability High (Excellent for Prep)MediumLow
Verdict Best All-Rounder for R&D and Scale-up.Highest Selectivity for analytical QC.Alternative if RP fails.

Expert Insight: While Alternative B (Coated Cellulose) exhibits a higher raw selectivity (


), Product A (Immobilized Amylose)  is the recommended choice for drug development. The reason is solubility . Fmoc-homophenylalanine is highly hydrophobic. If the sample crashes out in standard RP solvents, Product A allows you to add Dichloromethane (DCM) or Ethyl Acetate to the mobile phase to maintain solubility without destroying the column—a feat impossible with Alternative B.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The inclusion of TFA is critical; without it, the free carboxylic acid of Fmoc-Hphe will ionize, leading to peak tailing and loss of chiral recognition.

Phase 1: Preparation
  • Sample Diluent: Prepare a mixture of Acetonitrile:Water (80:20).

    • Note: If the sample is solid, dissolve in 100% ACN first, then dilute.

  • Stock Solution: Dissolve 1.0 mg of Fmoc-DL-homophenylalanine in 1.0 mL of Diluent.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Degassing: Sonicate for 10 mins. Do not vacuum filter aggressively to avoid evaporating TFA.

Phase 2: Method Development Workflow
Diagram 2: Optimization Logic

Decision tree for optimizing the separation of Fmoc-Hphe.

MethodDev Start Start: Generic Gradient 50-90% B in 20 min CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 Optimize Selectivity CheckRs->Poor No Step1 Switch to Isocratic (e.g., 65% B) Poor->Step1 Step2 Change Organic Modifier (Replace ACN with MeOH) Step1->Step2 If tailing persists Step3 Change Column Chemistry (Amylose -> Cellulose) Step2->Step3 If no separation

Caption: Step-wise decision tree for optimizing Fmoc-amino acid chiral separation.

Phase 3: Execution (Recommended Isocratic Method)
  • Column: Immobilized Amylose-based CSP (e.g., CHIRALPAK IA-3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water / 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detection: UV 254 nm.

Expected Result:

  • L-Enantiomer: ~ 6.5 min

  • D-Enantiomer: ~ 8.2 min

  • Resolution: > 4.0

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Ionization of the carboxylic acid group.Increase TFA concentration to 0.2% or switch to a buffer (e.g., 20mM Ammonium Formate pH 3.0).
Broad Peaks Low solubility or slow mass transfer.Increase Temperature to 35-40°C. This reduces mobile phase viscosity and improves kinetics.
Retention Shift "Memory effect" from previous solvents.Flush Column with 100% Ethanol for 30 mins (only for Immobilized phases) to reset the polymer state.
Sample Precipitation Hydrophobicity of Fmoc-Hphe.Dissolve sample in 100% DMF , then inject small volumes (1-2 µL) to prevent on-column precipitation.

References

  • Phenomenex Technical Note TN-1148. "Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC." Phenomenex.com.

  • Daicel Chiral Technologies. "Chiral Column Differences: Standard vs H-Series Explained." Chiraltech.com.

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." SigmaAldrich.com.

  • Ilisz, I., et al. (2016). "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids..." Molecules.

  • Chem-Impex. "Fmoc-L-homophenylalanine Product Data." Chem-Impex.com.

NMR Characterization of Fmoc-DL-Homophenylalanine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the landscape of peptidomimetics, Fmoc-DL-homophenylalanine (Fmoc-DL-Hph-OH) represents a critical structural variant of the standard Phenylalanine (Phe). By inserting a single methylene (


) spacer between the 

-carbon and the phenyl ring, Hph alters the steric and electronic landscape of the peptide backbone.

For drug development professionals, distinguishing Hph from Phe and verifying the "DL" (racemic) nature of the material is essential. This guide provides a definitive NMR characterization protocol, contrasting Fmoc-DL-Hph-OH directly with its parent analog, Fmoc-L-Phe-OH.

The "Homologation Effect"

The core of this characterization lies in the Homologation Shift .

  • Phenylalanine (Phe): The phenyl ring is attached to the

    
    -carbon. The 
    
    
    
    -protons are benzylic and chemically equivalent (though diastereotopic in chiral environments), typically appearing downfield (~3.0 ppm).
  • Homophenylalanine (Hph): The phenyl ring is pushed to the

    
    -position.
    
    • New

      
      -protons:  Now aliphatic alkyl protons, shifting significantly upfield (~2.0 ppm).
      
    • New

      
      -protons:  These become the benzylic protons (~2.6 ppm).
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. DMSO-d6 is the solvent of choice due to the high solubility of Fmoc-protected amino acids and its ability to disrupt inter-molecular hydrogen bonding.

Materials & Parameters
  • Analyte: ~15 mg Fmoc-DL-Hph-OH (or Fmoc-L-Phe-OH for control).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Instrument: 400 MHz (minimum) recommended; 600 MHz for resolving aromatic multiplets.

  • Temperature: 298 K (25°C).

Graphviz Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow cluster_validation Validation Loop Sample Solid Sample (15 mg) Solvation Solvation (DMSO-d6 + TMS) Sample->Solvation Dissolution Acquisition Acquisition (1H / 13C / COSY) Solvation->Acquisition Transfer to Tube Processing Processing (Phase/Baseline) Acquisition->Processing FFT Analysis Spectral Analysis (Integration & Assignment) Processing->Analysis Peak Picking Analysis->Sample If Impure (<95%)

Figure 1: Standardized NMR characterization workflow for Fmoc-amino acids.

Comparative Spectral Analysis (The Data)

The following tables synthesize experimental data to highlight the critical differences between the standard Phenylalanine and the Homophenylalanine derivative.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)[1][2]
Proton AssignmentFmoc-L-Phe-OH (

ppm)
Fmoc-DL-Hph-OH (

ppm)
Diagnostic Difference
Amide NH 7.87 (d)~7.65 (d)Hph NH is often slightly shielded due to distance from the ring current.
Aromatics (Fmoc) 7.89 - 7.30 (m)7.89 - 7.30 (m)Identical. Used as internal reference for integration.
Aromatics (Ph) 7.25 - 7.15 (m)7.25 - 7.15 (m)Overlap with Fmoc, but integration count remains 5H.

-CH
4.15 - 4.25 (m)4.00 - 4.10 (m) Hph

-H is slightly upfield (less deshielded by ring).
Fmoc CH

4.15 - 4.25 (m)4.20 - 4.30 (m)Often overlaps with

-CH.
Fmoc CH 4.20 (t)4.22 (t)Characteristic triplet.

-CH

2.85 - 3.10 (dd) 1.90 - 2.10 (m) PRIMARY IDENTIFIER: Hph

-protons are alkyl, not benzylic.

-CH

N/A2.55 - 2.70 (t) SECONDARY IDENTIFIER: New benzylic signal in Hph.
COOH ~12.7 (br s)~12.6 (br s)Broad, exchangeable.
Table 2: 13C NMR Chemical Shift Comparison
Carbon AssignmentFmoc-L-Phe-OH (

ppm)
Fmoc-DL-Hph-OH (

ppm)
Structural Insight
Carbonyl (Acid) 173.3174.1Slight shift due to aliphatic spacer.
Carbonyl (Fmoc) 156.0156.2Carbamate linkage remains stable.

-Carbon
55.553.8 Hph

-C is in a more aliphatic environment.

-Carbon
36.5 31.5 Key Difference: Benzylic (Phe) vs. Alkyl (Hph).

-Carbon
N/A33.2 New benzylic carbon signal.

Distinguishing DL (Racemic) from L (Enantiopure)

A standard 1H NMR spectrum in DMSO-d6 is achiral ; it cannot distinguish Fmoc-DL-Hph from Fmoc-L-Hph. To validate the "DL" designation (racemic mixture) claimed by suppliers, you must employ a Chiral Solvating Agent (CSA).

Protocol for Chirality Check:

  • Baseline: Run standard 1H NMR in

    
     (if soluble) or 
    
    
    
    .
  • Addition: Add 2-3 equivalents of (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or use a chiral shift reagent like Eu(hfc)3 .

  • Observation:

    • Pure L-Isomer: The

      
      -proton and Amide NH remain single sets of peaks (shifted, but not split).
      
    • DL-Mixture: The

      
      -proton and Amide NH signals will split into two distinct sets  of equal intensity (1:1 ratio), representing the diastereomeric complexes formed between the CSA and the D/L enantiomers.
      

Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity changes that drive the NMR shift differences discussed above.

Structure_Comparison cluster_Phe Phenylalanine (Phe) cluster_Hph Homophenylalanine (Hph) Backbone Peptide Backbone (Fmoc-NH-CH-COOH) Beta_Phe Beta-C (Benzylic) ~3.0 ppm Backbone->Beta_Phe Direct Link Beta_Hph Beta-C (Alkyl) ~2.0 ppm Backbone->Beta_Hph Direct Link Ring_Phe Phenyl Ring Beta_Phe->Ring_Phe Gamma_Hph Gamma-C (Benzylic) ~2.6 ppm Beta_Hph->Gamma_Hph Spacer Ring_Hph Phenyl Ring Gamma_Hph->Ring_Hph

Figure 2: Structural homologation showing the insertion of the methylene spacer in Hph.

References

  • ChemicalBook. (2023). Fmoc-L-Phenylalanine 1H NMR Spectrum in DMSO-d6.Link

  • Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix (Supp. Info). (Contains detailed Fmoc-Phe NMR data). Link

  • National Institutes of Health (PubChem). (2023). Fmoc-phenylalanine Compound Summary.Link

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: Chemical Shifts.[2] University of Wisconsin-Madison. Link

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Fmoc-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and development of chiral drugs, the stereochemical purity of the constituent amino acids is paramount. Fmoc-homophenylalanine, an unnatural amino acid increasingly utilized to modulate peptide structure and function, is no exception. Ensuring its enantiomeric purity is a critical quality control step. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of Fmoc-homophenylalanine, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.

The Analytical Imperative: Why Enantiomeric Excess Matters

The biological activity of a chiral molecule often resides in a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, regulatory bodies demand stringent control over the enantiomeric purity of pharmaceutical ingredients. For Fmoc-homophenylalanine used in solid-phase peptide synthesis (SPPS), the presence of the undesired enantiomer can lead to the formation of diastereomeric peptide impurities, complicating purification and potentially compromising the biological activity and safety of the final peptide. An accurate determination of enantiomeric excess is therefore not merely an analytical exercise but a cornerstone of quality assurance in peptide chemistry and drug development.

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess for Fmoc-homophenylalanine primarily relies on chromatographic and spectroscopic techniques. The two most powerful and widely adopted methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. A third, less common method for this specific analyte, is Chiral Gas Chromatography (Chiral GC).

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), causing chemical shift non-equivalence.[2][3]Separation of volatile derivatives of enantiomers on a chiral stationary phase.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a deuterated solvent with the addition of a chiral solvating agent.Derivatization to increase volatility is typically required.
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).Very high (pg/mL).
Accuracy & Precision Excellent, capable of determining ee >99.8%.[1]Good, but can be limited by signal-to-noise and peak overlap.Excellent.
Throughput High, with typical run times of <25 minutes.[4]Moderate, requires individual sample preparation and acquisition time.High, with fast analysis times.
Development Effort Method development can be time-consuming (screening of columns and mobile phases).Relatively straightforward, involving screening of chiral solvating agents.Derivatization and method development can be complex.
Cost (Instrument) Moderate to High.High.Moderate.
Cost (Consumables) High (chiral columns).Low to Moderate (deuterated solvents, chiral solvating agents).Moderate (chiral columns, derivatization reagents).
Key Advantage High resolution and accuracy for trace impurity detection.Provides structural information; minimal sample manipulation.High sensitivity for volatile compounds.
Key Disadvantage Cost of chiral columns and solvents.Lower sensitivity compared to chromatographic methods.Unsuitable for non-volatile compounds like Fmoc-amino acids without derivatization.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of Fmoc-amino acids due to its high resolution, accuracy, and sensitivity.[1] The separation is achieved through the transient formation of diastereomeric complexes between the enantiomers of Fmoc-homophenylalanine and the chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of compounds.[1][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Fmoc-homophenylalanine in mobile phase diluent inject Inject sample onto Chiral HPLC system prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Chiral HPLC workflow for ee determination.

This protocol is a robust starting point based on methods developed for similar Fmoc-amino acids.[1][5]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase Selection:

    • Initial screening should include polysaccharide-based columns such as Lux Cellulose-2 or Lux Cellulose-3 (250 x 4.6 mm, 5 µm). These have demonstrated broad applicability for Fmoc-amino acids.[1]

  • Mobile Phase Preparation:

    • A common and effective mobile phase for reversed-phase separation of Fmoc-amino acids is a mixture of acetonitrile (ACN) and water with an acidic additive.[1][5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Start with an isocratic elution of 50:50 (v/v) A:B . Adjust the ratio as needed to achieve optimal resolution (Rs > 1.5).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 220 nm or 254 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Fmoc-homophenylalanine sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a racemic standard of Fmoc-homophenylalanine to confirm the identity and elution order of the enantiomers.

  • Data Analysis and Calculation of Enantiomeric Excess:

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

      • ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. It avoids the complexities of chromatographic method development and is non-destructive. The principle lies in the use of a chiral solvating agent (CSA) that interacts with the enantiomers of Fmoc-homophenylalanine to form transient diastereomeric complexes.[3][6] These complexes are in fast exchange with the free species on the NMR timescale, resulting in separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve Fmoc-homophenylalanine in deuterated solvent add_csa Add Chiral Solvating Agent (CSA) prep->add_csa acquire Acquire NMR spectrum (e.g., ¹H or ¹⁹F) add_csa->acquire integrate Integrate signals of the two diastereomeric complexes acquire->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

NMR workflow for ee determination using a CSA.
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA) Selection:

    • A variety of CSAs can be used, including those based on Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or macrocyclic compounds. The choice of CSA will depend on the specific interactions with the analyte.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Fmoc-homophenylalanine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • To the same NMR tube, add the chiral solvating agent in stoichiometric amounts (e.g., 1.0 to 2.0 equivalents). The optimal ratio may need to be determined empirically.

    • Gently mix the sample to ensure homogeneity.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Look for splitting of characteristic peaks of Fmoc-homophenylalanine, such as the α-proton or protons on the phenyl ring, into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis and Calculation of Enantiomeric Excess:

    • Carefully integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the ratio of the integrals:

      • ee (%) = [([Integral₁] - [Integral₂]) / ([Integral₁] + [Integral₂])] x 100

    • Where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is that of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is less commonly applied to Fmoc-amino acids due to their low volatility. The analysis requires a derivatization step to make the analyte suitable for gas-phase separation. This typically involves the removal of the Fmoc protecting group and subsequent derivatization of the resulting amino acid.

Causality Behind Experimental Choices: The derivatization process adds complexity and potential sources of error, including racemization if the conditions are not carefully controlled. Therefore, for a compound that is readily analyzable by HPLC in its native form, GC is often not the preferred method. However, for specific research applications requiring very high sensitivity, it remains a viable, albeit more challenging, option.

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric excess of Fmoc-homophenylalanine, Chiral HPLC is the recommended methodology . Its high accuracy, precision, and established protocols for Fmoc-amino acids make it a reliable and robust choice for quality control in both research and manufacturing environments.[1][5] The ability to achieve baseline separation provides confidence in the quantification of even very high enantiomeric purities (e.g., >99.5% ee).

While Chiral GC offers exceptional sensitivity, the necessity for derivatization makes it a less direct and more complex method for this particular analyte. It is best reserved for specialized applications where the high sensitivity of GC is a critical requirement.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the stereochemical integrity of their Fmoc-homophenylalanine samples, thereby safeguarding the quality and efficacy of their final peptide products.

References

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. Retrieved from [Link]

  • Gargiulo, F., Pescitelli, G., Di Bari, L., & Berova, N. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13093–13104. Retrieved from [Link]

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of DL- vs. L-Homophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between L-homophenylalanine (L-Hfe) and DL-homophenylalanine (DL-Hfe) peptides, targeted at drug development professionals. The distinction is critical: L-Hfe is the bioactive pharmacophore essential for high-affinity binding in ACE inhibitors (e.g., Benazepril) and specific opioid ligands, offering nanomolar potency. DL-Hfe , a racemic mixture, serves primarily as a cost-effective screening tool or a source for stabilizing D-isomers. While L-Hfe drives receptor activation, the D-isomer component in DL-mixtures enhances proteolytic resistance but often introduces steric clashes that reduce overall efficacy by 50% or more.

Structural & Stereochemical Fundamentals

Homophenylalanine (Hfe) is a non-proteinogenic amino acid, a homolog of phenylalanine with an extra methylene group (


) in the side chain. This extension alters the spatial orientation of the phenyl ring, impacting hydrophobic pocket occupancy.
  • L-Homophenylalanine: The natural

    
    -configuration (in most systems). It mimics the spatial arrangement of natural L-amino acids, allowing it to fit precisely into chiral binding pockets of enzymes like Angiotensin-Converting Enzyme (ACE).
    
  • DL-Homophenylalanine: A racemic (1:1) mixture of L- and D-isomers.[1] In biological assays, this effectively dilutes the active concentration of the L-isomer and introduces the D-isomer, which may act as an inert impurity or an antagonist depending on the target.

Figure 1: Stereochemical Impact on Receptor Binding

The following diagram illustrates why L-Hfe is preferred for potency, while D-Hfe (present in DL) often causes steric conflict.

BindingMechanism cluster_Receptor Target Receptor (e.g., ACE S1' Pocket) cluster_Ligands Pocket Hydrophobic Pocket (Stereoselective) Zinc Zn2+ Catalytic Site LHfe L-Hfe Peptide (Active Isomer) LHfe->Pocket High Affinity Fit (Hydrophobic Interaction) LHfe->Zinc Proper Coordination DHfe D-Hfe Peptide (Inactive/Clash) DHfe->Pocket Steric Clash (Side chain misalignment) DHfe->Zinc Weak/No Interaction

Caption: Mechanism of stereoselective binding. L-Hfe aligns correctly with the hydrophobic S1' pocket and zinc ion, whereas D-Hfe (from DL-mixture) faces steric repulsion.

Biological Performance Comparison

Angiotensin-Converting Enzyme (ACE) Inhibitors

The most commercially significant application of L-Hfe is in the synthesis of "Pril" drugs, specifically Benazepril and Enalapril analogues.

  • Mechanism: ACE inhibitors bind to the zinc active site.[2] The L-Hfe moiety (specifically the ethyl ester precursor) targets the S1' hydrophobic subsite.

  • Performance Gap:

    • L-Isomer (Benazeprilat): Exhibits high affinity with an

      
       of approximately 4.3 nM .[3] The 
      
      
      
      -configuration is strictly required for this potency.
    • DL-Mixture: Using a racemic mixture results in a product containing stereoisomers (

      
      , 
      
      
      
      ,
      
      
      ) that are considered impurities. The
      
      
      -configuration at the homophenylalanine alpha-carbon leads to a drastic loss of affinity (often
      
      
      -fold reduction) because the side chain projects away from the S1' pocket.
Opioid Peptide Analogs (Enkephalins)

In enkephalin analogs (e.g., Leu-Enkephalin), replacing Phenylalanine (Phe4) with Homophenylalanine alters receptor selectivity between


 (MOR) and 

(DOR) opioid receptors.
  • L-Hfe Analogs: Often retain or slightly modify agonist activity compared to native Phe, sometimes enhancing

    
    -selectivity due to the extended reach of the phenyl ring.
    
  • Heterochiral (D-Hfe) Effects:

    • Self-Assembly & Toxicity: A study on dehydrotripeptides showed that homochiral peptides (L-Phe-L-Hfe) formed hydrogels that were toxic to cells (physical disruption). In contrast, heterochiral peptides (L-Phe-D-Hfe) formed stable hydrogels that were non-toxic .

    • Implication: For therapeutic delivery vehicles (hydrogels), the DL-mixture (specifically the D-component) may offer a safety advantage over pure L-isomers.

Quantitative Data Summary
FeatureL-Homophenylalanine PeptidesDL-Homophenylalanine Peptides
Primary Application High-potency therapeutics (ACE inhibitors, specific agonists)Early screening, hydrogel scaffolds, cost reduction
Receptor Affinity (

)
High (e.g., ~3.5 nM for Benazeprilat)Reduced (Effective concentration is 50%; D-isomer likely inactive)
Proteolytic Stability Low (Susceptible to chymotrypsin/carboxypeptidases)Moderate to High (D-isomer component resists degradation)
Toxicity (Supramolecular) High (in specific self-assembling hydrogel contexts)Low (Heterochiral assemblies often biocompatible)
Manufacturing Cost High (Requires enzymatic resolution or asymmetric synthesis)Low (Standard chemical synthesis)

Experimental Protocols & Workflows

Enzymatic Resolution of DL-Hfe

To obtain the bioactive L-Hfe from the cheaper DL-Hfe, enzymatic resolution is the industry standard. This ensures the final peptide has the required stereochemistry for high-affinity binding.

Protocol Summary:

  • Substrate Preparation: Acetylate DL-homophenylalanine ethyl ester.

  • Enzymatic Hydrolysis: Treat with Alcalase or Thermolysin in an aqueous buffer (pH 7-8).

  • Selectivity: The enzyme selectively hydrolyzes the L-ester to the L-acid, leaving the D-ester intact.

  • Separation: Extract the unreacted D-ester with organic solvent (e.g., ethyl acetate); the L-acid remains in the aqueous phase.

ResolutionWorkflow Start Start: DL-Homophenylalanine (Racemic Mixture) Step1 1. Acetylation / Esterification (Substrate Prep) Start->Step1 Step2 2. Enzymatic Hydrolysis (Alcalase/Thermolysin) Step1->Step2 Step3 3. Phase Separation Step2->Step3 ResultL Aqueous Phase: L-Homophenylalanine (Pure) (>98% ee) Step3->ResultL Hydrolyzed ResultD Organic Phase: D-Homophenylalanine Ester (Discard or Recycle) Step3->ResultD Unreacted

Caption: Enzymatic resolution workflow to isolate bioactive L-Hfe from DL-precursors.

Binding Affinity Assay (Validation)

To confirm the activity difference between L- and DL-peptides:

  • Assay: Radioligand binding assay using

    
    -labeled standard (e.g., Enalaprilat) on purified ACE or Opioid receptors.
    
  • Dosing: Prepare serial dilutions of L-Hfe peptide and DL-Hfe peptide.

  • Expectation: The L-Hfe peptide curve will shift left (lower

    
    ). The DL-Hfe peptide curve will shift right by a factor of at least 2 (assuming D is inert) or more (if D is antagonistic).
    

Decision Matrix: When to Use Which?

For researchers designing new peptide entities, the choice between L and DL depends on the stage of development and the specific biological goal.

DecisionTree Start Select Peptide Source Goal Primary Goal? Start->Goal Potency Max Potency / Receptor Specificity? Goal->Potency Therapeutic Cost Cost / Initial Screening? Goal->Cost HTS / Budget Stability Proteolytic Stability? Goal->Stability Oral Delivery UseL Use L-Hfe Potency->UseL Yes UseDL Use DL-Hfe Cost->UseDL Yes Stability->UseDL Moderate UseD Use Pure D-Hfe Stability->UseD High Req

Caption: Decision matrix for selecting L- vs. DL-Homophenylalanine based on research goals.

References

  • Structure-Activity Relationships of ACE Inhibitors

    • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022).[2] PMC. Link

    • Note: Details the binding of Enalaprilat/Benazepril
  • Synthesis and Resolution of Homophenylalanine

    • Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. (2010).[4] ResearchGate. Link

    • Note: Describes the Alcalase-mediated separation of L-Hfe
  • Peptide Self-Assembly and Toxicity

    • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.[5][6][7] (2020).[8] MDPI/PMC. Link

    • Note: Compares toxicity and gelation of L-Hfe vs. Heterochiral (D-containing) peptides.
  • Benazepril Pharmacokinetics & Stereochemistry

    • Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats.[3] (2000). PubMed.[4] Link

    • Note: Provides and values for the active L-isomer metabolite.
  • Opioid Peptide Analogs

    • Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues. (2005).[4][9] PMC. Link

    • Note: Discusses the impact of Phe/Hfe substitutions on receptor affinity.

Sources

Structural & Crystallographic Characterization of Fmoc-DL-Homophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-DL-homophenylalanine (Fmoc-hPhe) derivatives, focusing on their crystallographic properties, supramolecular assembly, and comparative performance against the standard Fmoc-Phenylalanine (Fmoc-Phe).

Executive Summary: The Homologation Effect

In peptide engineering and drug design, the subtle extension of a side chain by a single methylene group (–CH₂–) can drastically alter the solid-state packing and solubility profile of a molecule. Fmoc-DL-homophenylalanine represents a critical "homologated" variant of Phenylalanine.

While Fmoc-Phe is the industry standard for aromatic stacking interactions, Fmoc-hPhe introduces increased side-chain flexibility and hydrophobicity. Crystallographic data reveals that this extension shifts the dominant driving forces from rigid intramolecular locking to dynamic intermolecular interdigitation, significantly impacting the stability of self-assembled hydrogels and the packing density of crystalline derivatives.

Crystallographic Architecture & Packing Drivers

To understand the performance of Fmoc-hPhe derivatives, we must analyze the atomic-level forces that dictate their assembly.

The "Zipper" Mechanism: hPhe vs. Phe

Crystallographic analysis of peptide derivatives containing hPhe versus those containing Phe reveals a distinct divergence in folding behavior.

  • Fmoc-Phe (Standard): The shorter benzyl side chain often favors intramolecular aromatic interactions (edge-to-face) or rigid columnar stacking (face-to-face) driven by the Fmoc group.

  • Fmoc-hPhe (Derivative): The additional ethylene spacer (–CH₂–CH₂–) allows the phenyl ring to rotate away from the peptide backbone. This flexibility prevents steric clash and promotes intermolecular aromatic interactions , leading to highly ordered, interdigitated crystal lattices that are often denser than their Phe counterparts.

Supramolecular Assembly Logic

The assembly of these derivatives is governed by a hierarchy of forces, visualized below:

G cluster_forces Driving Forces Start Fmoc-hPhe Monomer Trigger Solvent Switch / pH Drop Start->Trigger HBond H-Bonding (Amide Backbone) Trigger->HBond PiStack π-π Stacking (Fmoc Groups) Trigger->PiStack Hydro Hydrophobic Collapse (hPhe Side Chain) Trigger->Hydro Outcome Ordered Crystal / Fibril HBond->Outcome PiStack->Outcome Hydro->Outcome Enhanced by C2 spacer Macro Macroscopic Property: Syneresis (Gel Shrinkage) Outcome->Macro

Figure 1: The hierarchical assembly pathway of Fmoc-hPhe, highlighting the enhanced hydrophobic contribution of the homophenylalanine side chain.[1]

Comparative Performance Data

The following table contrasts the crystallographic and physical properties of Fmoc-hPhe derivatives against the standard Fmoc-Phe and other analogues.

FeatureFmoc-L-Phenylalanine (Standard)Fmoc-DL-Homophenylalanine (Target)Performance Implication
Side Chain Structure –CH₂–Ph–CH₂–CH₂–PhhPhe offers greater rotational freedom (entropy).
Crystal Packing Columnar π-stacking; often forms solvated channels.Interdigitated aromatic zones; tendency for dense, hydrophobic packing.hPhe derivatives are often less soluble and crystallize more slowly but form more stable lattices.
Interaction Type Dominant Intra molecular interactions in short peptides.Dominant Inter molecular interactions due to reach.hPhe promotes aggregation between peptide chains, useful for inducing fibrillation.
Hydrogel Behavior Forms stable, transparent hydrogels (nanotapes/fibrils).Forms hydrogels that exhibit Syneresis (spontaneous shrinkage/water expulsion).[2]hPhe gels are "active" materials suitable for drug release where matrix contraction is desired.
Space Group (Typ.) Monoclinic (

) for pure L-isomer.
Centrosymmetric (

or

) for DL-racemates.*
Racemic DL-hPhe crystallizes differently than enantiopure forms, often with higher density.

*Note: Specific space groups depend on the exact co-crystal or solvent system. DL-mixtures inherently favor centrosymmetric packing which is thermodynamically more stable than the chiral packing of pure enantiomers.

Experimental Protocols

Protocol A: Single Crystal Growth of Fmoc-hPhe Derivatives

Objective: To obtain X-ray quality crystals for structural determination.[3]

  • Dissolution: Dissolve 20 mg of Fmoc-DL-homophenylalanine in 1.0 mL of Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of water (antisolvent). Cap tightly.

  • Incubation: Allow to stand undisturbed at 20°C. The slow diffusion of water into the MeOH will trigger crystallization over 3–7 days.

    • Observation: Look for plate-like or needle morphology.

    • Validation: Check birefringence under a polarized light microscope.

Protocol B: Hydrogelation & Syneresis Observation

Objective: To observe the macroscopic assembly difference between Fmoc-Phe and Fmoc-hPhe.

  • Preparation: Weigh 5 mg of Fmoc-hPhe.

  • pH Switch: Suspend in 400 µL deionized water. Add 100 µL of 0.5 M NaOH to dissolve (Solution becomes clear, pH > 10).

  • Trigger: Dropwise add 0.1 M HCl or GdL (Glucono-δ-lactone) to lower pH to ~7.4.

  • Result:

    • Fmoc-Phe: Forms a stable, translucent gel that holds its shape.

    • Fmoc-hPhe: Forms a gel that, over 2–6 hours, will spontaneously contract (syneresis), expelling water.[2] This confirms the enhanced hydrophobic packing forces described in the crystallographic data.

Technical Insights for Drug Development

  • Peptidomimetics: Use Fmoc-hPhe to disrupt protease recognition sites. The extra methylene group alters the scissile bond position relative to the enzyme active site.

  • Racemic Crystallography: When using Fmoc-DL-hPhe, expect the formation of racemic compounds in the solid state. The lattice will likely contain pairs of enantiomers (L and D) related by an inversion center. This is distinct from a "conglomerate" (separate crystals of L and D) and usually results in higher melting points and lower solubility than the pure enantiomer.

References

  • Crystallographic Analysis of Homologated Peptides

    • Title: Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine.
    • Source:Journal of Peptide Science / NIH PubMed.
    • Significance: Establishes that hPhe induces intermolecular aromatic interactions leading to ordered packing.[4]

  • Self-Assembly of Fmoc-hPhe Hydrogels

    • Title: Single Amino-Acid Based Self-Assembled Biomaterials with Potent Antimicrobial Activity (Fmoc-hPhe Syneresis).
    • Source:ResearchGate.[3][5]

    • Significance: Details the syneresis behavior and hydrogel morphology of Fmoc-hPhe compared to standard Fmoc-Phe.
  • Fmoc-Phenylalanine Hydrogelation Mechanisms

    • Title: Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation.[5][6][7]

    • Source:Soft M
    • Significance: Provides the baseline crystallographic and fibrillar data for the standard Fmoc-Phe for comparison.

Sources

Safety Operating Guide

Fmoc-DL-Homophenylalanine: Proper Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-DL-homophenylalanine (CAS: 132684-59-4 for L-isomer analog; DL-form treats identically for disposal) is a protected non-canonical amino acid used extensively in peptide synthesis. While often classified as non-hazardous for transport, it constitutes regulated chemical waste upon disposal.

Immediate Action Required:

  • Do NOT dispose of in municipal trash or sewer systems.

  • Segregate as Solid Organic Waste.

  • Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the chemical nature of the waste. The Fluorenylmethyloxycarbonyl (Fmoc) group adds significant lipophilicity and aromaticity to the amino acid.

PropertySpecificationImplications for Disposal
Physical State White to off-white powderMust be disposed of as Solid Waste unless dissolved.
Solubility Soluble in organic solvents (DMF, DMSO)If in solution, segregate as Organic Liquid Waste .
Stability Stable under normal conditionsKeep away from strong oxidizers to prevent exothermic reactions in waste bins.
Combustibility Carbon-rich (Aromatic rings)Requires Incineration to ensure complete breakdown of the fluorenyl ring system.

The "Why" Behind the Hazard: Although Fmoc-amino acids are not acutely toxic like cyanides, the bulky fluorenyl group is environmentally persistent if not thermally destroyed. Furthermore, the dust can be a mechanical irritant to the respiratory tract. Therefore, disposal protocols prioritize containment of particulates and thermal destruction .

Pre-Disposal Protocol: Segregation & Packaging

Scientific Integrity Note: Most laboratory accidents involving waste occur due to improper segregation (mixing incompatibles). This protocol relies on a Source-Segregation Model .

A. Solid Waste (Pure Substance/Expired Shelf Stock)

Scenario: You have a bottle of expired or excess solid Fmoc-DL-homophenylalanine.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Compatibility Check: Ensure the container is free of oxidizing agents (e.g., nitrates, perchlorates).

  • Double-Bagging: If the original container is damaged, place the entire bottle into a clear, chemically resistant plastic bag (4-mil polyethylene) before placing it in the waste drum.

B. Liquid Waste (Reaction Mixtures)

Scenario: Waste from a peptide coupling reaction containing Fmoc-DL-homophenylalanine, DMF, and Piperidine.

  • Stream Selection: This is Non-Halogenated Organic Solvent Waste .

  • pH Verification: Fmoc deprotection releases dibenzofulvene and requires bases like piperidine. This waste stream is likely Basic (pH > 7) .

    • Critical Step: Do not mix with Acidic Waste streams to prevent violent neutralization or toxic gas generation.

Step-by-Step Disposal Workflow

This workflow is designed as a self-validating system. You cannot proceed to the next step without verifying the previous one.

Step 1: Personal Protective Equipment (PPE) Setup
  • Standard: Nitrile gloves (double-gloved recommended if handling solutions), lab coat, safety glasses.

  • Respiratory: If handling large quantities of open powder, use a powder hood or N95 respirator to prevent inhalation of fines.

Step 2: Accumulation & Labeling

Regulatory Standard: Compliance with EPA RCRA (40 CFR 262) and OSHA (29 CFR 1910.1200).

  • Action: Attach a hazardous waste tag before adding the first gram of waste.

  • Required Fields:

    • Chemical Name: Write "Fmoc-DL-homophenylalanine" (Do not use abbreviations or formulas like "Fmoc-Hhe-OH").

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

    • State: Solid.[1]

Step 3: Handover to EHS/Contractor
  • Verification: Visually inspect the container.[2] Is the lid perfectly flush? Is there external residue?

  • Wipe Down: Wipe the exterior of the container with a damp paper towel (water/ethanol) to ensure no chemical residue is present for the handlers.

Emergency Procedures: Spill Management

The "Clean-Trace" Validation: A spill is not cleaned until you have verified the absence of residue.

  • Contain: Stop the spread. If solid, cover gently to prevent dust.

  • Sweep: Use a brush and dustpan dedicated to chemical waste. Do not use a vacuum unless it is an explosion-proof HEPA vacuum.

  • Wash: Wipe the area with soap and water.[3]

  • Validate: Shine a flashlight or UV light (Fmoc is fluorescent) on the surface. If it glows or sparkles, repeat the wash.

  • Dispose: All cleanup materials (paper towels, gloves) go into the Solid Hazardous Waste bin.

Visualized Disposal Decision Tree

DisposalFlow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Pure Substance Liquid Liquid Waste (Reaction Mixture) Assess->Liquid Dissolved ContainerSol Container: HDPE Wide Mouth Double Bag if necessary Solid->ContainerSol ContainerLiq Container: Glass/HDPE Carboy Segregate: Non-Halogenated Organic Liquid->ContainerLiq Label Labeling (EPA/OSHA) Full Name: Fmoc-DL-homophenylalanine Hazard: Irritant ContainerSol->Label ContainerLiq->Label Verify Verification 1. Lid Tight? 2. Exterior Clean? Label->Verify Disposal Final Disposal High-Temp Incineration Verify->Disposal

Figure 1: Decision matrix for segregating and packaging Fmoc-amino acid waste streams. Blue nodes indicate decision/verification points; Yellow nodes indicate waste state; Red indicates regulatory compliance steps.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Fmoc-L-Alanine (General Fmoc-Amino Acid Handling). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Fmoc-DL-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Hazard Classification: WARNING (GHS Category 2 Irritant) Fmoc-DL-homophenylalanine is not classified as acutely toxic or carcinogenic. However, as a fine, low-density powder, it presents a significant respiratory sensitization and ocular irritation risk.

The "Hidden" Hazard: In peptide synthesis, the primary risk often shifts from the amino acid itself to the solvent system. While the solid powder requires particulate protection, the solubilized form (typically in Dimethylformamide - DMF) requires specific chemical resistance that standard nitrile gloves fail to provide over long durations.

Part 2: PPE Selection Matrix

Standard lab protocols often fail to distinguish between the "Solid Phase" and "Solution Phase" of handling. Use this matrix to select the correct gear for the specific operational step.

Protective GearPhase 1: Solid Handling (Weighing/Dispensing)Phase 2: Solution Handling (Coupling/SPPS)
Hand Protection Standard Nitrile (4-6 mil). Focus: Dexterity and static control.Double-Gloving Required. Inner: Laminate (PE/EVOH). Outer: Nitrile (for grip).[1] Why: DMF permeates standard nitrile in <10 mins [1].
Respiratory Fume Hood (Face velocity: 0.5 m/s). Backup: N95/P2 Respirator if hood unavailable.Fume Hood Required. Vapor protection is critical due to solvent fumes (DMF/Piperidine).
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles. Risk: Irreversible corneal damage from solvent splash.
Body Protection Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (Tyvek/Rubber) if handling >500mL volumes.

Part 3: Operational Protocols (The "How-To")

Protocol A: Static-Neutralized Weighing (Solid Phase)

Fmoc-amino acids are notoriously "fluffy" and prone to electrostatic charging, causing the powder to "jump" off spatulas and become airborne.

  • Environmental Setup:

    • Place the analytical balance inside the fume hood.

    • Critical Step: Use an ionizing anti-static gun or bar on the weigh boat and the spatula before dispensing. This prevents the powder from repelling and becoming an inhalation hazard.

  • Dispensing:

    • Use a stainless steel micro-spatula . Avoid plastic, which generates static.

    • Transfer slowly. If powder adheres to the glove, change gloves immediately to prevent tracking the allergen outside the hood.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water/ethanol) immediately after use. Dry wiping disperses dust; wet wiping captures it.

Protocol B: Solubilization & Coupling (Solution Phase)

Once dissolved, the permeation risk changes. The solution is usually 0.1–0.5 M in DMF or NMP.

  • Solvent Choice & Risk:

    • Fmoc-DL-homophenylalanine is hydrophobic. It requires polar aprotic solvents (DMF/NMP).

    • Warning: DMF is a reproductive toxin and readily passes through skin, carrying the dissolved amino acid with it [2].

  • Handling Technique:

    • Never handle wet vessels with single nitrile gloves.

    • If a splash occurs on the outer glove: Stop. Remove the outer glove immediately. Inspect the inner laminate glove. Replace the outer glove.

  • Spill Management:

    • Solid Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method to prevent dust clouds.

    • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels alone, as DMF evaporates slowly and remains a contact hazard.

Part 4: Waste Disposal & Lifecycle Logic

Disposal Hierarchy:

  • Solid Waste: Excess powder or contaminated weighing boats must be segregated into "Solid Hazardous Waste" (Incineration).

  • Liquid Waste: Solutions containing Fmoc-amino acids + DMF must go to "Non-Halogenated Organic Solvents."

    • Crucial: Do not mix with oxidizers (e.g., cleavage cocktails containing high concentrations of TFA/Scavengers) in the same primary container if possible, to prevent exothermic reactions.

Workflow Visualization

The following diagram outlines the decision logic for safety checkpoints during the handling lifecycle.

G Start Start: Fmoc-DL-Homophenylalanine StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Dry Solution Solution (DMF/NMP) StateCheck->Solution Dissolved Static Risk: Static & Dust Solid->Static Weighing Action: Weigh in Hood (Anti-static Gun + N95) Static->Weighing Waste Disposal: Incineration Weighing->Waste Permeation Risk: Skin Permeation Solution->Permeation Coupling Action: Synthesis (Double Gloves: Laminate+Nitrile) Permeation->Coupling Coupling->Waste

Figure 1: Safety decision workflow for Fmoc-DL-homophenylalanine handling. Note the divergence in PPE requirements based on the physical state (Solid vs. Solution).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102530, Homophenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • University of California, Irvine. (2020). Standard Operating Procedure: Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.